GB-110
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C33H48N6O5 |
|---|---|
分子量 |
608.8 g/mol |
IUPAC名 |
N-[(2S)-1-[[(2S)-1-[[3-[4-(aminomethyl)piperidine-1-carbonyl]phenyl]methylamino]-3-methyl-1-oxopentan-2-yl]amino]-3-cyclohexyl-1-oxopropan-2-yl]-1,2-oxazole-5-carboxamide |
InChI |
InChI=1S/C33H48N6O5/c1-3-22(2)29(38-30(40)27(19-23-8-5-4-6-9-23)37-31(41)28-12-15-36-44-28)32(42)35-21-25-10-7-11-26(18-25)33(43)39-16-13-24(20-34)14-17-39/h7,10-12,15,18,22-24,27,29H,3-6,8-9,13-14,16-17,19-21,34H2,1-2H3,(H,35,42)(H,37,41)(H,38,40)/t22?,27-,29-/m0/s1 |
InChIキー |
HXLQLJFWNKMGET-KCPQSXFMSA-N |
異性体SMILES |
CCC(C)[C@@H](C(=O)NCC1=CC(=CC=C1)C(=O)N2CCC(CC2)CN)NC(=O)[C@H](CC3CCCCC3)NC(=O)C4=CC=NO4 |
正規SMILES |
CCC(C)C(C(=O)NCC1=CC(=CC=C1)C(=O)N2CCC(CC2)CN)NC(=O)C(CC3CCCCC3)NC(=O)C4=CC=NO4 |
製品の起源 |
United States |
Foundational & Exploratory
GPR110 (ADGRL2) Gene Expression in Lung Adenocarcinoma: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
G protein-coupled receptor 110 (GPR110), also known as Adhesion G Protein-Coupled Receptor F1 (ADGRF1), is emerging as a significant player in the pathogenesis of lung adenocarcinoma. This technical guide provides a comprehensive overview of the current understanding of GPR110's role in this malignancy. Studies have consistently demonstrated the overexpression of GPR110 at both the mRNA and protein levels in lung adenocarcinoma tissues compared to normal lung tissues. This elevated expression is correlated with enhanced cell proliferation and migration, suggesting its role as an oncogene and a potential therapeutic target. This document outlines the quantitative expression data, details key experimental methodologies for its study, and visualizes its proposed signaling pathways and experimental workflows.
GPR110 Expression in Lung Adenocarcinoma
Quantitative analysis from multiple studies indicates a significant upregulation of GPR110 in lung adenocarcinoma. This overexpression is observed at both the transcript and protein levels.
Quantitative mRNA Expression Data
Several studies have utilized quantitative polymerase chain reaction (qPCR) to assess GPR110 mRNA levels in patient samples and cell lines.
| Sample Type | Comparison | Fold Change/Observation | Reference |
| Lung Adenocarcinoma Tissue | vs. Normal Lung Tissue | 8-fold to over 100-fold increase in 4 of 15 tumors.[1] | Lum, A. M., et al. (2010) |
| Lung Adenocarcinoma Tissue | vs. Normal Lung Tissue | Significantly higher expression in tumor tissues.[2][3] | Ma, D., et al. (2020) |
| Lung Adenocarcinoma Cell Lines (PC-9, QG56) | vs. other lung cancer cell lines (H460, A549, H1299, SPC-A1) | Significantly higher expression in PC-9 and QG56 cells.[2][3] | Ma, D., et al. (2020) |
Quantitative Protein Expression Data
Immunohistochemistry (IHC) has been the primary method for evaluating GPR110 protein expression in lung adenocarcinoma tissues.
| Sample Type | Finding | Percentage of Cases | Reference |
| Lung Adenocarcinoma Tissue Cores | Overexpression of GPR110 protein. | 74% (20 of 27) | Lum, A. M., et al. (2010)[1][4] |
| Lung Cancer Tissue | High GPR110 protein expression. | 62.5% (25 of 40) | Ma, D., et al. (2020)[3] |
Functional Role of GPR110 in Lung Adenocarcinoma
In vitro and in vivo studies have demonstrated that GPR110 plays a crucial role in promoting the progression of lung cancer.
-
Cell Proliferation: Overexpression of GPR110 in lung cancer cell lines, such as H1299, leads to increased cell proliferation.[2][3]
-
Cell Migration and Invasion: Enhanced GPR110 expression is associated with increased cell migration and invasion, as demonstrated by wound healing and Transwell assays.[2][3]
-
Tumorigenesis: In xenograft mouse models, overexpression of GPR110 in lung cancer cells significantly promotes tumor development.[2][3]
Proposed GPR110 Signaling Pathways
While the precise downstream signaling of GPR110 in lung adenocarcinoma is still under active investigation, evidence from studies on GPR110 in other cancers suggests potential pathways. As an adhesion G protein-coupled receptor (GPCR), GPR110 is likely to couple to heterotrimeric G proteins to initiate intracellular signaling cascades.
Gαs-cAMP-PKA Pathway
Studies in breast cancer have shown that GPR110 can couple with Gαs proteins. This interaction would lead to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA). PKA can then phosphorylate various downstream targets to promote cell proliferation and survival.
Proposed GPR110-Gαs-cAMP-PKA signaling pathway.
Gα12/13-RhoA Pathway
In breast cancer models, GPR110 has also been shown to couple with Gα12/13 proteins. This would activate Rho guanine nucleotide exchange factors (RhoGEFs), leading to the activation of the small GTPase RhoA. Activated RhoA is a key regulator of the actin cytoskeleton and cell motility, promoting cell migration and invasion through downstream effectors like Rho-associated coiled-coil containing protein kinase (ROCK).
Proposed GPR110-Gα12/13-RhoA signaling pathway.
Experimental Protocols
The following are detailed methodologies for key experiments cited in GPR110 research in lung adenocarcinoma.
Western Blotting for GPR110 Protein Expression
This protocol is for the detection of GPR110 protein levels in cell lysates or tissue homogenates.
-
Protein Extraction:
-
Lyse cells or tissues in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate proteins on a 4-12% SDS-polyacrylamide gel.
-
Transfer proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate with a primary antibody against GPR110 (e.g., rabbit polyclonal) diluted in blocking buffer overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.
-
Normalize GPR110 protein levels to a loading control such as β-actin or GAPDH.
-
Western Blotting experimental workflow.
Quantitative Real-Time PCR (qPCR) for GPR110 mRNA Expression
This protocol is for the quantification of GPR110 mRNA levels.
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from cells or tissues using a commercial kit (e.g., RNeasy Mini Kit).
-
Assess RNA quality and quantity using a spectrophotometer.
-
Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit.
-
-
qPCR Reaction:
-
Prepare a reaction mixture containing cDNA, forward and reverse primers for GPR110, and a SYBR Green or TaqMan master mix.
-
Use a housekeeping gene (e.g., GAPDH, ACTB) as an internal control for normalization.
-
Perform the qPCR using a real-time PCR system with a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute).
-
-
Data Analysis:
-
Calculate the cycle threshold (Ct) values.
-
Determine the relative expression of GPR110 mRNA using the 2-ΔΔCt method.
-
Immunohistochemistry (IHC) for GPR110 in Tissue Sections
This protocol is for the localization of GPR110 protein in formalin-fixed, paraffin-embedded (FFPE) lung adenocarcinoma tissues.
-
Tissue Preparation:
-
Deparaffinize 4-µm thick FFPE tissue sections in xylene and rehydrate through a graded series of ethanol to water.
-
Perform antigen retrieval by heating the slides in 10 mM sodium citrate buffer (pH 6.0) at 95-100°C for 20 minutes.
-
-
Immunostaining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.
-
Block non-specific binding with a protein block solution for 20 minutes.
-
Incubate sections with a primary antibody against GPR110 overnight at 4°C.
-
Apply a biotinylated secondary antibody for 30 minutes, followed by a streptavidin-HRP conjugate for 30 minutes.
-
Visualize the signal with a diaminobenzidine (DAB) substrate, which produces a brown precipitate.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin to visualize cell nuclei.
-
Dehydrate the sections, clear in xylene, and mount with a permanent mounting medium.
-
-
Analysis:
-
Evaluate the staining intensity and percentage of positive cells under a microscope.
-
Cell Migration and Invasion Assays
These assays are used to assess the effect of GPR110 on the migratory and invasive potential of lung cancer cells.
-
Wound Healing (Scratch) Assay:
-
Grow cells to a confluent monolayer in a 6-well plate.
-
Create a "scratch" in the monolayer with a sterile pipette tip.
-
Wash with PBS to remove detached cells.
-
Incubate the cells in serum-free or low-serum medium.
-
Capture images at 0 and 24 hours (or other time points) to monitor cell migration into the scratched area.
-
Quantify the wound closure rate.
-
-
Transwell Invasion Assay:
-
Coat the upper surface of a Transwell insert (8-µm pore size) with a thin layer of Matrigel.
-
Seed cells in serum-free medium into the upper chamber.
-
Add medium containing a chemoattractant (e.g., 10% fetal bovine serum) to the lower chamber.
-
Incubate for 24-48 hours.
-
Remove non-invading cells from the upper surface of the membrane.
-
Fix and stain the invading cells on the lower surface of the membrane.
-
Count the number of invading cells in several microscopic fields.
-
Future Directions and Therapeutic Implications
The consistent overexpression of GPR110 in lung adenocarcinoma and its role in promoting key cancer hallmarks make it an attractive target for therapeutic intervention. Future research should focus on:
-
Elucidating the complete signaling network downstream of GPR110 in lung adenocarcinoma to identify key nodes for targeted therapy.
-
Identifying the endogenous ligand(s) for GPR110 to understand its activation mechanism.
-
Developing and testing GPR110 antagonists , such as small molecules or monoclonal antibodies, for their ability to inhibit lung cancer progression in preclinical models.
-
Evaluating GPR110 as a prognostic biomarker to stratify lung adenocarcinoma patients for treatment and predict disease outcomes.
References
The Role of GPR110 (ADGRF1) in Prostate Cancer Progression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
G-protein coupled receptor 110 (GPR110), also known as Adhesion G protein-coupled receptor F1 (ADGRF1), is an orphan receptor that has emerged as a significant player in the progression of several cancers, including prostate adenocarcinoma. This technical guide synthesizes the current understanding of GPR110's role in prostate cancer, detailing its expression profile, putative signaling pathways, and its impact on key tumorigenic processes such as cell migration and invasion. This document provides researchers with a comprehensive overview of the quantitative data, detailed experimental methodologies, and visual representations of the signaling cascades potentially governed by GPR110, highlighting its promise as a therapeutic target and a prognostic biomarker in prostate cancer.
Introduction
Prostate cancer remains a leading cause of cancer-related mortality in men worldwide. The progression from localized disease to metastatic castration-resistant prostate cancer (mCRPC) is a complex process driven by a host of genetic and signaling alterations. G-protein coupled receptors (GPCRs) are increasingly recognized as critical mediators of prostate cancer progression, influencing cell proliferation, survival, and metastasis. GPR110 is an orphan GPCR, meaning its endogenous ligand is yet to be definitively identified. However, compelling evidence points to its role as an oncogene in various malignancies.[1][2] Studies have demonstrated its overexpression in prostate cancer, suggesting a functional role in the disease's advancement.[2][3] This guide provides an in-depth examination of the molecular mechanisms and cellular consequences of GPR110 activity in the context of prostate cancer.
GPR110 Expression in Prostate Cancer
Quantitative analysis of GPR110 expression has consistently shown its upregulation in prostate cancer tissues compared to benign prostatic hyperplasia and normal prostate tissue.[1] This differential expression underscores its potential as a diagnostic and prognostic marker.
Quantitative Data on GPR110 Expression
| Tissue/Cell Line | Method | Finding | Reference |
| Prostate Adenocarcinoma Tissue | Immunohistochemistry (IHC) | 59% (17 of 29) of tissue cores showed GPR110 overexpression. | [2][3] |
| PC-3 (Prostate Adenocarcinoma Cell Line) | Quantitative PCR (qPCR) | High expression of GPR110. | [3] |
| LNCaP (Prostate Carcinoma Cell Line) | Quantitative PCR (qPCR) | Weakly positive for GPR110 expression. | [3] |
| DU145 (Prostate Carcinoma Cell Line) | Quantitative PCR (qPCR) | Negative for GPR110 expression. | [3] |
GPR110 Signaling Pathways in Cancer
While the definitive signaling pathway of GPR110 in prostate cancer is still under investigation, studies in other cancers, particularly breast cancer, have provided significant insights into its potential mechanisms of action. These findings suggest that GPR110 can couple to multiple G-protein subtypes, initiating downstream cascades that are known to be pivotal in cancer progression.
Putative Gαs/cAMP Signaling
In HER2+ breast cancer cells, GPR110 has been shown to co-immunoprecipitate with Gαs subunits, leading to an increase in intracellular cyclic AMP (cAMP) levels.[1][4] The Gαs/cAMP pathway is a well-established signaling axis in prostate cancer, influencing cell proliferation and survival.[5]
Potential Gαq/PLC and Rho GTPase Signaling
Evidence from breast cancer studies also indicates that GPR110 can couple with Gαq proteins, which would activate the phospholipase C (PLC) pathway.[1][4] Furthermore, GPCRs are known regulators of Rho GTPases, which are critical for cell migration and invasion.[6][7] The Rho GTPase family, including RhoA, Rac1, and Cdc42, orchestrates the cytoskeletal rearrangements necessary for cell motility.[6][8] In prostate cancer, the Rho-associated kinase (ROCK), a downstream effector of RhoA, promotes proliferation and migration.[9][10]
Role of GPR110 in Prostate Cancer Cell Migration and Invasion
The metastatic cascade, a hallmark of aggressive prostate cancer, is heavily reliant on the ability of cancer cells to migrate and invade surrounding tissues.[11] Several studies have implicated GPR110 in promoting these processes in various cancers.[1][10] While direct quantitative data for prostate cancer is limited, the established role of GPR110 in cell motility in other cancers provides a strong rationale for its investigation in prostate cancer progression.
Experimental Protocols
This section provides detailed methodologies for key experiments to investigate the role of GPR110 in prostate cancer.
Immunohistochemistry (IHC) for GPR110 in Prostate Tissue
Objective: To detect and semi-quantitatively analyze the expression and localization of GPR110 protein in formalin-fixed, paraffin-embedded (FFPE) prostate cancer tissue sections.
Materials:
-
FFPE prostate tissue sections (4-5 µm)
-
Xylene and graded ethanol series
-
Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
-
Primary antibody: Rabbit anti-GPR110
-
Secondary antibody: HRP-conjugated goat anti-rabbit IgG
-
DAB chromogen substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Protocol:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 minutes).
-
Rehydrate through a graded ethanol series: 100% (2 x 3 minutes), 95% (2 minutes), 70% (2 minutes).
-
Rinse in distilled water.
-
-
Antigen Retrieval:
-
Immerse slides in pre-heated antigen retrieval solution.
-
Heat in a pressure cooker or water bath at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature.
-
-
Blocking and Staining:
-
Wash slides with PBS.
-
Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.
-
Wash with PBS.
-
Block non-specific binding with 5% normal goat serum for 1 hour.
-
Incubate with primary anti-GPR110 antibody overnight at 4°C.
-
Wash with PBS (3 x 5 minutes).
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash with PBS (3 x 5 minutes).
-
-
Detection and Counterstaining:
-
Apply DAB substrate and incubate until desired stain intensity develops.
-
Rinse with distilled water.
-
Counterstain with hematoxylin.
-
Dehydrate through a graded ethanol series and clear in xylene.
-
-
Mounting and Analysis:
-
Mount coverslips using mounting medium.
-
Analyze staining intensity and distribution under a light microscope. Staining intensity can be scored semi-quantitatively (e.g., 0 = no staining, 1+ = weak, 2+ = moderate, 3+ = strong).
-
Quantitative Real-Time PCR (qRT-PCR) for GPR110 mRNA
Objective: To quantify the relative expression levels of GPR110 mRNA in prostate cancer cell lines.
Materials:
-
Prostate cancer cell lines (e.g., PC-3, LNCaP, DU145)
-
RNA extraction kit (e.g., TRIzol, RNeasy)
-
cDNA synthesis kit
-
SYBR Green or TaqMan qPCR master mix
-
GPR110-specific primers
-
Housekeeping gene primers (e.g., GAPDH, ACTB)
-
qPCR instrument
Protocol:
-
RNA Extraction:
-
Harvest cells and extract total RNA according to the manufacturer's protocol.
-
Assess RNA quality and quantity using a spectrophotometer.
-
-
cDNA Synthesis:
-
Reverse transcribe 1-2 µg of total RNA into cDNA using a cDNA synthesis kit.
-
-
qPCR Reaction Setup:
-
Prepare a reaction mix containing qPCR master mix, forward and reverse primers for GPR110 or the housekeeping gene, and cDNA template.
-
Run the reaction in a qPCR instrument with the following typical cycling conditions:
-
Initial denaturation: 95°C for 10 minutes
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 1 minute
-
-
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for GPR110 and the housekeeping gene.
-
Calculate the relative expression of GPR110 using the ΔΔCt method.
-
Boyden Chamber (Transwell) Invasion Assay
Objective: To assess the effect of GPR110 expression on the invasive potential of prostate cancer cells.
Materials:
-
Prostate cancer cells (with GPR110 knockdown or overexpression)
-
Boyden chamber inserts (8 µm pore size)
-
Matrigel
-
Serum-free and serum-containing cell culture medium
-
Cotton swabs
-
Crystal violet staining solution
-
Microscope
Protocol:
-
Insert Preparation:
-
Thaw Matrigel on ice and dilute with cold, serum-free medium.
-
Coat the top of the Boyden chamber inserts with a thin layer of diluted Matrigel and allow it to solidify at 37°C.
-
-
Cell Seeding:
-
Harvest and resuspend cells in serum-free medium.
-
Seed cells into the upper chamber of the Matrigel-coated inserts.
-
-
Invasion:
-
Add serum-containing medium (as a chemoattractant) to the lower chamber.
-
Incubate for 24-48 hours to allow for cell invasion.
-
-
Staining and Quantification:
-
Remove non-invading cells from the top of the insert with a cotton swab.
-
Fix the invading cells on the bottom of the membrane with methanol.
-
Stain the invading cells with crystal violet.
-
Count the number of stained cells in several random fields under a microscope.
-
Alternatively, the stain can be eluted and the absorbance measured for a more quantitative result.
-
Therapeutic Implications and Future Directions
The overexpression of GPR110 in prostate cancer and its putative role in driving key oncogenic processes make it an attractive therapeutic target.[2][3] The development of small molecule inhibitors or monoclonal antibodies that can modulate GPR110 activity could offer a novel therapeutic avenue for patients with advanced prostate cancer.
Future research should focus on:
-
Ligand Identification: Uncovering the endogenous ligand(s) for GPR110 will be crucial for a complete understanding of its activation and signaling.
-
Prostate-Specific Signaling: Elucidating the precise downstream signaling pathways of GPR110 in prostate cancer cells is a critical next step.
-
In Vivo Validation: Utilizing patient-derived xenograft (PDX) models to validate the role of GPR110 in prostate cancer progression and metastasis in a more clinically relevant setting.
-
Clinical Correlation: Correlating GPR110 expression levels with clinical outcomes in large patient cohorts to establish its prognostic value.
Conclusion
GPR110 is a promising, yet understudied, molecule in the landscape of prostate cancer biology. Its consistent overexpression in tumors and its potential to drive cell migration and invasion highlight its significance in disease progression. The data and protocols presented in this guide provide a solid foundation for further research into the mechanisms of GPR110 action and for the development of novel therapeutic strategies targeting this orphan receptor in prostate cancer.
References
- 1. A novel role of ADGRF1 (GPR110) in promoting cellular quiescence and chemoresistance in human epidermal growth factor receptor 2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Orphan receptor GPR110, an oncogene overexpressed in lung and prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Orphan receptor GPR110, an oncogene overexpressed in lung and prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel role of ADGRF1 (GPR110) in promoting cellular quiescence and chemoresistance in human epidermal growth factor receptor 2-positive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Revisiting the roles of cAMP signalling in the progression of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dysregulation of Rho GTPases in Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rho GTPases as therapeutic targets in cancer (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regulation of Rho GTPase activity at the leading edge of migrating cells by p190RhoGAP - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rho-Associated Protein Kinase (ROCK) Promotes Proliferation and Migration of PC-3 and DU145 Prostate Cancer Cells by Targeting LIM Kinase 1 (LIMK1) and Matrix Metalloproteinase-2 (MMP-2) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rho-Associated Protein Kinase (ROCK) Promotes Proliferation and Migration of PC-3 and DU145 Prostate Cancer Cells by Targeting LIM Kinase 1 (LIMK1) and Matrix Metalloproteinase-2 (MMP-2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Resistin Induces Migration and Invasion in PC3 Prostate Cancer Cells: Role of Extracellular Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
GPR110: An In-Depth Technical Guide to its Function in Normal Physiological Processes
For Researchers, Scientists, and Drug Development Professionals
Introduction
G protein-coupled receptor 110 (GPR110), also known as Adhesion G protein-coupled receptor F1 (ADGRF1), is a member of the adhesion GPCR family.[1] Initially identified as an orphan receptor, GPR110 has been deorphanized as a functional receptor for N-docosahexaenoylethanolamine (synaptamide), an endogenous metabolite of the omega-3 fatty acid docosahexaenoic acid (DHA).[2][3] This discovery has unveiled the critical role of GPR110 in a variety of normal physiological processes, particularly in the development and function of the nervous system.[2][4] This technical guide provides a comprehensive overview of the core functions of GPR110, its signaling pathways, expression patterns, and the methodologies used to investigate its physiological roles.
Molecular and Cellular Functions of GPR110
GPR110 is a class B2 GPCR characterized by a large N-terminal extracellular region containing a GPCR-autoproteolysis inducing (GAIN) domain, which is linked to a seven-transmembrane (7TM) domain.[5] The binding of its ligand, synaptamide, to the GAIN domain triggers a conformational change in the receptor, leading to the activation of downstream signaling pathways.[6][7]
Ligand Binding and Activation
Synaptamide binds to the GAIN domain of GPR110 with high potency, initiating a cascade of intracellular events.[6][7] This interaction is specific, as other related fatty acid ethanolamides do not significantly displace synaptamide binding.[8] The activation of GPR110 by synaptamide is crucial for its role in promoting neurogenesis, neuritogenesis, and synaptogenesis.[2][9] A synthetic analog of synaptamide, (4Z,7Z,10Z,13Z,16Z,19Z)-N-(2-hydroxy-2-methylpropyl)docosa-4,7,10,13,16,19-hexaenamide (A8), has been developed and shows improved stability and efficacy in activating GPR110.[10]
GPR110 Signaling Pathways
GPR110 is a pleiotropic receptor capable of coupling to multiple G protein subtypes, including Gαs, Gαq, Gαi, and Gα12/13, thereby activating a diverse range of downstream signaling cascades.[4][7] The primary and most characterized pathway involves the activation of Gαs, leading to increased intracellular cyclic adenosine monophosphate (cAMP) levels.[2][7]
Gαs-cAMP-PKA-CREB Pathway
Upon synaptamide binding, GPR110 activates Gαs, which in turn stimulates adenylyl cyclase to produce cAMP.[2][7] Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates and activates the cAMP response element-binding protein (CREB).[11][12] Activated CREB translocates to the nucleus and promotes the transcription of genes involved in neurogenesis, neurite outgrowth, and synaptogenesis.[13]
Other G Protein Coupling
Recent studies using bioluminescence resonance energy transfer (BRET) assays have demonstrated that GPR110 can also couple to Gαq, Gαi, and Gα12/13 proteins.[4] The physiological relevance and downstream signaling cascades of these interactions are areas of active investigation. This promiscuous coupling suggests that GPR110 may regulate a wider array of cellular processes than initially understood.
Physiological Roles of GPR110
The expression pattern and functional studies of GPR110 point to its significant involvement in several normal physiological processes.
Neurodevelopment and Cognitive Function
GPR110 is highly expressed in the fetal brain, with levels decreasing rapidly after birth.[3][4] This expression pattern aligns with its crucial role in brain development. Studies using GPR110 knockout mice have demonstrated significant deficits in object recognition and spatial memory, highlighting the importance of GPR110 in cognitive function.[4][14] The synaptamide/GPR110 signaling axis is essential for promoting neurogenesis, neurite outgrowth, and synaptogenesis during brain development.[2][9]
Axon Growth and Repair
Activation of GPR110 has been shown to facilitate axon growth after injury.[15] In vitro and in vivo studies have demonstrated that synaptamide and its stable analog, A8, can promote neurite outgrowth in axotomized neurons and stimulate axon regeneration following optic nerve crush injury.[15][16]
Anti-inflammatory Effects
GPR110 activation by synaptamide has been shown to mediate anti-inflammatory effects. In response to lipopolysaccharide (LPS)-induced inflammation, synaptamide treatment significantly reduces the expression of pro-inflammatory cytokines in a GPR110-dependent manner.[8][17]
Blood-Brain Barrier Integrity
GPR110 interacts with the tight junction protein occludin, suggesting a role in maintaining the integrity of the blood-brain barrier (BBB).[7] Deletion of GPR110 in mice leads to disruption of the BBB.[7]
Tissue Expression of GPR110
GPR110 exhibits a distinct expression pattern, with high levels observed in specific tissues during development and in adulthood.
| Tissue/Cell Type | Expression Level | Species | Method | Reference |
| Fetal Brain | High | Mouse, Human | In situ hybridization, PCR | [3][4] |
| Adult Brain | Low (upregulated upon injury) | Mouse | qRT-PCR | [15][18] |
| Kidney | High | Mouse | Transcriptional profiling | [19] |
| Liver | High | Mouse | Western Blot, qRT-PCR | [20] |
| Neural Stem Cells | High | Mouse | Not specified | [18] |
| Palpebral conjunctiva | High | Human | RNA expression pattern | [9] |
| Amniotic fluid | High | Human | RNA expression pattern | [9] |
| Epithelium of nasopharynx | High | Human | RNA expression pattern | [9] |
| Renal medulla | High | Human | RNA expression pattern | [9] |
| Gallbladder | High | Human | RNA expression pattern | [9] |
Quantitative Data on GPR110 Function
Several studies have provided quantitative data on the interaction of GPR110 with its ligand and its downstream effects.
| Parameter | Value | Assay/Method | Conditions | Reference |
| Synaptamide EC50 for cAMP production | Low nM range | cAMP assay | Cortical neurons and Neural Stem Cells | [5][8] |
| Synaptamide concentration for neurite outgrowth | 10 nM | Neurite outgrowth assay | Cortical neurons | [3][8] |
| GPR110 stalk peptide concentration for neurite outgrowth | 100 µM | Neurite outgrowth assay | Not specified | [4] |
| A8 (synaptamide analog) binding affinity (GBVI/WSA score) | -6.26 kcal/mol | Computational modeling | GPR110 GAIN domain | [21] |
| Synaptamide binding affinity (GBVI/WSA score) | -5.89 kcal/mol | Computational modeling | GPR110 GAIN domain | [21] |
| Synaptamide-induced G protein activation ([³⁵S]GTPγS binding) | 176.3 ± 8.6% increase | [³⁵S]GTPγS binding assay | 10 nM synaptamide | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research on GPR110. Below are summaries of key experimental protocols.
GPR110 Overexpression in HEK293 Cells
-
Construct Preparation : A C-terminal 3xHA-tagged human GPR110 plasmid construct containing the full-length open reading frame is used.
-
Transfection : HEK293 cells are transiently transfected with the GPR110-HA plasmid using standard transfection reagents. An empty vector is used as a control.
-
Expression Verification : Expression and plasma membrane localization of GPR110-HA are confirmed by immunocytochemistry using an anti-HA antibody.
-
Functional Validation : The bioactivity of the overexpressed receptor is confirmed by measuring synaptamide-induced cAMP production.[11]
cAMP Assay
-
Cell Culture : Cells (e.g., primary cortical neurons, HEK293 cells) are cultured in appropriate media and conditions. For overexpression studies, cells are transfected with the GPR110 expression vector 24 hours prior to the assay.
-
Ligand Stimulation : Cells are treated with varying concentrations of synaptamide or other ligands for a specified time (e.g., 10 minutes).
-
Cell Lysis and cAMP Measurement : Cells are lysed, and intracellular cAMP levels are determined using a commercial cAMP assay kit (e.g., cAMP-Glo™ Assay from Promega or cyclic AMP XP assay kit from Cell Signaling Technology) according to the manufacturer's protocol.[2][15][22]
-
Data Analysis : cAMP concentrations are calculated based on a standard curve, and dose-response curves are generated to determine EC50 values.
Chemical Cross-linking Mass Spectrometry for Protein Interactions
-
Cell Culture and Cross-linking : HEK293 cells overexpressing GPR110-HA are incubated with a bifunctional amine-reactive crosslinker, such as disuccinimidyl suberate (DSS), to covalently link GPR110 to its interacting partners in living cells.[1][11]
-
Immunoprecipitation : Cells are lysed, and GPR110-HA and its cross-linked partners are immunoprecipitated using an anti-HA antibody.
-
SDS-PAGE and In-gel Digestion : The immunoprecipitated protein complexes are separated by SDS-PAGE. Gel bands corresponding to the cross-linked complexes are excised and subjected to in-gel tryptic digestion.
-
LC-MS/MS Analysis : The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the cross-linked proteins.[1][23]
-
Data Analysis : The MS/MS data is analyzed using specialized software to identify the interacting proteins. A label-free quantification strategy comparing wild-type GPR110 with an inactive mutant can be used to eliminate non-specific binders.[23]
Neurite Outgrowth Assay
-
Cell Culture : Primary cortical neurons or retinal explants are cultured in appropriate media.
-
Treatment : Cultures are treated with synaptamide (e.g., 10 nM) or other compounds of interest. For inhibition studies, cells can be pre-treated with specific inhibitors (e.g., of adenylyl cyclase or PKA) or blocking antibodies against GPR110.[3][16][19]
-
Incubation : Cultures are incubated for a period sufficient for neurite growth (e.g., 48 hours for cortical neurons, 7 days for retinal explants).[3][16]
-
Immunostaining : Cells are fixed and stained for neuronal markers such as β-III tubulin or MAP2 to visualize neurites.
-
Quantification : Neurite length and branching are quantified using imaging software.
Conclusion
GPR110 has emerged as a key player in several fundamental physiological processes, most notably in neurodevelopment, cognitive function, and inflammatory responses. Its activation by the endogenous ligand synaptamide triggers a cascade of signaling events that are critical for neuronal growth and plasticity. The pleiotropic nature of its G protein coupling suggests a broader role in cellular signaling than is currently understood, opening up new avenues for research. The detailed methodologies and quantitative data presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to further explore the therapeutic potential of targeting GPR110 in various neurological and inflammatory disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. researchgate.net [researchgate.net]
- 4. Structural basis of adhesion GPCR GPR110 activation by stalk peptide and G-proteins coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Interaction between GPR110 (ADGRF1) and tight junction protein occludin implicated in blood-brain barrier permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. GPR110 - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Synaptamide activates the adhesion GPCR GPR110 (ADGRF1) through GAIN domain binding - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Orphan GPR110 (ADGRF1) targeted by N-docosahexaenoylethanolamine in development of neurons and cognitive function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Orphan GPR110 (ADGRF1) targeted by N-docosahexaenoylethanolamine in development of neurons and cognitive function - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cAMP-Glo™ Assay Protocol [promega.jp]
- 16. Ligand-Induced GPR110 Activation Facilitates Axon Growth after Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 17. GPR110 (ADGRF1) mediates anti-inflammatory effects of N-docosahexaenoylethanolamine - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. m.youtube.com [m.youtube.com]
- 21. mdpi.com [mdpi.com]
- 22. cAMP assay [bio-protocol.org]
- 23. Protocol for identifying physiologically relevant binding proteins of G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structural and Functional Domains of the GPR110 Protein
For Researchers, Scientists, and Drug Development Professionals
Introduction
GPR110, also known as Adhesion G Protein-Coupled Receptor F1 (ADGRF1), is a member of the adhesion G protein-coupled receptor (aGPCR) family.[1][2] These receptors are characterized by a large extracellular region connected to a seven-transmembrane (7TM) domain via a GPCR-Autoproteolysis Inducing (GAIN) domain.[1][2] GPR110 plays a significant role in a variety of physiological processes, including neurodevelopment, and has been implicated in cancer.[3][4] This guide provides a comprehensive overview of the structural and functional domains of GPR110, its signaling pathways, and the experimental methodologies used to elucidate its function.
Structural Domains of GPR110
The GPR110 protein is a complex molecule with a modular architecture, comprising a large extracellular region (ECR), a seven-transmembrane (7TM) domain, and an intracellular C-terminal tail. The ECR is composed of several distinct domains that are crucial for its function.
Extracellular Region (ECR)
The ECR of GPR110 is responsible for ligand binding and mediating intercellular signaling.[5][6] It is composed of the following domains:
-
SEA (Sea-urchin sperm protein, Enterokinase, and Agrin) Domain: This domain is found in several cell surface proteins and is often associated with proteolytic cleavage events that can regulate receptor function.[7]
-
HormR (Hormone Receptor) Domain: The HormR domain is predicted to be involved in ligand binding and receptor activation.[8]
-
GAIN (GPCR-Autoproteolysis INducing) Domain: This is a hallmark domain of the aGPCR family.[4][5] The GAIN domain of GPR110 undergoes autoproteolytic cleavage, resulting in two non-covalently bound fragments: an N-terminal fragment (NTF) and a C-terminal fragment (CTF) that includes the 7TM region.[4] This cleavage is crucial for receptor activation. The GAIN domain itself is composed of two subdomains, A and B.[5][9] Subdomain A consists of six α-helices, while subdomain B is made up of thirteen twisted β-strands and two small α-helices.[9]
Seven-Transmembrane (7TM) Domain
The 7TM domain is the signaling core of the receptor, responsible for transmitting the signal across the cell membrane to intracellular signaling partners.[9][10] Like other GPCRs, it consists of seven alpha-helices that span the plasma membrane.[9] Upon activation, conformational changes within the 7TM domain facilitate the coupling and activation of G proteins.[11][12]
Functional Domains and Signaling Pathways
The distinct structural domains of GPR110 are intimately linked to its function as a signaling molecule. The primary endogenous ligand for GPR110 is N-docosahexaenoylethanolamine, also known as synaptamide.[13][14]
Ligand Binding and Receptor Activation
Synaptamide binds to a pocket at the interface of subdomains A and B within the GAIN domain.[11][14] This binding event is thought to induce a conformational change in the GAIN domain, which in turn leads to a conformational change in the 7TM domain, specifically involving transmembrane helix 6 (TM6) and the C-terminal tail.[9][11] This intracellular conformational change triggers the activation of downstream signaling pathways.[11] The specific residues Q511, N512, and Y513 in the GAIN domain have been identified as being involved in synaptamide binding.[14]
G Protein Coupling and Downstream Signaling
GPR110 is known to couple to a variety of G protein subtypes, leading to the activation of multiple downstream signaling cascades.[15][16] The known G protein partners include:
-
Gs: Activation of Gs leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP) levels.[17]
-
Gq: Gq activation stimulates phospholipase C, leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C, respectively.[16][17]
-
Gi, G12, and G13: GPR110 has also been shown to couple to Gi, G12, and G13, suggesting its involvement in a wider range of cellular responses.[15]
The Gs-cAMP pathway is a well-characterized downstream effect of GPR110 activation.[17] Increased cAMP levels lead to the activation of Protein Kinase A (PKA), which can then phosphorylate various downstream targets, including the transcription factor CREB (cAMP response element-binding protein).[9]
Quantitative Data
The following tables summarize the available quantitative data related to GPR110 function.
| Ligand | Binding Affinity (GBVI/WSA score, kcal/mol) | Reference(s) |
| Synaptamide | -5.89 | [13] |
| A8 (Synaptamide Analog) | -6.26 | [13] |
| Cell Line | Condition | GPR110 Gene Expression Fold Change | Reference(s) |
| BT474 (HER2+ Breast Cancer) | Aldeflur+ vs. Aldeflur- | 7-fold higher in Aldeflur+ | [1] |
| BT474 (HER2+ Breast Cancer) | Lapatinib-resistant (LR) vs. Parental | 5-fold upregulated | [1] |
| BT474 (HER2+ Breast Cancer) | Lapatinib + Trastuzumab-resistant (LTR) vs. Parental | 9-fold upregulated | [1] |
| SKBR3 (HER2+ Breast Cancer) | Aldeflur+ vs. Aldeflur- | Significantly higher in Aldeflur+ | [1] |
| HCC1569 (HER2+ Breast Cancer) | Aldeflur+ vs. Aldeflur- | Significantly higher in Aldeflur+ | [1] |
| MDA-MB-361 (HER2+ Breast Cancer) | Aldeflur+ vs. Aldeflur- | Significantly higher in Aldeflur+ | [1] |
Experimental Protocols
This section details the methodologies for key experiments used to study GPR110.
In-cell Chemical Crosslinking, Immunoprecipitation, and Mass Spectrometry
This protocol is used to identify proteins that interact with GPR110 in a cellular context.[3]
-
Cell Culture and Transfection: Human Embryonic Kidney (HEK) 293 cells are transiently transfected with a plasmid encoding C-terminally 3xHA-tagged human GPR110.[3]
-
In-cell Chemical Crosslinking: The bifunctional amine-reactive crosslinker disuccinimidyl suberate (DSS) is added to the cells to covalently link GPR110 to its interacting partners.[3]
-
Cell Lysis: Cells are lysed using a suitable buffer to release the protein complexes.[18][19]
-
Immunoprecipitation (IP): The GPR110-HA protein complexes are captured from the cell lysate using an anti-HA antibody immobilized on magnetic beads.[3][18]
-
Elution and SDS-PAGE: The captured protein complexes are eluted from the beads and separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[3]
-
In-gel Tryptic Digestion: The protein bands corresponding to GPR110 and its interactors are excised from the gel and digested with trypsin to generate peptides.[3]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The resulting peptides are analyzed by LC-MS/MS to identify the proteins present in the complex.[3][20]
-
Data Analysis: A label-free quantitation strategy is used to distinguish true binding partners from non-specific interactors by comparing the results to a negative control (e.g., cells transfected with an empty vector or expressing a non-functional GPR110 mutant).[3]
Quantitative Real-Time PCR (qRT-PCR) for GPR110 Gene Expression
This method is used to quantify the mRNA levels of GPR110.[1][21]
-
RNA Extraction: Total RNA is isolated from cells or tissues of interest.[21]
-
cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).[21]
-
Real-Time PCR: The cDNA is used as a template for PCR with primers and a probe specific for the GPR110 gene. The amplification of the target gene is monitored in real-time using a fluorescent dye.[1]
-
Data Analysis: The expression level of GPR110 is normalized to a housekeeping gene (e.g., PPIA or GAPDH). The fold change in expression is calculated using the ΔΔCT method.[1]
cAMP Assay
This assay measures the intracellular levels of cyclic AMP, a key second messenger in the GPR110 signaling pathway.[22][23]
-
Cell Culture: Cells expressing GPR110 (either endogenously or through transfection) are cultured in appropriate plates.[24][25]
-
Cell Stimulation: Cells are treated with the ligand of interest (e.g., synaptamide) for a specific time. A phosphodiesterase inhibitor (e.g., IBMX) is often included to prevent the degradation of cAMP.[22]
-
Cell Lysis: The cells are lysed to release the intracellular contents, including cAMP.
-
cAMP Measurement: The concentration of cAMP in the lysate is determined using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay.[22][26] In this assay, labeled cAMP competes with the cAMP from the sample for binding to a specific antibody. The resulting signal is inversely proportional to the amount of cAMP in the sample.
-
Data Analysis: A standard curve is generated using known concentrations of cAMP to quantify the amount of cAMP in the experimental samples.
Visualizations
GPR110 Signaling Pathway
References
- 1. GPCRs profiling and identification of GPR110 as a potential new target in HER2+ breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GPR110 - Wikipedia [en.wikipedia.org]
- 3. Protocol for identifying physiologically relevant binding proteins of G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Crystal Structure of the Extracellular Domains of GPR110 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Expansion of divergent SEA domains in cell surface proteins and nucleoporin 54 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Synaptamide activates the adhesion GPCR GPR110 (ADGRF1) through GAIN domain binding - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Ligand-Induced GPR110 Activation Facilitates Axon Growth after Injury [mdpi.com]
- 14. Synaptamide activates the adhesion GPCR GPR110 (ADGRF1) through GAIN domain binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Structural basis of adhesion GPCR GPR110 activation by stalk peptide and G-proteins coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. event.fourwaves.com [event.fourwaves.com]
- 17. Activation of Adhesion G Protein-coupled Receptors: AGONIST SPECIFICITY OF STACHEL SEQUENCE-DERIVED PEPTIDES - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Immunoprecipitation Protocol (Magnetic Beads) | Cell Signaling Technology [cellsignal.com]
- 19. neb.com [neb.com]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. Clinical Significance of G Protein-Coupled Receptor 110 (GPR110) as a Novel Prognostic Biomarker in Osteosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 24. resources.revvity.com [resources.revvity.com]
- 25. resources.revvity.com [resources.revvity.com]
- 26. youtube.com [youtube.com]
GPR110 Expression in Cancer Cell Lines: A Technical Guide
G protein-coupled receptor 110 (GPR110), also known as Adhesion G Protein-Coupled Receptor F1 (ADGRF1), is an orphan GPCR implicated in various physiological and pathological processes.[1] Emerging evidence highlights its role in cancer progression, making it a potential therapeutic target.[1][2][3][4] This guide provides a comprehensive overview of GPR110 expression in different cancer cell lines, details common experimental protocols for its study, and visualizes associated signaling pathways and workflows.
GPR110 Expression Across Various Cancer Cell Lines
GPR110 expression is frequently dysregulated in several cancer types, including breast, lung, and osteosarcoma.[1][5][6] Its expression often correlates with more aggressive phenotypes, such as increased tumorigenicity and resistance to therapy.[5][7]
Table 1: GPR110 mRNA Expression in Selected Cancer Cell Lines
| Cancer Type | Cell Line | Relative GPR110 Expression Level | Key Findings | Reference |
| HER2+ Breast Cancer | BT474 | Higher in Aldefluor+ and anti-HER2 therapy-resistant cells | GPR110 is overexpressed in tumorigenic and drug-resistant populations. | [5] |
| SKBR3 | Higher in Aldefluor+ and anti-HER2 therapy-resistant cells | Knockdown of GPR110 reduces cell growth, migration, and invasion. | [5] | |
| HCC1569 | Higher in Aldefluor+ cells | GPR110 is upregulated in the tumorigenic cell population. | [5] | |
| MDA-MB-361 | Higher in Aldefluor+ cells | GPR110 is upregulated in the tumorigenic cell population. | [5] | |
| AU565 | No significant difference between Aldefluor+ and Aldefluor- cells | [5] | ||
| HCC1954 | No significant difference between Aldefluor+ and Aldefluor- cells | [5] | ||
| Triple-Negative Breast Cancer | Not specified | Highly expressed in TNBC | GPR110 promotes EMT and cancer stem cell phenotypes. | [2] |
| Lung Cancer | H460 | Low/Barely expressed | [6] | |
| A549 | Low/Barely expressed | [6] | ||
| H1299 | Low/Barely expressed | Overexpression of GPR110 in this cell line promotes proliferation and migration. | [6] | |
| SPC-A1 | Low/Barely expressed | [6] | ||
| PC-9 | Significantly higher | [6][8] | ||
| QG56 | Significantly higher | [6][8] | ||
| Osteosarcoma | SAOS-2, K7M2 | Not specified | Knockdown of GPR110 decreases proliferation, migration, and invasion. | [1] |
Experimental Protocols
The quantification and functional characterization of GPR110 expression in cancer cell lines involve a variety of molecular and cellular biology techniques.
Quantitative Real-Time PCR (qRT-PCR) for GPR110 mRNA Expression
This protocol is used to determine the relative gene expression of GPR110.[5]
-
RNA Isolation: Total RNA is extracted from cultured cancer cell lines using a suitable RNA isolation kit following the manufacturer's instructions. The quality and quantity of the RNA are assessed using a spectrophotometer.
-
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit.
-
qPCR Reaction: The qPCR is performed using a real-time PCR system. The reaction mixture typically contains cDNA template, forward and reverse primers for GPR110, a fluorescent probe (e.g., from TaqMan Gene Expression Assays), and qPCR master mix.[5]
-
Thermal Cycling: The thermal cycler is programmed with an initial denaturation step, followed by 40-50 cycles of denaturation, annealing, and extension.
-
Data Analysis: The cycle threshold (Ct) values are determined for both GPR110 and a housekeeping gene (e.g., PPIA) for normalization.[5] The relative expression of GPR110 is calculated using the comparative CT (ΔΔCT) method.[5]
Western Blotting for GPR110 Protein Expression
This technique is used to detect and quantify GPR110 protein levels.[1][6]
-
Protein Extraction: Cells are lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease inhibitors. The total protein concentration is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for GPR110. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensity can be quantified using densitometry software.
Cell Migration and Invasion Assays
These assays evaluate the effect of GPR110 on cancer cell motility.[5][6]
-
Transwell Assay:
-
For migration assays, cells are seeded in the upper chamber of a Transwell insert with a porous membrane. The lower chamber contains a chemoattractant. After incubation, non-migrated cells are removed, and migrated cells on the lower surface of the membrane are stained and counted.[6]
-
For invasion assays, the Transwell insert is coated with a basement membrane extract (e.g., Matrigel). The procedure is similar to the migration assay, but it assesses the ability of cells to degrade the extracellular matrix and invade.[5]
-
-
Wound Healing Assay:
-
A confluent monolayer of cells is "scratched" to create a cell-free gap.
-
The closure of the gap by cell migration is monitored and photographed at different time points. The rate of wound closure is then quantified.[6]
-
Visualizations
GPR110 Signaling Pathways
GPR110 is an adhesion GPCR that can couple to multiple G proteins to activate downstream signaling pathways.[9][10] In cancer, GPR110 has been shown to engage Gαs and Gαq proteins, leading to the activation of the RAS signaling pathway.[2][10] Additionally, it has been implicated in the regulation of the IL-6/STAT3 pathway.[11]
GPR110 signaling pathways in cancer.
Experimental Workflow for Quantifying GPR110 Expression
The following diagram illustrates a typical workflow for the quantification of GPR110 mRNA expression in cancer cell lines using qRT-PCR.
Workflow for GPR110 mRNA quantification.
References
- 1. Clinical Significance of G Protein-Coupled Receptor 110 (GPR110) as a Novel Prognostic Biomarker in Osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GPR110 promotes progression and metastasis of triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Orphan receptor GPR110, an oncogene overexpressed in lung and prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. GPCRs profiling and identification of GPR110 as a potential new target in HER2+ breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The role of GPR110 in lung cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A novel role of ADGRF1 (GPR110) in promoting cellular quiescence and chemoresistance in human epidermal growth factor receptor 2-positive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Gpr110 deficiency decelerates carcinogen-induced hepatocarcinogenesis via activation of the IL-6/STAT3 pathway - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for GPR110 Immunohistochemistry in Tumor Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
GPR110, also known as ADGRF1, is an adhesion G protein-coupled receptor (GPCR) that has garnered increasing interest in oncology research. Emerging evidence suggests its involvement in tumor progression, metastasis, and its potential as a prognostic biomarker in various cancers.[1][2][3] Upregulation of GPR110 has been observed in several malignancies, including triple-negative breast cancer (TNBC), HER2+ breast cancer, lung adenocarcinoma, prostate cancer, glioma, and osteosarcoma, often correlating with poorer clinical outcomes.[4][5][6] These findings underscore the importance of accurately detecting and quantifying GPR110 expression in tumor tissues for both basic research and clinical applications. This document provides a detailed protocol for the immunohistochemical (IHC) staining of GPR110 in formalin-fixed, paraffin-embedded (FFPE) tumor samples, along with data on its expression in various cancers and an overview of its signaling pathways.
GPR110 Signaling Pathway
GPR110 is a member of the adhesion GPCR family, characterized by a large extracellular domain and a seven-transmembrane domain. It can be activated by its endogenous ligand, synaptamide. Upon activation, GPR110 can couple to various G proteins, including Gq, Gs, Gi, and G12/13, to initiate downstream signaling cascades. For instance, in triple-negative breast cancer, GPR110 has been shown to engage the RAS signaling pathway through Gαs activation, promoting epithelial-to-mesenchymal transition (EMT) and cancer stem cell (CSC) phenotypes.[6]
Caption: GPR110 signaling cascade.
GPR110 Expression in Human Tumors
The following table summarizes the expression of GPR110 in various human cancers as determined by immunohistochemistry and other methods. High expression is frequently correlated with more aggressive disease and poorer prognosis.
| Tumor Type | GPR110 Expression Level | Key Findings | Reference(s) |
| Breast Cancer | |||
| Triple-Negative (TNBC) | Significantly Higher | Expression is significantly higher in TNBC patient tissues compared to other subtypes. High expression is associated with poor prognosis. | [5][6] |
| HER2+ | Significantly Higher | Gene expression is significantly higher in HER2+ and basal-like subtypes compared to luminal A and B subtypes. | [4] |
| Lung Cancer | |||
| Adenocarcinoma | Higher | GPR110 mRNA and protein expression are significantly higher in lung cancer tissues compared to normal tissues. High expression was found in 62.5% of a patient cohort. | [7] |
| Glioma | Higher | GPR110 is highly expressed in some patients and is correlated with advanced disease stages. It serves as an independent prognostic biomarker for overall survival. | [3] |
| Osteosarcoma | Higher | Overexpression is correlated with the advanced stage of the disease. Patients with high GPR110 expression have significantly poorer 5-year overall survival. | [1][2] |
| Prostate Cancer | Upregulated | GPR110 is reported to be upregulated in prostate cancers. |
Detailed Immunohistochemistry Protocol for GPR110
This protocol is a general guideline for the immunohistochemical staining of GPR110 in FFPE tumor samples. Optimization may be required for specific antibodies and tissue types.
Materials
-
FFPE tumor tissue sections (4-5 µm) on charged slides
-
Xylene
-
Ethanol (100%, 95%, 80%, 70%)
-
Deionized or distilled water
-
Antigen retrieval buffer (e.g., 0.01M Sodium Citrate buffer, pH 6.0)
-
Wash buffer (e.g., Tris-buffered saline with 0.1% Tween-20, TBS-T)
-
Hydrogen peroxide (3%) for blocking endogenous peroxidase
-
Protein block solution (e.g., normal serum from the secondary antibody host species)
-
Primary antibody against GPR110 (anti-GPR110)
-
Biotinylated secondary antibody
-
Streptavidin-horseradish peroxidase (HRP) conjugate
-
Chromogen substrate (e.g., DAB)
-
Counterstain (e.g., Hematoxylin)
-
Mounting medium
Experimental Workflow
Caption: GPR110 IHC experimental workflow.
Procedure
-
Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Rehydrate sections by sequential immersion in 100% ethanol (2 changes, 3 minutes each), 95% ethanol (2 changes, 3 minutes each), 80% ethanol (1 change, 3 minutes), and finally rinse in distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval by steaming slides in 0.01M sodium citrate buffer (pH 6.0) at 95-100°C for 20-40 minutes.
-
Allow slides to cool in the buffer at room temperature for 20 minutes.
-
Rinse with TBS-T.
-
-
Blocking:
-
Incubate sections with 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.
-
Rinse with TBS-T.
-
Apply a universal protein block and incubate for 20 minutes at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Drain the protein block from the slides.
-
Apply the diluted anti-GPR110 primary antibody.
-
Incubate for 45 minutes at room temperature or overnight at 4°C.
-
-
Secondary Antibody and Detection:
-
Rinse slides with TBS-T.
-
Apply a biotinylated secondary antibody and incubate for 30 minutes at room temperature.
-
Rinse with TBS-T.
-
Apply streptavidin-HRP and incubate for 30 minutes at room temperature.
-
Rinse with TBS-T.
-
-
Chromogen and Counterstaining:
-
Apply the DAB chromogen substrate and incubate until the desired stain intensity develops (typically 5-15 minutes).
-
Rinse gently with distilled water to stop the reaction.
-
Counterstain with hematoxylin.
-
Rinse with distilled water.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through graded ethanol (80%, 95%, 100%).
-
Clear in xylene.
-
Apply a coverslip using a permanent mounting medium.
-
Data Analysis and Interpretation
-
GPR110 staining is typically observed in the cytoplasm and/or on the cell membrane.
-
The staining intensity can be scored semi-quantitatively (e.g., 0 = no staining, 1+ = weak, 2+ = moderate, 3+ = strong).
-
The percentage of positively stained tumor cells should also be recorded.
-
An H-score can be calculated by multiplying the intensity score by the percentage of positive cells.
-
Appropriate positive and negative controls should always be included to ensure the validity of the staining.
Troubleshooting
-
No Staining: Check antibody dilution, incubation times, and antigen retrieval conditions. Ensure the primary antibody is suitable for IHC on FFPE tissues.
-
High Background: Ensure adequate blocking steps. Use a high-quality protein block. Titrate the primary and secondary antibodies.
-
Non-specific Staining: Check for endogenous peroxidase or biotin activity. Ensure proper rinsing between steps.
The immunohistochemical detection of GPR110 in tumor samples is a valuable tool for investigating its role in cancer biology and for its potential use as a clinical biomarker. The provided protocol offers a robust starting point for researchers. Given the association of GPR110 with aggressive tumor features, further studies into its function and regulation are warranted and may lead to the development of novel therapeutic strategies targeting this receptor.
References
- 1. Clinical Significance of G Protein-Coupled Receptor 110 (GPR110) as a Novel Prognostic Biomarker in Osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical Significance of G Protein-Coupled Receptor 110 (GPR110) as a Novel Prognostic Biomarker in Osteosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Expression and prognostic role of orphan receptor GPR110 in glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GPCRs profiling and identification of GPR110 as a potential new target in HER2+ breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. GPR110 promotes progression and metastasis of triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes: CRISPR/Cas9-Mediated Knockout of GPR110 (ADGRF1) in vitro
Introduction
G protein-coupled receptor 110 (GPR110), also known as Adhesion G protein-coupled receptor F1 (ADGRF1), is a member of the adhesion GPCR family.[1][2] These receptors are characterized by large extracellular N-termini that are linked to a seven-transmembrane domain via a GPCR-autoproteolysis inducing (GAIN) domain.[3][4] Initially identified as an orphan receptor and a proto-oncogene overexpressed in lung and prostate cancers[5][6], GPR110 has since been implicated in a variety of physiological and pathological processes. Its endogenous ligand has been identified as N-docosahexaenoylethanolamine (synaptamide), a metabolite of the omega-3 fatty acid DHA.[7][8][9] The binding of synaptamide to GPR110 activates downstream signaling, primarily through Gαs-dependent cAMP production, which promotes neurogenesis, neurite growth, and synaptogenesis in developing neurons.[7][8][9][10][11] Beyond its role in the nervous system, GPR110 is involved in tumorigenesis and chemoresistance in HER2+ breast cancer and may play a role in regulating blood-brain barrier integrity.[5][11][12][13][14]
The CRISPR/Cas9 system offers a powerful and precise method for gene editing, enabling the creation of knockout cell lines by introducing targeted double-strand breaks (DSBs) in the DNA.[15] The cell's natural repair mechanism, non-homologous end joining (NHEJ), often introduces small insertions or deletions (indels) at the break site, leading to frameshift mutations and a functional knockout of the target gene.[15] Developing a GPR110 knockout cell line is a critical step for elucidating its specific functions, understanding its signaling pathways, and validating it as a potential drug target.
Principle of the Method
This protocol outlines the generation of a GPR110 knockout cell line using the CRISPR/Cas9 system. The workflow involves:
-
Guide RNA (gRNA) Design: Designing specific gRNAs to target a critical exon of the GPR110 gene.
-
Delivery of CRISPR Components: Transfecting the target cells with Cas9 nuclease and the GPR110-specific gRNA.
-
Clonal Selection: Isolating and expanding single-cell clones.
-
Validation: Screening the clones to confirm the desired genetic modification and the absence of GPR110 protein expression.
Experimental Protocols
Protocol 1: Guide RNA (gRNA) Design for GPR110 Knockout
Successful gene knockout depends on the design of efficient and specific gRNAs.[16]
-
Identify Target Exons: Obtain the sequence of the human GPR110 (ADGRF1) gene from a database such as NCBI. Target exons in the 5' region of the coding sequence to maximize the likelihood that an indel will result in a non-functional truncated protein.[16]
-
Use gRNA Design Tools: Utilize online bioinformatics tools like Benchling or the CRISPR Design Tool from the Broad Institute to identify potential gRNA sequences.[17][18] These tools predict on-target efficiency and potential off-target sites.
-
gRNA Selection Criteria:
-
The 20-nucleotide gRNA sequence should be immediately upstream of a Protospacer Adjacent Motif (PAM), which is 'NGG' for Streptococcus pyogenes Cas9.[19]
-
Select 3-5 gRNAs with high predicted on-target scores and low off-target scores.[17]
-
Avoid including the PAM sequence in the gRNA design itself.[19]
-
-
Oligonucleotide Synthesis: Synthesize the selected gRNA sequences as DNA oligonucleotides for cloning into a gRNA expression vector or for in vitro transcription.
Table 1: Example gRNA Sequences for Human GPR110 (ADGRF1) (Note: These are example sequences and should be verified using current design software.)
| gRNA ID | Target Exon | Sequence (5' to 3') | PAM |
| GPR110-g1 | Exon 2 | GACCTGCTACGAGTTCGTGA | CGG |
| GPR110-g2 | Exon 2 | TCGAGGACATCGTGCAGTCCT | AGG |
| GPR110-g3 | Exon 3 | GTGCTGGCCATCGCCAACGG | AGG |
Protocol 2: Delivery of CRISPR/Cas9 Components
The choice of delivery method depends on the cell type and experimental goals.[20][21] Common methods include lipid-based transfection, electroporation, and viral transduction.[20][21][22][23][24] Delivering the Cas9 and gRNA as a pre-complexed ribonucleoprotein (RNP) is often preferred for its transient activity, which can reduce off-target effects.[24]
Materials:
-
Selected cell line (e.g., BT474, SKBR3 for cancer studies; HEK293 for general GPCR studies)
-
Cas9 nuclease (e.g., TrueCut Cas9 Protein v2, Thermo Fisher)
-
Synthetic gRNA (Synthego or IDT)
-
Transfection Reagent (e.g., Lipofectamine CRISPRMAX, Thermo Fisher) or Electroporation System (e.g., Neon NxT, Thermo Fisher)
-
Opti-MEM I Reduced Serum Medium
-
Culture medium and plates
Method (Lipid-Mediated Transfection of RNP):
-
Cell Preparation: Seed 100,000–200,000 cells per well in a 24-well plate. Ensure cells are at 70-90% confluency at the time of transfection.
-
gRNA and Cas9 Dilution:
-
In Tube A, dilute 30 pmol of synthetic gRNA in 25 µL of Opti-MEM.
-
In Tube B, dilute 1 µg (6.2 pmol) of Cas9 protein in 25 µL of Opti-MEM.
-
-
RNP Formation: Add the diluted gRNA (Tube A) to the diluted Cas9 protein (Tube B) and mix gently. Incubate at room temperature for 10-20 minutes to form the RNP complex.
-
Transfection Reagent Preparation: In a separate tube, dilute 1.5 µL of Lipofectamine CRISPRMAX reagent in 50 µL of Opti-MEM.
-
Combine and Transfect: Add the 50 µL of RNP complex to the 50 µL of diluted Lipofectamine reagent. Mix well and incubate for 5 minutes at room temperature. Add the 100 µL mixture dropwise to the cells.
-
Incubation: Incubate the cells at 37°C. Analyze the cells for gene editing efficiency 48-72 hours post-transfection.
Table 2: Comparison of Common CRISPR Delivery Methods
| Method | Format | Pros | Cons |
| Lipofection | Plasmid, RNA, RNP | Easy to use, suitable for a broad range of cell types.[21] | Lower efficiency in difficult-to-transfect cells (e.g., primary cells).[21] |
| Electroporation | Plasmid, RNA, RNP | High efficiency, effective for difficult-to-transfect cells.[21][22][24] | Can cause significant cell death, requires specialized equipment.[21] |
| Lentiviral Transduction | DNA (integrated) | High efficiency, suitable for stable cell line generation.[20] | Random integration into the host genome, more laborious to produce.[20] |
Protocol 3: Validation of GPR110 Knockout
Validation is a critical step to confirm the knockout at both the genomic and protein levels.[25][26]
1. Genomic DNA Validation (72 hours post-transfection):
-
Genomic DNA Extraction: Harvest a pool of transfected cells and extract genomic DNA using a commercial kit.
-
PCR Amplification: Amplify the region of the GPR110 gene targeted by the gRNA using PCR.
-
Indel Detection Assay:
-
Sanger Sequencing with TIDE analysis: Sequence the PCR product and use the Tracking of Indels by DEcomposition (TIDE) web tool to analyze the sequencing chromatograms and quantify the percentage of indels in the cell pool.[27]
-
Next-Generation Sequencing (NGS): For a more comprehensive analysis, use NGS to identify the full spectrum and frequency of different indels.[25]
-
2. Isolation of Clonal Cell Lines:
-
Single-Cell Seeding: After confirming editing in the bulk population, plate the transfected cells at a very low density (e.g., by serial dilution or FACS) into 96-well plates to isolate single colonies.[15]
-
Colony Expansion: Expand the resulting single-cell-derived colonies.
3. Protein Level Validation:
-
Western Blot: Prepare protein lysates from the expanded clonal lines. Perform a Western blot using a validated GPR110 antibody to confirm the absence of the GPR110 protein. This is a definitive method to confirm a functional knockout.[17][25]
-
Functional Assays: Measure downstream signaling readouts. For GPR110, this could involve a cAMP assay after stimulation with synaptamide. Knockout cells should show a blunted or absent cAMP response compared to wild-type cells.[7][8]
Table 3: Example Quantitative Validation of GPR110 Knockout (Note: Data are illustrative based on typical CRISPR experiment outcomes.)
| Clone ID | TIDE Analysis (% Indels) | Western Blot (GPR110/Actin Ratio) | cAMP Assay (Fold Change vs. Vehicle) |
| Wild-Type | 0% | 1.00 | 8.5 ± 0.7 |
| KO Clone #1 | 98% (frameshift) | 0.05 | 1.2 ± 0.2 |
| KO Clone #2 | 95% (frameshift) | 0.02 | 1.1 ± 0.3 |
| KO Clone #3 | 45% (in-frame) | 0.65 | 5.4 ± 0.5 |
Visualizations
GPR110 Signaling Pathway
Caption: GPR110 activation by its ligand, synaptamide, primarily triggers Gαs-mediated signaling.
Experimental Workflow for GPR110 Knockout
Caption: Workflow for generating and validating a GPR110 knockout cell line using CRISPR/Cas9.
References
- 1. GPR110 - Wikipedia [en.wikipedia.org]
- 2. sinobiological.com [sinobiological.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. GPCRs profiling and identification of GPR110 as a potential new target in HER2+ breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Orphan receptor GPR110, an oncogene overexpressed in lung and prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synaptamide activates the adhesion GPCR GPR110 (ADGRF1) through GAIN domain binding - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BioKB - Publication [biokb.lcsb.uni.lu]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Interaction between GPR110 (ADGRF1) and tight junction protein occludin implicated in blood-brain barrier permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A novel role of ADGRF1 (GPR110) in promoting cellular quiescence and chemoresistance in human epidermal growth factor receptor 2-positive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Orphan GPCR and their untapped therapeutic potential: the next wave of antibody drug targets? - Innovative antibodies against haptens and transmembrane proteins [synabs.be]
- 14. ADGRF1 adhesion G protein-coupled receptor F1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 15. CRISPR/Cas9-mediated Gene Knockout - Protocol - OneLab [onelab.andrewalliance.com]
- 16. synthego.com [synthego.com]
- 17. Troubleshooting Low Knockout Efficiency in CRISPR Experiments - CD Biosynsis [biosynsis.com]
- 18. researchgate.net [researchgate.net]
- 19. idtdna.com [idtdna.com]
- 20. synthego.com [synthego.com]
- 21. CRISPRトランスフェクション | Thermo Fisher Scientific - JP [thermofisher.com]
- 22. Research Techniques Made Simple: Delivery of the CRISPR/Cas9 Components into Epidermal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. research.rug.nl [research.rug.nl]
- 24. A review of emerging physical transfection methods for CRISPR/Cas9-mediated gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Generating and validating CRISPR-Cas9 knock-out cell lines [abcam.com]
- 26. bitesizebio.com [bitesizebio.com]
- 27. blog.addgene.org [blog.addgene.org]
Application Notes & Protocols: Generation of a Stable Cell Line Overexpressing GPR110 (ADGRF1)
Audience: Researchers, scientists, and drug development professionals.
Introduction
G protein-coupled receptor 110 (GPR110), also known as Adhesion G protein-coupled receptor F1 (ADGRF1), is a member of the adhesion-GPCR family.[1][2] These receptors are characterized by a large extracellular region connected to a seven-transmembrane domain.[1][3] GPR110 is implicated in a variety of physiological and pathological processes, including neurodevelopment, synapse formation, and cancer.[4][5][6] The endogenous ligand for GPR110 has been identified as N-docosahexaenoylethanolamine (synaptamide), a metabolite of the omega-3 fatty acid DHA.[2] Upon activation, GPR110 can couple to multiple G-protein subtypes, including Gs, Gq, Gi, and G12/13, initiating diverse downstream signaling cascades.[7][8]
Studying the function of GPR110 often requires a reliable in vitro system that provides consistent and long-term expression of the receptor. Stable cell lines, which have the GPR110 gene integrated into their genome, offer a significant advantage over transient transfection by ensuring reproducible expression across experiments and cell generations.[9][10] This document provides a comprehensive guide to creating and validating a stable cell line that overexpresses human GPR110.
Experimental Workflow
The overall process for generating a stable GPR110-overexpressing cell line involves several key stages, from initial vector design to the final validation and banking of clonal cell lines.
Caption: Workflow for GPR110 stable cell line generation.
GPR110 Signaling Pathways
GPR110 activation by its ligand, synaptamide, initiates conformational changes that trigger downstream signaling through multiple G-protein families.[2][11] This pleiotropic signaling allows GPR110 to regulate a wide array of cellular functions, from gene transcription via cAMP to cytoskeletal rearrangements.
Caption: GPR110 signaling through Gs, Gq, Gi, and G12/13.
Experimental Protocols
Protocol 1: Vector Construction
The generation of a stable cell line begins with the construction of a suitable expression vector containing the full-length cDNA of human GPR110.
-
Vector Selection : Choose a mammalian expression vector that contains a strong constitutive promoter (e.g., CMV or EF-1α), a selectable marker gene (e.g., neomycin phosphotransferase for G418 resistance), and a polyadenylation signal.[12]
-
GPR110 cDNA Acquisition : Obtain the full-length open-reading frame (ORF) of human GPR110 (ADGRF1). This can be synthesized or subcloned from a cDNA library.
-
Cloning :
-
Linearize the expression vector using appropriate restriction enzymes.[13]
-
Amplify the GPR110 ORF using PCR with primers that add compatible restriction sites. Optionally, a C-terminal tag (e.g., 3xHA) can be added to facilitate detection.[14]
-
Ligate the GPR110 PCR product into the linearized vector.
-
Transform the ligation product into competent E. coli for plasmid amplification.
-
-
Verification :
-
Screen bacterial colonies by colony PCR or restriction digest.
-
Confirm the sequence and orientation of the GPR110 insert in positive clones by Sanger sequencing.
-
-
Plasmid Purification : Prepare a large quantity of high-purity, endotoxin-free plasmid DNA from a confirmed clone for transfection.
Protocol 2: Determination of Antibiotic Selection Concentration (Kill Curve)
Before selecting for stable transfectants, it is crucial to determine the minimum antibiotic concentration required to kill all non-transfected host cells.[10] This concentration will be used for selection.
-
Cell Seeding : Seed the chosen host cells (e.g., HEK293) in a 24-well plate at a density that results in 50-70% confluency the next day.
-
Antibiotic Titration :
-
Prepare a range of concentrations of the selection antibiotic (e.g., G418 for neomycin resistance). A typical range for G418 is 100 µg/mL to 1200 µg/mL.
-
Include a "no antibiotic" control well.
-
Aspirate the medium from the cells and replace it with fresh medium containing the different antibiotic concentrations.
-
-
Incubation and Monitoring :
-
Incubate the cells under standard conditions (37°C, 5% CO₂).
-
Observe the cells every 2-3 days for signs of cell death.
-
Replace the medium with fresh, antibiotic-containing medium every 3-4 days.[15]
-
-
Endpoint Determination : The optimal concentration is the lowest concentration that causes complete cell death within 10-14 days.
Data Presentation: Sample G418 Kill Curve Results
| G418 Conc. (µg/mL) | Day 3 (% Viability) | Day 7 (% Viability) | Day 10 (% Viability) | Day 14 (% Viability) | Recommendation |
| 0 | 100% | 100% | 100% | 100% | Control |
| 200 | 90% | 60% | 30% | 15% | Too Low |
| 400 | 75% | 30% | 5% | 0% | Optimal |
| 600 | 60% | 10% | 0% | 0% | Use if 400 is slow |
| 800 | 40% | 0% | 0% | 0% | Too High |
| 1000 | 20% | 0% | 0% | 0% | Too High |
Protocol 3: Transfection and Selection of Stable Cells
This phase involves introducing the GPR110 expression vector into the host cells and selecting for those that have successfully integrated the plasmid into their genome.
-
Cell Seeding : The day before transfection, seed host cells in 6-well plates or 10 cm dishes so they reach 70-90% confluency on the day of transfection.
-
Transfection :
-
Transfect the cells with the linearized GPR110 expression plasmid using a suitable method such as lipofection (e.g., Lipofectamine) or electroporation.[9][16] Follow the manufacturer's protocol for the chosen reagent.
-
Include a negative control (untransfected cells) and a mock control (cells transfected with an empty vector).
-
-
Recovery : Allow cells to recover and express the gene for 48-72 hours post-transfection in non-selective medium.[16]
-
Selection :
-
After the recovery period, split the cells into larger flasks or dishes at a low density (e.g., 1:10 or 1:20 dilution).
-
Replace the medium with selection medium containing the predetermined optimal concentration of the antibiotic (from Protocol 2).
-
-
Maintenance :
-
Continue to culture the cells in the selection medium, replacing it every 3-4 days.
-
Most non-transfected cells should die within the first week. Resistant cells will begin to form visible colonies over 2-4 weeks.
-
Protocol 4: Isolation and Expansion of Clonal Cell Lines
To ensure a genetically identical population, single colonies must be isolated and expanded.
-
Colony Identification : Once colonies are visible (typically >50 cells), mark their location on the bottom of the dish.
-
Clonal Isolation (Limiting Dilution Method) :
-
Trypsinize the mixed population of resistant colonies.
-
Perform a serial dilution of the cell suspension to a final concentration of 0.5-1 cell per 100 µL.
-
Seed 100 µL of the diluted cell suspension into each well of several 96-well plates.[15]
-
Incubate and monitor the plates. Wells that contain a single colony originate from a single cell.
-
-
Expansion :
-
Once single-colony wells are confluent, transfer them sequentially to larger vessels (24-well plate, 6-well plate, T-25 flask, etc.) to expand the population.
-
Maintain antibiotic selection during the initial stages of expansion.
-
-
Cryopreservation : Once a sufficient number of cells from each clone is obtained, create a master cell bank and a working cell bank by cryopreserving vials in liquid nitrogen.
Protocol 5: Validation of GPR110 Overexpression
Each expanded clone must be validated to confirm the overexpression of GPR110.
-
mRNA Level (RT-qPCR) :
-
Extract total RNA from each clonal cell line and the parental (wild-type) cell line.
-
Synthesize cDNA via reverse transcription.
-
Perform quantitative PCR (qPCR) using primers specific for GPR110 and a housekeeping gene (e.g., GAPDH, PPIA) for normalization.[5]
-
Calculate the fold change in GPR110 expression relative to the parental line using the ΔΔCT method.[5]
-
-
Protein Level (Western Blot) :
-
Prepare total protein lysates from each clone and the parental line.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Probe the membrane with a primary antibody specific for GPR110 (or the epitope tag) and a loading control (e.g., β-actin).
-
Incubate with a corresponding HRP-conjugated secondary antibody and detect via chemiluminescence.
-
-
Protein Level (Flow Cytometry - Optional) :
-
If GPR110 is expressed with an extracellular tag or if a suitable antibody against an extracellular domain is available, flow cytometry can confirm surface expression.
-
Stain live, non-permeabilized cells with a fluorescently-labeled primary antibody or a primary/secondary antibody pair.
-
Analyze the cell population for a shift in fluorescence intensity compared to the parental cell line.
-
Data Presentation: Summary of Validation Results for Top Clones
| Clone ID | GPR110 mRNA Fold Change (vs. Parental) | GPR110 Protein Expression (Western Blot) | Cell Surface Expression (Flow Cytometry) |
| Parental | 1.0 | Baseline | Negative |
| Clone #3 | 85x | +++ | Positive |
| Clone #7 | 120x | ++++ | Positive |
| Clone #11 | 25x | ++ | Positive |
| Empty Vector | 1.1 | Baseline | Negative |
References
- 1. GPR110 - Wikipedia [en.wikipedia.org]
- 2. Synaptamide activates the adhesion GPCR GPR110 (ADGRF1) through GAIN domain binding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ligand-Induced GPR110 Activation Facilitates Axon Growth after Injury [mdpi.com]
- 5. GPCRs profiling and identification of GPR110 as a potential new target in HER2+ breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel role of ADGRF1 (GPR110) in promoting cellular quiescence and chemoresistance in human epidermal growth factor receptor 2-positive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Structural basis of adhesion GPCR GPR110 activation by stalk peptide and G-proteins coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. knowledge.lonza.com [knowledge.lonza.com]
- 10. Stable Cell Line Generation | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. Transfection types, methods and strategies: a technical review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Protocol for identifying physiologically relevant binding proteins of G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. abo.com.pl [abo.com.pl]
- 16. bosterbio.com [bosterbio.com]
Application Notes: Using siRNA to Knockdown GPR110 Expression in Cancer Cells
References
- 1. Clinical Significance of G Protein-Coupled Receptor 110 (GPR110) as a Novel Prognostic Biomarker in Osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GPCRs profiling and identification of GPR110 as a potential new target in HER2+ breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The role of GPR110 in lung cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. A novel role of ADGRF1 (GPR110) in promoting cellular quiescence and chemoresistance in human epidermal growth factor receptor 2-positive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Therapeutic siRNA targeting the cancer cell stemness regulator PRDI-BF1 and RIZ domain zinc finger protein 14 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Knocking down disease: a progress report on siRNA therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. youtube.com [youtube.com]
- 13. yeasenbio.com [yeasenbio.com]
- 14. origene.com [origene.com]
- 15. addgene.org [addgene.org]
- 16. mucosalimmunology.ch [mucosalimmunology.ch]
GPR110 Antibody Validation: Application Notes and Protocols for Western Blot and IHC
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the validation of antibodies targeting the G protein-coupled receptor 110 (GPR110), also known as Adhesion G protein-coupled receptor F1 (ADGRF1). The information herein is intended to guide researchers in accurately assessing antibody specificity and performance in Western Blotting (WB) and Immunohistochemistry (IHC) applications.
Introduction to GPR110
GPR110 is a member of the adhesion G protein-coupled receptor (aGPCR) family, characterized by a large extracellular N-terminal region and a seven-transmembrane domain.[1] This receptor is involved in various physiological processes, including neurodevelopment, axon growth, and signal transduction.[2][3] GPR110 has been shown to couple with multiple G proteins, including Gs, Gq, Gi, and G12/13, and its activation can stimulate the cAMP/PKA signaling pathway.[2][4] Given its role in cellular signaling and potential as a therapeutic target, robust validation of GPR110 antibodies is critical for reliable experimental outcomes.
GPR110 Antibody Validation Data
The following tables summarize key validation data for commercially available GPR110 antibodies. This information serves as a starting point for antibody selection and experimental design.
Table 1: GPR110 Antibody Information
| Product Name | Host Species | Clonality | Immunogen | Applications | Reactivity | Observed Molecular Weight (kDa) | Calculated Molecular Weight (kDa) | Supplier Catalog # (Example) |
| Anti-GPR110 Antibody | Rabbit | Polyclonal | A peptide derived from human GPR110 (amino acids 831-880) | WB, ICC, IF, ELISA | Human, Mouse, Rat | 72 | 101.4 | Boster Bio A30791[5] |
| GPR110 Antibody | Mouse | Monoclonal | Not Specified | IHC-P | Human | Not Specified | Not Specified | Arigo ARG44775[6] |
| Anti-GPR110 antibody | Mouse | Polyclonal | Full-length human GPR110 protein (amino acids 1-218) | WB | Human | Not Specified | Not Specified | Sigma-Aldrich SAB1402074[7] |
Table 2: Recommended Antibody Dilutions for GPR110 Validation
| Application | Antibody | Starting Dilution | Reference |
| Western Blot (WB) | Boster Bio A30791 | 1:500 - 1:2000 | [5] |
| Western Blot (WB) | Sigma-Aldrich SAB1402074 | 1 µg/mL | [7] |
| Immunohistochemistry (IHC) | Abcam ab150547 | 1:500 | [8] |
| Immunofluorescence (IF/ICC) | Boster Bio A30791 | 1:200 - 1:1000 | [5] |
GPR110 Signaling Pathway
GPR110 activation, for instance by its endogenous ligand synaptamide, initiates a cascade of intracellular events. The receptor can couple to various G proteins, leading to the activation of different downstream effectors. A prominent pathway involves the activation of adenylyl cyclase through Gs, resulting in an increase in cyclic AMP (cAMP) levels and subsequent activation of Protein Kinase A (PKA).[2] This pathway plays a role in processes like neurite outgrowth.[2]
Caption: GPR110 Signaling Pathway.
Antibody Validation Workflow
A systematic approach is crucial for validating antibodies to ensure their specificity and functionality in the intended application. The following workflow outlines the key steps for GPR110 antibody validation for Western Blot and IHC.
Caption: GPR110 Antibody Validation Workflow.
Experimental Protocols
Western Blot Protocol for GPR110
This protocol provides a general framework for detecting GPR110 in cell lysates and tissue homogenates. Optimization may be required depending on the specific antibody and sample type.
1. Sample Preparation (Cell Lysates) a. Wash cells with ice-cold PBS.[9] b. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[9] c. Scrape adherent cells and transfer the lysate to a microcentrifuge tube.[9] d. Sonicate the lysate briefly on ice to shear DNA.[9] e. Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet cell debris.[9] f. Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.[9]
2. SDS-PAGE and Protein Transfer a. Mix 20-30 µg of protein lysate with Laemmli sample buffer and boil for 5-10 minutes.[10] b. Load samples onto a polyacrylamide gel suitable for resolving a ~100 kDa protein. c. Run the gel until the dye front reaches the bottom. d. Transfer the proteins to a nitrocellulose or PVDF membrane.[9] For PVDF membranes, pre-wet with methanol.
3. Immunoblotting a. Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[10] b. Incubate the membrane with the primary GPR110 antibody at the recommended dilution (see Table 2) in blocking buffer overnight at 4°C with gentle agitation.[9] c. Wash the membrane three times for 5-10 minutes each with TBST.[10] d. Incubate the membrane with an appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[9] e. Wash the membrane three times for 10 minutes each with TBST.[10]
4. Detection a. Prepare the chemiluminescent substrate according to the manufacturer's instructions. b. Incubate the membrane with the substrate for 1-5 minutes.[9] c. Capture the signal using an imaging system or X-ray film.
Immunohistochemistry (IHC) Protocol for GPR110
This protocol is designed for the detection of GPR110 in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
1. Deparaffinization and Rehydration a. Immerse slides in xylene (2-3 changes, 5 minutes each).[11][12] b. Rehydrate the sections through a graded series of ethanol (100%, 95%, 80%, 70%), 3 minutes each.[11][12] c. Rinse with distilled water.[11]
2. Antigen Retrieval a. Perform heat-induced epitope retrieval (HIER) by immersing slides in a sodium citrate buffer (10 mM, pH 6.0) and heating in a steamer or microwave for 20-30 minutes.[11][12][13] b. Allow the slides to cool to room temperature in the buffer for at least 20 minutes.[11][12]
3. Staining a. Block endogenous peroxidase activity by incubating sections in 0.3% hydrogen peroxide for 15-30 minutes.[12][13] b. Wash slides with PBS. c. Apply a protein block or normal serum from the same species as the secondary antibody for 20-60 minutes to reduce non-specific binding.[11][12] d. Drain the blocking solution and apply the primary GPR110 antibody diluted in blocking buffer. Incubate overnight at 4°C in a humidified chamber.[8] e. Wash slides three times with PBS. f. Apply a biotinylated or polymer-based secondary antibody for 30-60 minutes at room temperature.[8][11] g. Wash slides three times with PBS. h. If using a biotin-based system, apply streptavidin-HRP for 30 minutes.[11] i. Wash slides three times with PBS.
4. Visualization and Counterstaining a. Develop the signal with a chromogen substrate such as DAB until the desired staining intensity is reached.[12] b. Rinse slides with distilled water to stop the reaction. c. Counterstain with hematoxylin.[12] d. Dehydrate the sections through a graded series of ethanol and clear with xylene.[11][12] e. Mount with a permanent mounting medium and coverslip.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. GPR110 - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. bosterbio.com [bosterbio.com]
- 6. anti-GPR110 antibody (ARG44775) - arigo Biolaboratories [arigobio.com]
- 7. GPR110 antibody Western SAB1402074 [sigmaaldrich.com]
- 8. Immunohistochemistry staining [bio-protocol.org]
- 9. origene.com [origene.com]
- 10. Western Blot Protocol | Proteintech Group [ptglab.com]
- 11. resources.novusbio.com [resources.novusbio.com]
- 12. lab.moffitt.org [lab.moffitt.org]
- 13. BestProtocols: Immunohistochemical Staining of Formalin-Fixed Paraffin-Embedded Tissues | Thermo Fisher Scientific - JP [thermofisher.com]
Application Notes: High-Throughput Screening for GPR110 Inhibitors
Introduction
G protein-coupled receptor 110 (GPR110), also known as Adhesion G protein-coupled receptor F1 (ADGRF1), is a member of the adhesion GPCR family.[1][2][3] Initially an orphan receptor, it has been deorphanized with the discovery of its endogenous ligand, synaptamide, a metabolite of docosahexaenoic acid (DHA).[1][4][5][6] GPR110 is implicated in various physiological processes, including neurite outgrowth, synaptogenesis, and has been identified as a potential therapeutic target in oncology and for promoting functional recovery after nerve injury.[7][8][9][10] The development of selective GPR110 inhibitors is a critical step toward validating its therapeutic potential and developing novel medicines.
GPR110 activation is complex, involving the binding of its ligand, synaptamide, to the extracellular GAIN domain, which induces a conformational change and subsequent downstream signaling.[4][5][6] The receptor can also be activated by a tethered stalk peptide.[11] Upon activation, GPR110 couples to a variety of G proteins, including Gs, Gq, Gi, and G12/13, initiating multiple signaling cascades.[11][12][13][14] The Gs pathway involves the activation of adenylyl cyclase and the production of cyclic AMP (cAMP), while other G proteins can modulate different signaling pathways.[5][7][15] Additionally, GPR110 activation leads to the recruitment of β-arrestin, a key event in GPCR signaling and desensitization.[1][5]
This document provides detailed protocols for high-throughput screening (HTS) campaigns aimed at identifying small molecule inhibitors of GPR110. The described assays are designed to be robust, scalable, and capable of identifying compounds that modulate GPR110 activity through various mechanisms.
Principle of the Assays
The HTS strategy for identifying GPR110 inhibitors can be approached by monitoring key downstream events following receptor activation. The primary assays detailed here focus on:
-
cAMP Production (Gs Signaling): A competitive immunoassay or a bioluminescence resonance energy transfer (BRET)-based biosensor can be used to measure changes in intracellular cAMP levels upon GPR110 activation. Inhibitors will prevent the synaptamide-induced increase in cAMP.
-
β-Arrestin Recruitment: This assay measures the interaction between GPR110 and β-arrestin upon receptor activation. This is a common and robust assay for GPCRs and has the advantage of being independent of G-protein coupling specificity.[16]
-
Reporter Gene Expression (Gq/Gi/G12/13 Signaling): Cell lines can be engineered with reporter genes (e.g., luciferase) under the control of response elements that are activated by specific signaling pathways, such as the nuclear factor of activated T-cells response element (NFAT-RE) for Gq, or the serum response element (SRE) for Gi.[14]
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the GPR110 signaling pathway and a typical HTS workflow for inhibitor discovery.
Caption: GPR110 Signaling Pathway.
Caption: HTS Workflow for GPR110 Inhibitors.
Experimental Protocols
Protocol 1: Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay
This protocol describes a competitive immunoassay to quantify cAMP levels in cells expressing GPR110.
Materials:
-
HEK293 cells stably expressing human GPR110.
-
Assay medium: HBSS with 20 mM HEPES, 0.1% BSA, and 500 µM IBMX.
-
Synaptamide (agonist).
-
Test compounds (potential inhibitors).
-
HTRF cAMP detection kit (e.g., from Cisbio).
-
White, low-volume 384-well plates.
-
HTRF-compatible plate reader.
Methodology:
-
Cell Preparation: Culture GPR110-HEK293 cells to ~80-90% confluency. Harvest cells and resuspend in assay medium to a density of 2,500 cells/5 µL.
-
Compound Plating: Dispense 50 nL of test compounds (typically at 10 µM final concentration) or DMSO (vehicle control) into the 384-well plates using an acoustic liquid handler.
-
Cell Dispensing: Add 5 µL of the cell suspension to each well. Incubate for 15 minutes at room temperature to allow compound binding.
-
Agonist Stimulation: Add 5 µL of synaptamide (at EC80 concentration, predetermined) in assay medium to all wells except for the negative control (basal) wells, to which 5 µL of assay medium is added.
-
Incubation: Incubate the plates for 30 minutes at room temperature.
-
Lysis and Detection: Add 5 µL of cAMP-d2 conjugate followed by 5 µL of anti-cAMP cryptate conjugate (as per manufacturer's instructions) to each well.
-
Final Incubation: Incubate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate on an HTRF-compatible reader at 620 nm and 665 nm. Calculate the 665/620 ratio and convert to cAMP concentration using a standard curve.
Protocol 2: β-Arrestin Recruitment Assay (e.g., PathHunter® Assay)
This protocol outlines a cell-based enzyme fragment complementation assay to detect the interaction of β-arrestin with GPR110.
Materials:
-
U2OS or CHO cells co-expressing GPR110 fused to a ProLink™ tag and β-arrestin fused to an Enzyme Acceptor (EA) tag.
-
Opti-MEM or other serum-free medium.
-
Synaptamide (agonist).
-
Test compounds.
-
PathHunter® detection reagents.
-
White, solid-bottom 384-well plates.
-
Luminescence plate reader.
Methodology:
-
Cell Plating: Plate 5,000 cells per well in 20 µL of plating medium into 384-well plates. Incubate overnight at 37°C, 5% CO2.
-
Compound Addition: Add 5 µL of test compounds (10 µM final concentration) or vehicle control to the wells. Incubate for 30 minutes at 37°C.
-
Agonist Stimulation: Add 5 µL of synaptamide (at EC80 concentration) to stimulate the receptor. Incubate for 90 minutes at 37°C.
-
Signal Detection: Equilibrate the plate and reagents to room temperature. Add 15 µL of PathHunter® detection reagent mixture to each well.
-
Incubation: Incubate for 60 minutes at room temperature in the dark.
-
Data Acquisition: Read the luminescence signal on a standard plate reader.
Protocol 3: NFAT-RE Reporter Gene Assay (Gq Signaling)
This protocol describes a luciferase-based reporter assay to measure Gq-mediated signaling.
Materials:
-
HEK293 cells co-transfected with GPR110, a Gq protein, and a plasmid containing a luciferase reporter gene downstream of an NFAT response element.
-
DMEM with 10% FBS.
-
Synaptamide (agonist).
-
Test compounds.
-
Luciferase assay reagent (e.g., Bright-Glo™).
-
White, clear-bottom 384-well plates.
-
Luminescence plate reader.
Methodology:
-
Cell Plating: Plate 10,000 transfected cells per well in 40 µL of culture medium into 384-well plates. Incubate overnight.
-
Compound Treatment: Add 50 nL of test compounds (10 µM final concentration) or vehicle.
-
Agonist Stimulation: Immediately add 10 µL of synaptamide (at EC80 concentration).
-
Incubation: Incubate the plates for 5-6 hours at 37°C, 5% CO2 to allow for reporter gene expression.
-
Signal Detection: Equilibrate the plate to room temperature. Add 25 µL of luciferase assay reagent to each well.
-
Incubation: Incubate for 5 minutes at room temperature to ensure cell lysis and signal stabilization.
-
Data Acquisition: Measure the luminescence signal using a plate reader.
Data Presentation
Quantitative data from HTS and subsequent hit validation should be organized for clear interpretation. Below is a sample table summarizing hypothetical results for identified GPR110 inhibitors.
| Compound ID | Primary Screen (% Inhibition @ 10 µM) | IC50 (µM) - cAMP Assay | IC50 (µM) - β-Arrestin Assay | Selectivity (Fold vs. GPCR-X) | Lipophilic Efficiency (LiPE) |
| HTS-001 | 85.2 | 0.25 | 0.31 | >100 | 6.2 |
| HTS-002 | 91.5 | 0.11 | 0.15 | 80 | 7.1 |
| HTS-003 | 78.9 | 1.5 | 1.8 | 50 | 4.5 |
| HTS-004 | 65.3 | 5.8 | 7.2 | 25 | 3.8 |
| HTS-005 | 95.1 | 0.08 | 0.10 | >200 | 7.5 |
Table Columns Explained:
-
Compound ID: Unique identifier for the test compound.
-
Primary Screen (% Inhibition): The percentage of inhibition observed at a single concentration (e.g., 10 µM) in the primary HTS assay.
-
IC50 (µM) - cAMP Assay: The half-maximal inhibitory concentration determined from the dose-response curve in the cAMP assay.
-
IC50 (µM) - β-Arrestin Assay: The IC50 value from the orthogonal β-arrestin recruitment assay.
-
Selectivity (Fold vs. GPCR-X): The ratio of IC50 values for a closely related GPCR versus GPR110, indicating the compound's selectivity.
-
Lipophilic Efficiency (LiPE): A measure of the compound's potency in relation to its lipophilicity (pIC50 - logP), used to guide lead optimization.
References
- 1. researchgate.net [researchgate.net]
- 2. GPR110 - Wikipedia [en.wikipedia.org]
- 3. sinobiological.com [sinobiological.com]
- 4. researchgate.net [researchgate.net]
- 5. Synaptamide activates the adhesion GPCR GPR110 (ADGRF1) through GAIN domain binding - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synaptamide activates the adhesion GPCR GPR110 (ADGRF1) through GAIN domain binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ligand-Induced GPR110 Activation Facilitates Axon Growth after Injury [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. GPCRs profiling and identification of GPR110 as a potential new target in HER2+ breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ligand-Induced Activation of GPR110 (ADGRF1) to Improve Visual Function Impaired by Optic Nerve Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structural basis of adhesion GPCR GPR110 activation by stalk peptide and G-proteins coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. event.fourwaves.com [event.fourwaves.com]
- 13. researchgate.net [researchgate.net]
- 14. Structural basis of adhesion GPCR GPR110 activation by stalk peptide and G-proteins coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Interaction between GPR110 (ADGRF1) and tight junction protein occludin implicated in blood-brain barrier permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 16. multispaninc.com [multispaninc.com]
Application Notes: Unveiling GPR110 Protein Interactions via Co-Immunoprecipitation
Introduction
G protein-coupled receptor 110 (GPR110), also known as Adhesion G protein-coupled receptor F1 (ADGRF1), is a member of the adhesion GPCR family.[1][2] These receptors are characterized by a large extracellular region linked to a seven-transmembrane domain, playing crucial roles in various physiological processes, including neurodevelopment, synapse assembly, and signal transduction.[1][3] The endogenous ligand, synaptamide, activates GPR110, promoting neurite growth and synaptogenesis through a cAMP-mediated signaling pathway.[4][5][6] To fully elucidate the cellular functions of GPR110, it is paramount to identify its interacting protein partners. Co-immunoprecipitation (Co-IP) coupled with mass spectrometry has proven to be a powerful technique to uncover these interactions.[6][7][8]
Key Interaction Partner: Occludin
Recent studies have successfully employed Co-IP to identify the tight junction protein occludin as a key interacting partner of GPR110.[4][6] This interaction is significant for the integrity of the blood-brain barrier (BBB).[4][6] The activation of GPR110 by its ligand leads to the phosphorylation of occludin, suggesting a dynamic functional relationship between these two proteins.[4][6]
Quantitative Data Summary
The following table summarizes the mass spectrometry data from a study identifying GPR110 interacting proteins. To distinguish physiologically relevant partners, a wild-type (WT) GPR110 was compared against an inactive mutant (F663S) with impaired cell surface expression.[9][10]
| Protein Identified | WT GPR110 Abundance (Normalized) | F663S Mutant GPR110 Abundance (Normalized) | Fold Change (WT/Mutant) | Function |
| Occludin | 1.00 | 0.25 | 4.0 | Tight junction formation, BBB integrity[4][6] |
| Gαs | 0.85 | 0.80 | 1.1 | G-protein signaling, cAMP activation[4][11] |
| β-arrestin | 0.70 | 0.65 | 1.1 | GPCR desensitization and signaling[12] |
Note: The abundance values are representative and normalized for illustrative purposes based on published findings. The key differentiator for true interactors is a significant fold change when comparing WT to the mutant.
Experimental Workflow Diagram
Caption: Workflow for Co-IP coupled with mass spectrometry.
GPR110 Signaling Pathway
References
- 1. GPR110 - Wikipedia [en.wikipedia.org]
- 2. sinobiological.com [sinobiological.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Interaction between GPR110 (ADGRF1) and tight junction protein occludin implicated in blood-brain barrier permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protein-Protein Interaction Methods: A Complete Guide for Researchers - MetwareBio [metwarebio.com]
- 8. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 9. Protocol for identifying physiologically relevant binding proteins of G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synaptamide activates the adhesion GPCR GPR110 (ADGRF1) through GAIN domain binding - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Flow Cytometry Analysis of GPR110 Surface Expression
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the analysis of GPR110 surface expression using flow cytometry. G protein-coupled receptor 110 (GPR110), also known as Adhesion G protein-coupled receptor F1 (ADGRF1), is a member of the adhesion GPCR family characterized by a large extracellular domain.[1][2][3] It is involved in a variety of physiological and pathological processes, including neurodevelopment, cancer progression, and cellular communication.[4][5][6] Accurate quantification of its surface expression is crucial for understanding its biological functions and for the development of targeted therapeutics.
GPR110 Signaling Pathways
GPR110 can couple to a variety of G proteins, including Gq, Gs, Gi, and G12/13, leading to the activation of multiple downstream signaling cascades.[7][8] The binding of its endogenous ligand, synaptamide, to the GAIN domain can trigger these pathways.[5][7] Additionally, GPR110 has been shown to be integrated with the Wnt and PI3K/Akt signaling pathways.
Caption: GPR110 signaling pathways.
Quantitative Data Summary
The following table summarizes representative quantitative data for GPR110 surface expression in different cell lines. Data is presented as relative fold change in gene expression or as Antibody Binding Capacity (ABC) values, which represent the number of antibodies bound per cell.[9]
| Cell Line Model | Condition | Parameter | Value | Reference |
| BT474 (HER2+ Breast Cancer) | Aldefluor+ vs. Aldefluor- | GPR110 mRNA Fold Change | 7.0 | [10] |
| SKBR3 (HER2+ Breast Cancer) | Aldefluor+ vs. Aldefluor- | GPR110 mRNA Fold Change | >2.0 | [10] |
| HEK293T | Transiently transfected with GPR110 | Antibody Binding Capacity (ABC) | ~150,000 | Hypothetical |
| PC-3 (Prostate Cancer) | Endogenous Expression | Antibody Binding Capacity (ABC) | ~25,000 | Hypothetical |
| A549 (Lung Cancer) | Endogenous Expression | Antibody Binding Capacity (ABC) | ~40,000 | Hypothetical |
Experimental Protocols
Protocol 1: Generation of a Stable Cell Line Expressing GPR110
For reproducible and quantitative analysis of GPR110 surface expression, the generation of a stable cell line is highly recommended.[11][12][13][14]
1. Vector Selection and Transfection:
-
Subclone the full-length human GPR110 cDNA into a mammalian expression vector containing a selectable marker (e.g., neomycin, puromycin, or hygromycin resistance).
-
Transfect the host cell line (e.g., HEK293T, CHO) with the expression vector using a suitable transfection reagent or method (e.g., lipofection, electroporation).[15][16] Include a negative control (empty vector).
2. Selection of Stable Transfectants:
-
48 hours post-transfection, begin selection by adding the appropriate antibiotic to the culture medium. The optimal antibiotic concentration should be predetermined by generating a kill curve for the parental cell line.
-
Replace the selection medium every 3-4 days.
3. Isolation of Clonal Cell Lines:
-
After 2-3 weeks of selection, antibiotic-resistant colonies will become visible.
-
Isolate individual colonies using cloning cylinders or by limiting dilution into 96-well plates.
-
Expand the clonal populations.
4. Screening and Validation:
-
Screen the expanded clones for GPR110 expression by Western blot and confirm surface expression by flow cytometry (as described in Protocol 2).
-
Select a high-expressing, stable clone for further experiments.
Protocol 2: Flow Cytometry Analysis of GPR110 Surface Expression
This protocol is adapted from standard cell surface staining protocols.[17][18][19][20]
Materials:
-
Cells expressing GPR110 (e.g., stable cell line, transiently transfected cells, or a cell line with endogenous expression).
-
Phosphate-Buffered Saline (PBS).
-
Flow Cytometry Staining Buffer (e.g., PBS with 1-2% BSA and 0.1% sodium azide).
-
Fc Receptor Blocking solution (optional, but recommended for immune cells).
-
Primary antibody: Anti-GPR110 antibody validated for flow cytometry.
-
Fluorochrome-conjugated secondary antibody (if the primary antibody is not directly conjugated).
-
Isotype control antibody.
-
Viability dye (e.g., DAPI, Propidium Iodide, or a fixable viability stain).
Procedure:
-
Cell Preparation:
-
Harvest cells and wash once with cold PBS.
-
Resuspend cells in cold Flow Cytometry Staining Buffer at a concentration of 1 x 10^6 cells/mL.
-
-
Fc Receptor Blocking (Optional):
-
Incubate cells with an Fc receptor blocking reagent for 10-15 minutes at 4°C to reduce non-specific antibody binding.
-
-
Primary Antibody Staining:
-
Aliquot 100 µL of the cell suspension (1 x 10^5 to 1 x 10^6 cells) into flow cytometry tubes.
-
Add the anti-GPR110 primary antibody at the predetermined optimal concentration.
-
Add the corresponding isotype control antibody to a separate tube.
-
Incubate for 30-60 minutes at 4°C in the dark.
-
-
Washing:
-
Wash the cells twice with 2 mL of cold Flow Cytometry Staining Buffer by centrifugation at 300-400 x g for 5 minutes at 4°C.
-
-
Secondary Antibody Staining (if applicable):
-
If using an unconjugated primary antibody, resuspend the cell pellet in 100 µL of Flow Cytometry Staining Buffer containing the fluorochrome-conjugated secondary antibody at its optimal dilution.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice as described in step 4.
-
-
Viability Staining:
-
Resuspend the cell pellet in 500 µL of Flow Cytometry Staining Buffer.
-
Add a viability dye according to the manufacturer's instructions.
-
-
Data Acquisition:
-
Acquire data on a flow cytometer. Collect a sufficient number of events for statistical analysis.
-
Caption: Flow cytometry workflow for GPR110.
Protocol 3: Quantitative Flow Cytometry (qFlow) for Determining Antibody Binding Capacity (ABC)
This protocol allows for the standardization of fluorescence intensity measurements into absolute numbers of antibodies bound per cell.[9][21]
Materials:
-
Stained cell samples (from Protocol 2).
-
Calibration beads with a known number of fluorochrome molecules per bead (e.g., Quantum Simply Cellular beads).
Procedure:
-
Instrument Setup:
-
Use the calibration beads to standardize the fluorescence channels of the flow cytometer according to the manufacturer's instructions. This will generate a standard curve of fluorescence intensity versus the number of fluorochrome molecules.
-
-
Sample Acquisition:
-
Acquire data for the stained cell samples using the same instrument settings as for the calibration beads.
-
-
Data Analysis:
-
Gate on the single, live cell population.
-
Determine the mean fluorescence intensity (MFI) of the GPR110-positive population and the isotype control.
-
Subtract the MFI of the isotype control from the MFI of the GPR110-stained sample to get the specific MFI.
-
Use the standard curve generated from the calibration beads to convert the specific MFI into the absolute number of antibodies bound per cell (ABC).
-
Data Presentation and Interpretation
The data obtained from flow cytometry analysis can be presented as histograms showing fluorescence intensity versus cell count. A shift in the fluorescence of the GPR110-stained cells compared to the isotype control indicates surface expression. For quantitative comparisons, the Mean Fluorescence Intensity (MFI) or the calculated Antibody Binding Capacity (ABC) should be used. All quantitative data should be summarized in tables for clear comparison across different cell lines or experimental conditions.
References
- 1. biocompare.com [biocompare.com]
- 2. biocompare.com [biocompare.com]
- 3. GPR110 - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. A novel role of ADGRF1 (GPR110) in promoting cellular quiescence and chemoresistance in human epidermal growth factor receptor 2-positive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structural basis of adhesion GPCR GPR110 activation by stalk peptide and G-proteins coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Recommendations for Accurate Target Expression Evaluation by Quantitative Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. GPCRs profiling and identification of GPR110 as a potential new target in HER2+ breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Stable Cell Line Generation | Thermo Fisher Scientific - US [thermofisher.com]
- 12. Generation of Stable Cell Line in 28 Days - Altogen Labs [altogenlabs.com]
- 13. knowledge.lonza.com [knowledge.lonza.com]
- 14. addgene.org [addgene.org]
- 15. merckmillipore.com [merckmillipore.com]
- 16. Transfection Guide | Overview of Transfection Methods | Promega [worldwide.promega.com]
- 17. ptglab.com [ptglab.com]
- 18. BestProtocols: Staining Cell Surface Targets for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 19. creative-diagnostics.com [creative-diagnostics.com]
- 20. Cell Surface Flow Cytometry Staining Protocol [elabscience.com]
- 21. Absolute Quantification of Plasma Membrane Receptors via Quantitative Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting low GPR110 protein expression in cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with low GPR110 protein expression in cell lines.
Troubleshooting Guides & FAQs
This section is organized in a question-and-answer format to directly address common issues encountered during GPR110 expression experiments.
Q1: I am not detecting any GPR110 protein expression by Western blot after transient transfection. What are the possible causes and solutions?
Low or undetectable protein expression by Western blot is a frequent issue. Here's a systematic approach to troubleshoot this problem:
Potential Cause & Troubleshooting Steps
| Potential Cause | Recommended Action |
| Low Transfection Efficiency | Verify transfection efficiency using a positive control vector (e.g., expressing GFP). Optimize transfection parameters such as DNA-to-reagent ratio, cell confluency (aim for 70-90%), and use of serum-free media during complex formation.[1][2] Consider trying different transfection reagents.[2] |
| Poor mRNA Expression | Confirm GPR110 mRNA expression using RT-qPCR. If mRNA levels are low, consider issues with the expression vector (e.g., promoter strength) or plasmid DNA quality. Ensure the plasmid is free of endotoxins.[2] |
| Inefficient Protein Translation | The gene of interest may contain codons that are rare for the host cell's tRNAs.[3] Codon optimization of the GPR110 sequence for the specific expression system (e.g., human cell lines) can significantly improve protein yield. |
| Protein Instability and Degradation | Membrane proteins like GPR110 can be unstable.[4] Try reducing the culture temperature to 30-33°C after transfection to slow down protein synthesis and degradation.[5] The addition of protease inhibitors during cell lysis is crucial. |
| Suboptimal Cell Health | Ensure cells are healthy, actively dividing, and within a low passage number.[6] Cell viability should be greater than 95% before transfection.[6] |
| Issues with Detection | The antibody may not be optimal. Use a validated antibody for GPR110. Include a positive control lysate from a cell line known to express GPR110, if available. For tagged proteins, use an antibody against the tag as a first step. |
Q2: My qPCR results show high GPR110 mRNA levels, but I still can't detect the protein. What should I investigate next?
This scenario points towards post-transcriptional, translational, or post-translational issues.
Troubleshooting Flowchart for High mRNA, Low Protein
Caption: Troubleshooting steps when mRNA is high but protein is low.
-
Codon Optimization: Ensure the GPR110 coding sequence is optimized for expression in your specific cell line.
-
Protein Stability: GPR110, as a membrane protein, might be prone to misfolding and degradation.[4] Try expressing at a reduced temperature (e.g., 30-33°C) and for a shorter duration.[5]
-
Cell Lysis and Protein Extraction: Use a lysis buffer specifically designed for membrane proteins, which may require testing different detergents.[4]
-
Subcellular Localization: GPR110 is a cell surface protein.[7] Ensure your lysis protocol is adequate for extracting membrane-bound proteins.
Q3: How can I confirm if GPR110 is being expressed on the cell surface?
Confirming cell surface localization is crucial for studying GPR110 function.
Experimental Approaches for Surface Expression
| Experiment | Description |
| Flow Cytometry | This is the most common method for quantifying cell surface protein expression. It involves staining non-permeabilized cells with a fluorescently labeled antibody that recognizes an extracellular epitope of GPR110.[8][9][10][11] |
| Cell Surface Biotinylation | This technique labels surface proteins with biotin. The cells are then lysed, and biotinylated proteins are pulled down with streptavidin beads, followed by Western blotting for GPR110. |
| Immunofluorescence Microscopy | Staining of non-permeabilized cells with an antibody against an extracellular domain of GPR110 can visualize its localization on the plasma membrane.[12] |
Q4: Are there specific cell lines that are known to have higher endogenous GPR110 expression?
Yes, GPR110 expression has been documented in several cell lines, particularly in the context of cancer research.
GPR110 Expression in Various Cell Lines
| Cell Line | Cancer Type | Expression Level | Reference |
| BT474, SKBR3, HCC1569, MDA-MB-361 | HER2+ Breast Cancer | Upregulated | [13] |
| A549, H460, H23 | Lung Cancer | Present | [14] |
| PC-3 | Prostate Cancer | Present | [14] |
| H1299 | Lung Cancer | Very Low Background | [15] |
| HEK293, HeLa | - | Used for Overexpression | [16] |
Note: Expression levels can be relative and may vary between studies.
Detailed Experimental Protocols
Protocol 1: Western Blotting for GPR110
This protocol is a general guideline and may require optimization.
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in cold RIPA buffer supplemented with protease and phosphatase inhibitors. For membrane proteins, consider specialized membrane protein extraction kits.
-
Incubate on ice for 30 minutes with periodic vortexing.[17]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[17]
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a BCA or Bradford assay.
-
-
SDS-PAGE:
-
Protein Transfer:
-
Transfer proteins to a PVDF or nitrocellulose membrane. A wet or semi-dry transfer system can be used.[18]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1-2 hours at room temperature.[18]
-
Incubate with a validated primary antibody against GPR110 overnight at 4°C.[17]
-
Wash the membrane three times with TBST for 5-10 minutes each.[17][18]
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[17][18]
-
Wash the membrane again as in the previous step.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Protocol 2: Quantitative PCR (qPCR) for GPR110 mRNA
-
RNA Extraction:
-
Extract total RNA from cell pellets using a commercial kit (e.g., RNeasy Mini Kit, TRIzol).
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit.
-
-
qPCR Reaction:
-
Set up the qPCR reaction using a SYBR Green or TaqMan-based master mix.
-
Use validated primers for human GPR110 (ADGRF1). For example, Forward: 5'-ACGGCTCTTTCAGAGTGTTCGG-3', Reverse: 5'-CAGAGGACTCACACTTGGCTGT-3'.[19]
-
Use a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
-
Data Analysis:
-
Calculate the relative expression of GPR110 using the ΔΔCt method.[13]
-
Protocol 3: Flow Cytometry for Cell Surface GPR110
-
Cell Preparation:
-
Fc Receptor Blocking (Optional but Recommended):
-
To reduce non-specific antibody binding, incubate cells with an Fc receptor blocking reagent for 10-15 minutes.[8]
-
-
Primary Antibody Staining:
-
Add the primary antibody against an extracellular epitope of GPR110 at a predetermined optimal concentration.
-
Incubate for 30 minutes at 4°C in the dark.[11]
-
-
Washing:
-
Wash the cells twice with cold FACS buffer by centrifuging at 300-400 x g for 5 minutes and resuspending the pellet.[8]
-
-
Secondary Antibody Staining (if required):
-
If the primary antibody is not directly conjugated, resuspend the cells in a solution containing a fluorescently labeled secondary antibody.
-
Incubate for 20-30 minutes at 4°C in the dark.
-
Wash the cells twice as described above.
-
-
Analysis:
-
Resuspend the final cell pellet in FACS buffer and analyze on a flow cytometer. Include appropriate controls (e.g., unstained cells, isotype control).
-
GPR110 Signaling Pathway and Experimental Workflow
GPR110 Signaling Overview
Caption: Simplified GPR110 signaling cascade.
GPR110 is an adhesion G protein-coupled receptor that can be activated by ligands such as synaptamide.[12] Upon activation, it can couple to Gαs and Gαq proteins.[20][21] Gαs activation stimulates adenylate cyclase to produce cAMP, leading to the activation of Protein Kinase A (PKA) and subsequent phosphorylation of CREB, which modulates gene expression.[12][22] Gαq activation stimulates phospholipase C, leading to an increase in inositol phosphates (IP1).[20]
General Workflow for GPR110 Expression and Analysis
Caption: A typical experimental workflow for studying GPR110 expression.
References
- 1. wearecellix.com [wearecellix.com]
- 2. How to Increase Transfection Efficiency in HEK293 Cells [synapse.patsnap.com]
- 3. neb.com [neb.com]
- 4. Four Reasons Why Your Membrane Protein Expression Might Be Failing — And How To Rescue It – LenioBio [leniobio.com]
- 5. genscript.com [genscript.com]
- 6. Optimize Transfection of Cultured Cells [promega.sg]
- 7. GPR110 - Wikipedia [en.wikipedia.org]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. researchgate.net [researchgate.net]
- 10. blog.cellsignal.com [blog.cellsignal.com]
- 11. Flow Cytometry Protocol | Abcam [abcam.com]
- 12. Synaptamide activates the adhesion GPCR GPR110 (ADGRF1) through GAIN domain binding - PMC [pmc.ncbi.nlm.nih.gov]
- 13. GPCRs profiling and identification of GPR110 as a potential new target in HER2+ breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ADGRF1 | Adhesion Class GPCRs | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. addgene.org [addgene.org]
- 18. mucosalimmunology.ch [mucosalimmunology.ch]
- 19. origene.com [origene.com]
- 20. A novel role of ADGRF1 (GPR110) in promoting cellular quiescence and chemoresistance in human epidermal growth factor receptor 2-positive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. event.fourwaves.com [event.fourwaves.com]
- 22. Interaction between GPR110 (ADGRF1) and tight junction protein occludin implicated in blood-brain barrier permeability - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: GPR110 Antibodies in Immunohistochemistry (IHC)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when using GPR110 antibodies for immunohistochemistry.
Frequently Asked Questions (FAQs)
Q1: What is GPR110 and where is it typically expressed?
GPR110, also known as ADGRF1, is a member of the adhesion G protein-coupled receptor (GPCR) family.[1] It plays a role in various physiological processes, including neuronal development and function.[2][3] GPR110 expression is developmentally regulated, with high levels observed in the fetal brain and neural stem cells, which diminish after birth.[3] In adult tissues, GPR110 expression has been reported in the hippocampus.[3] Additionally, GPR110 has been implicated in several types of cancer, with overexpression noted in lung cancer, osteosarcoma, and triple-negative breast cancer.[3][4][5]
Q2: I am observing high background staining in my GPR110 IHC experiment. What are the common causes?
High background staining in IHC can obscure specific signals and lead to misinterpretation of results. Common causes include:
-
Non-specific antibody binding: The primary or secondary antibody may bind to unintended targets in the tissue due to hydrophobic, ionic, or other interactions.
-
Endogenous enzyme activity: Tissues can contain endogenous peroxidases or phosphatases that react with the enzyme conjugates used in many detection systems, leading to false-positive signals.
-
Endogenous biotin: If using a biotin-based detection system (e.g., ABC or LSAB), endogenous biotin in tissues like the kidney, liver, and brain can cause non-specific staining.
-
Fc receptor binding: Secondary antibodies can bind to Fc receptors present on various cell types in the tissue.
-
Issues with tissue processing: Inadequate fixation or drying of tissue sections can contribute to high background.
Q3: How can I be sure that the staining I'm seeing is specific to GPR110?
Validating the specificity of your GPR110 antibody is crucial. Here are some key controls to include in your experiment:
-
Positive Tissue Control: Use a tissue known to express GPR110, such as fetal brain tissue or a cancer cell line with confirmed GPR110 expression (e.g., certain lung or breast cancer lines).[3][4] A positive result in this control confirms that your protocol and antibody are working.
-
Negative Tissue Control: Use a tissue known to have low or no GPR110 expression. This helps to assess the level of non-specific background staining.
-
No Primary Antibody Control: Incubate a slide with only the antibody diluent (without the primary antibody), followed by the secondary antibody and detection reagents. Staining in this control indicates non-specific binding of the secondary antibody or issues with the detection system.
-
Isotype Control: For monoclonal primary antibodies, incubate a slide with a non-immune antibody of the same isotype and at the same concentration as your primary GPR110 antibody. This helps to ensure that the observed staining is not due to non-specific binding of the antibody's Fc region.
Troubleshooting Guide: Non-Specific Binding of GPR110 Antibodies
This guide provides a systematic approach to troubleshooting high background and non-specific staining in your GPR110 IHC experiments.
Problem: High Background Staining
High background can manifest as a general staining of the entire tissue section, making it difficult to distinguish the specific GPR110 signal.
Step 1: Identify the Source of Non-Specific Staining
The first step is to determine the likely cause of the high background. The following diagram illustrates a logical workflow for troubleshooting.
Caption: Troubleshooting workflow for high background staining in IHC.
Step 2: Implement Solutions Based on the Likely Cause
Based on the results from your initial controls, implement the following solutions.
Solutions for Non-Specific Binding
| Potential Cause | Recommended Solution | Detailed Protocol/Considerations |
| Inadequate Blocking | Optimize the blocking step. | Use a blocking solution that is appropriate for your antibody and tissue. Common options include Normal Serum, Bovine Serum Albumin (BSA), or commercial blocking buffers. See the "Blocking Strategies" section below for a more detailed comparison. |
| Primary Antibody Concentration Too High | Titrate the primary GPR110 antibody. | Perform a dilution series of your primary antibody to find the optimal concentration that provides a strong specific signal with low background. Start with the manufacturer's recommended dilution and test several concentrations above and below that. |
| Secondary Antibody Cross-Reactivity | Use a pre-adsorbed secondary antibody. | If you are working with tissues that may have endogenous immunoglobulins (e.g., mouse-on-mouse staining), use a secondary antibody that has been pre-adsorbed against the species of your tissue sample to minimize cross-reactivity. |
| Endogenous Peroxidase Activity | Quench endogenous peroxidase activity. | Before the blocking step, incubate the slides in a 0.3% to 3% hydrogen peroxide (H₂O₂) solution in methanol or PBS for 10-30 minutes at room temperature. |
| Endogenous Alkaline Phosphatase Activity | Inhibit endogenous alkaline phosphatase. | If using an alkaline phosphatase (AP)-based detection system, add levamisole to the AP substrate solution. |
| Endogenous Biotin | Block endogenous biotin. | If using a biotin-based detection system, use an avidin-biotin blocking kit. This typically involves sequential incubation with avidin and then biotin to block all endogenous biotin binding sites. |
| Hydrophobic and Ionic Interactions | Increase the salt concentration in wash buffers. | Increasing the ionic strength of your wash buffers (e.g., using a higher concentration of NaCl in PBS) can help to reduce non-specific ionic interactions. Adding a non-ionic detergent like Tween-20 (0.05%) to your wash buffers can also help to reduce hydrophobic interactions. |
Blocking Strategies for GPR110 IHC
The choice of blocking agent is critical for reducing non-specific background staining. The optimal blocking buffer may need to be determined empirically for your specific GPR110 antibody and tissue type.
| Blocking Agent | Concentration | Advantages | Disadvantages |
| Normal Serum | 5-10% | Highly effective at blocking non-specific binding of the secondary antibody when the serum is from the same species as the secondary antibody was raised in. | Can be more expensive than other options. Must match the host species of the secondary antibody. |
| Bovine Serum Albumin (BSA) | 1-5% | A cost-effective and commonly used blocking agent for reducing general protein-protein interactions. | May not be as effective as normal serum for all applications. Ensure it is free of immunoglobulins that could cross-react. |
| Non-fat Dry Milk / Casein | 1-5% | Inexpensive and effective for some applications. | Contains endogenous biotin, so it should not be used with biotin-based detection systems. May also contain phosphoproteins that can interfere with the detection of phosphorylated targets. |
| Commercial Blocking Buffers | Varies | Often optimized for high performance and stability. May contain a proprietary mixture of proteins and other blocking agents. | Can be more expensive. The exact composition is often not disclosed. |
Experimental Protocols
Standard Immunohistochemistry Protocol for GPR110
This protocol is a general guideline and may require optimization for your specific antibody and tissue.
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2-3 changes, 5 minutes each).
-
Rehydrate through a graded series of ethanol (100%, 95%, 80%, 70%), 3 minutes each.
-
Rinse in distilled water for 5 minutes.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by incubating slides in a sodium citrate buffer (10 mM Sodium Citrate, 0.05% Tween 20, pH 6.0) at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature in the buffer.
-
-
Quenching of Endogenous Enzymes (if using HRP detection):
-
Incubate slides in 3% hydrogen peroxide in methanol for 15 minutes at room temperature.
-
Rinse with PBS.
-
-
Blocking:
-
Incubate slides with a blocking solution (e.g., 5% normal goat serum in PBS) for 1 hour at room temperature in a humidified chamber.
-
-
Primary Antibody Incubation:
-
Dilute the GPR110 primary antibody in the blocking solution or a specific antibody diluent to its optimal concentration.
-
Incubate slides with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Washing:
-
Rinse slides with PBS-T (PBS with 0.05% Tween 20) three times for 5 minutes each.
-
-
Secondary Antibody Incubation:
-
Incubate slides with the appropriate biotinylated or enzyme-conjugated secondary antibody, diluted according to the manufacturer's instructions, for 1 hour at room temperature.
-
-
Detection:
-
If using an enzyme-conjugated secondary, incubate with the appropriate substrate-chromogen solution (e.g., DAB for HRP) until the desired color intensity is reached.
-
If using a biotinylated secondary, incubate with an avidin-biotin-enzyme complex (ABC) reagent before adding the substrate-chromogen.
-
-
Counterstaining:
-
Lightly counterstain with hematoxylin.
-
"Blue" the hematoxylin in running tap water or a bluing reagent.
-
-
Dehydration and Mounting:
-
Dehydrate slides through a graded series of ethanol and clear in xylene.
-
Coverslip with a permanent mounting medium.
-
GPR110 Signaling Pathway
GPR110 is an adhesion GPCR that, upon ligand binding, can activate Gαs proteins, leading to the production of cyclic AMP (cAMP) and the activation of Protein Kinase A (PKA). This pathway is involved in processes such as neurite outgrowth and synaptogenesis.
Caption: Simplified GPR110 signaling pathway.
References
- 1. novodiax.com [novodiax.com]
- 2. Anti-GPCR GPR110 antibody (ab150547) | Abcam [abcam.com]
- 3. GPR110 promotes progression and metastasis of triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Clinical Significance of G Protein-Coupled Receptor 110 (GPR110) as a Novel Prognostic Biomarker in Osteosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Efficiency of GPR110 siRNA Knockdown
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing GPR110 siRNA knockdown experiments.
Frequently Asked Questions (FAQs)
Q1: What is GPR110 and why is it a target for siRNA knockdown?
GPR110, also known as Adhesion G protein-coupled receptor F1 (ADGRF1), is a protein that belongs to the adhesion G-protein coupled receptor (ADGR) family.[1] It is involved in various physiological processes, including neurite growth, synaptogenesis, and cell growth.[2][3] Knockdown of GPR110 using siRNA is a common loss-of-function approach to study its role in cellular signaling and its potential as a therapeutic target in diseases like cancer.[2][4]
Q2: What is the general mechanism of GPR110 signaling?
GPR110 is activated by its endogenous ligand, synaptamide, a metabolite of docosahexaenoic acid (DHA).[3][5] This activation triggers a cAMP-dependent signaling pathway.[2][6] GPR110 can couple to multiple G-proteins, including Gq, Gs, Gi, and G12/13, leading to the activation of various downstream signaling pathways.[3][7]
Q3: What are the critical first steps before starting a GPR110 siRNA knockdown experiment?
Before initiating a GPR110 siRNA knockdown experiment, it is crucial to:
Troubleshooting Guide
Problem 1: Low GPR110 mRNA Knockdown Efficiency
| Possible Cause | Troubleshooting Step |
| Inefficient siRNA Delivery | - Optimize Transfection Reagent: Test different commercially available transfection reagents to find the one that works best for your cell line. - Optimize Reagent and siRNA Concentration: Titrate both the transfection reagent and siRNA to find the optimal concentrations that maximize knockdown while minimizing cytotoxicity.[9][13] - Optimize Cell Density: Ensure cells are 40-80% confluent at the time of transfection.[14] - Consider Reverse Transfection: For some cell lines, transfecting cells at the time of plating (reverse transfection) can improve efficiency.[15][14] |
| Poor siRNA Design or Quality | - Test Multiple siRNAs: It is recommended to test at least two to three different siRNAs targeting different regions of the GPR110 mRNA.[16] - Check siRNA Integrity: Ensure your siRNA has been stored correctly and has not degraded.[16] |
| Incorrect Timing of Analysis | - Perform a Time-Course Experiment: The optimal time for GPR110 mRNA knockdown can vary. Assess mRNA levels at different time points post-transfection (e.g., 24, 48, and 72 hours) to determine the peak of knockdown.[16] |
Problem 2: Discrepancy Between GPR110 mRNA and Protein Knockdown
| Possible Cause | Troubleshooting Step |
| Slow Protein Turnover | - Extend Time Course for Protein Analysis: GPR110 protein may have a long half-life. Analyze protein levels at later time points (e.g., 48, 72, and 96 hours) post-transfection to allow for protein degradation.[10][16] |
| Inefficient Knockdown | - Re-optimize Transfection: Even with mRNA reduction, the remaining transcript may be sufficient for significant protein expression. Further optimization of the siRNA transfection protocol may be necessary. |
| Antibody Issues | - Validate Antibody Specificity: Ensure the antibody used for Western blotting is specific for GPR110. Validate using positive and negative controls. |
Problem 3: High Cell Toxicity or Off-Target Effects
| Possible Cause | Troubleshooting Step |
| High Transfection Reagent or siRNA Concentration | - Titrate Reagents: Use the lowest effective concentrations of both the transfection reagent and siRNA to minimize toxicity.[9][13] - Reduce Exposure Time: If cytotoxicity is high, consider replacing the transfection media with fresh growth media after 8-24 hours.[14] |
| Off-Target Effects of siRNA | - Use Modified siRNAs: Consider using chemically modified siRNAs to reduce off-target effects.[17][18] - Perform Rescue Experiments: To confirm that the observed phenotype is due to GPR110 knockdown, perform a rescue experiment by re-introducing a siRNA-resistant form of GPR110. - Use Pooled siRNAs: Using a pool of multiple siRNAs targeting GPR110 can reduce the concentration of individual siRNAs, thereby minimizing off-target effects.[17] |
Quantitative Data Summary
Table 1: Example Optimization of siRNA Transfection Conditions for GPR110 Knockdown in HEK293 Cells
| Transfection Reagent | siRNA Conc. (nM) | Cell Viability (%) | GPR110 mRNA Knockdown (%) |
| Reagent A | 10 | 95 | 65 |
| Reagent A | 20 | 92 | 85 |
| Reagent B | 10 | 98 | 75 |
| Reagent B | 20 | 96 | 92 |
Table 2: Example Time-Course of GPR110 mRNA and Protein Knockdown
| Time Post-Transfection (hours) | GPR110 mRNA Level (%) | GPR110 Protein Level (%) |
| 24 | 35 | 80 |
| 48 | 20 | 55 |
| 72 | 25 | 30 |
| 96 | 40 | 25 |
Experimental Protocols
Protocol 1: GPR110 siRNA Transfection (Forward Transfection)
-
Cell Seeding: Twenty-four hours before transfection, seed cells in a 6-well plate at a density that will result in 50-70% confluency on the day of transfection.[19]
-
siRNA-Lipid Complex Formation:
-
In tube A, dilute the optimal concentration of GPR110 siRNA (e.g., 20 nM) in serum-free medium.
-
In tube B, dilute the optimal amount of transfection reagent in serum-free medium.
-
Combine the contents of tube A and tube B, mix gently by pipetting, and incubate at room temperature for 15-20 minutes.
-
-
Transfection: Add the siRNA-lipid complex dropwise to the cells in each well. Gently swirl the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for the optimized duration (e.g., 48-72 hours).
-
Analysis: Harvest the cells for mRNA or protein analysis.
Protocol 2: Validation of GPR110 Knockdown by qRT-PCR
-
RNA Extraction: Isolate total RNA from transfected and control cells using a commercial RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform quantitative real-time PCR (qPCR) using primers specific for GPR110 and a stable housekeeping gene (e.g., GAPDH, ACTB).
-
Data Analysis: Calculate the relative expression of GPR110 mRNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the non-targeting control.
Visualizations
References
- 1. sinobiological.com [sinobiological.com]
- 2. ADGRF1 adhesion G protein-coupled receptor F1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. Structural basis of adhesion GPCR GPR110 activation by stalk peptide and G-proteins coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advancements in targeted protein knockdown technologies—emerging paradigms for targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Orphan GPR110 (ADGRF1) targeted by N-docosahexaenoylethanolamine in development of neurons and cognitive function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Orphan GPR110 (ADGRF1) targeted by N-docosahexaenoylethanolamine in development of neurons and cognitive function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Top three tips for troubleshooting your RNAi experiment [horizondiscovery.com]
- 9. Optimizing siRNA Transfection | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. 10 tips on how to best optimize siRNA transfection | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 11. Ten Tips for a Successful siRNA Experiment | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. Tips from the Bench: Get Control of Your siRNA Experiments | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. Guidelines for transfection of siRNA [qiagen.com]
- 14. Top Ten Ways to Optimize siRNA Delivery in Cultured Cells | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. Optimizing siRNA Transfection for RNAi | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. benchchem.com [benchchem.com]
- 17. horizondiscovery.com [horizondiscovery.com]
- 18. Off-target effects by siRNA can induce toxic phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Knockdown of Target Genes by siRNA In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cloning the Full-Length GPR110 Gene
Welcome to the technical support center for the cloning of the full-length GPR110 gene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the cloning process.
Frequently Asked Questions (FAQs)
Q1: What is GPR110 and why is it difficult to clone?
GPR110, also known as Adhesion G protein-coupled receptor F1 (ADGRF1), is a member of the adhesion GPCR family.[1] Cloning the full-length GPR110 gene presents several challenges due to its:
-
Large Size: The full-length protein is approximately 100 kD, suggesting a coding sequence of around 2.7-3.0 kb. Large DNA fragments are notoriously more difficult to amplify and clone than smaller ones.
-
Complex Structure: GPR110 possesses a large and complex extracellular region containing a GPCR Autoproteolysis INducing (GAIN) domain, which can be prone to misfolding and truncation when expressed in prokaryotic systems.[1][2][3][4]
-
Potential High GC Content: Long genes, particularly those with complex domains, can have regions of high GC content, which can impede PCR amplification by forming stable secondary structures.[5][6][7]
-
Potential Toxicity: Overexpression of large, complex membrane proteins like GPR110 in E. coli can be toxic to the host cells, leading to low transformation efficiency and plasmid instability.[8][9][10][11][12]
Q2: What are the main issues I might face when amplifying the full-length GPR110 gene by PCR?
Researchers often encounter the following problems during PCR amplification of the full-length GPR110 gene:
-
No or low yield of the PCR product: This can be due to the large size of the gene, high GC content, or suboptimal PCR conditions.
-
Non-specific bands: The presence of multiple bands on an agarose gel indicates non-specific primer annealing or amplification of unintended targets.
-
Smearing on the gel: This often suggests DNA degradation or the presence of a mixture of incomplete PCR products.
Q3: My ligation reaction for the full-length GPR110 clone is consistently failing. What could be the reason?
Inefficient ligation of large inserts like the full-length GPR110 gene is a common hurdle. Potential reasons include:
-
Low concentration of purified PCR product or vector.
-
Inefficient restriction digestion of the vector or PCR product.
-
Inactivation of the T4 DNA ligase.
-
Suboptimal vector-to-insert molar ratio.
-
Presence of contaminants in the ligation reaction.
Q4: I am getting very few or no colonies after transforming E. coli with my GPR110 construct. What should I do?
Low transformation efficiency is a frequent issue when cloning large and potentially toxic genes. The primary causes include:
-
Large plasmid size: Plasmids carrying large inserts have lower transformation efficiency.
-
Toxicity of the GPR110 gene product: Leaky expression of the full-length GPR110 from the vector even without an inducer can be toxic to E. coli.[8][9][10][11][12]
-
Inefficient ligation reaction.
-
Low competency of the E. coli cells.
Troubleshooting Guides
This section provides detailed troubleshooting advice for specific problems you may encounter during the cloning of the full-length GPR110 gene.
Problem 1: Poor or No PCR Amplification of the Full-Length GPR110 Gene
| Possible Cause | Recommended Solution |
| Suboptimal PCR Polymerase | Use a high-fidelity DNA polymerase with proofreading activity specifically designed for long amplicons. Consider polymerases with a GC enhancer buffer for templates with high GC content.[5][6] |
| High GC Content | Increase the denaturation temperature to 95-98°C and use a PCR additive like DMSO (3-5%) or betaine (1-1.5 M) to reduce secondary structures.[7][13] |
| Suboptimal Annealing Temperature | Optimize the annealing temperature using a gradient PCR. Start with a temperature 5°C below the calculated primer Tm.[6][13] |
| Insufficient Extension Time | Ensure the extension time is adequate for the large size of the GPR110 gene. A general rule is 1 minute per kb of the target sequence. |
| Poor Template Quality | Use high-quality, intact genomic DNA or cDNA as a template. Purify the template to remove any potential PCR inhibitors. |
Problem 2: Inefficient Ligation of the Full-Length GPR110 Insert into the Vector
| Possible Cause | Recommended Solution |
| Inefficient Restriction Digestion | Verify complete digestion of both the vector and the insert by running a small aliquot on an agarose gel. Increase incubation time or enzyme concentration if necessary. |
| Vector Re-ligation | Treat the digested vector with alkaline phosphatase to prevent self-ligation. |
| Suboptimal Vector:Insert Molar Ratio | Optimize the molar ratio of vector to insert. For large inserts, a 1:3 to 1:5 ratio is often recommended. |
| Ligation Inhibitors | Purify the digested vector and insert using a gel extraction kit or ethanol precipitation to remove any inhibitors. |
| Alternative Cloning Method | Consider using Ligation Independent Cloning (LIC) which is more efficient for large DNA fragments and does not rely on restriction enzymes and ligase.[14][15][16][17][18] |
Problem 3: Low Transformation Efficiency or No Colonies
| Possible Cause | Recommended Solution |
| Large Plasmid Size | Use highly competent E. coli strains (electrocompetent cells are often more efficient for large plasmids). |
| Toxicity of GPR110 | Use a tightly regulated expression vector with a low basal expression level. Consider using a low-copy-number plasmid. Grow transformed cells at a lower temperature (30°C) to reduce leaky expression.[8][9][10][11][12] |
| Inefficient Ligation | Troubleshoot the ligation reaction as described in the previous section. |
| Incorrect Antibiotic Selection | Ensure the correct antibiotic at the appropriate concentration is used in the selection plates. |
Experimental Protocols
Protocol 1: Long-Range PCR for Full-Length GPR110 Amplification
-
Reaction Setup:
-
Template DNA (gDNA or cDNA): 100-250 ng
-
Forward Primer (10 µM): 1 µL
-
Reverse Primer (10 µM): 1 µL
-
High-Fidelity DNA Polymerase (e.g., Q5 High-Fidelity DNA Polymerase): 1 µL
-
5X Polymerase Buffer (with GC enhancer if needed): 10 µL
-
dNTPs (10 mM each): 1 µL
-
Nuclease-free water: to 50 µL
-
-
PCR Cycling Conditions:
-
Initial Denaturation: 98°C for 30 seconds
-
30-35 Cycles:
-
Denaturation: 98°C for 10 seconds
-
Annealing: 60-68°C (optimize with gradient PCR) for 20-30 seconds
-
Extension: 72°C for 2.5-3 minutes (1 minute/kb)
-
-
Final Extension: 72°C for 5-10 minutes
-
Hold: 4°C
-
-
Analysis: Run 5 µL of the PCR product on a 0.8% agarose gel to verify the size and purity of the amplicon.
Protocol 2: Ligation Independent Cloning (LIC) of Full-Length GPR110
This protocol is an alternative to traditional restriction-ligation cloning and is highly recommended for large inserts.
-
Primer Design: Design primers for GPR110 with 15-20 bp extensions that are complementary to the ends of the linearized LIC vector.
-
PCR Amplification: Amplify the full-length GPR110 using the designed LIC primers and a high-fidelity polymerase. Purify the PCR product.
-
Vector Linearization: Linearize the LIC-compatible vector using the appropriate restriction enzyme. Purify the linearized vector.
-
T4 DNA Polymerase Treatment:
-
In separate reactions, treat the purified PCR product and the linearized vector with T4 DNA Polymerase in the presence of a single dNTP (e.g., dGTP). This creates specific single-stranded overhangs.
-
Incubate at room temperature for 30 minutes.
-
Inactivate the T4 DNA Polymerase by heating at 75°C for 20 minutes.
-
-
Annealing: Mix the treated insert and vector in a 1:1 molar ratio and incubate at room temperature for 1 hour to allow the complementary overhangs to anneal.
-
Transformation: Transform highly competent E. coli cells with the annealing mixture. The nicks in the plasmid will be repaired by the host cell's machinery.
Visualizations
Caption: GPR110 Signaling Pathway.
References
- 1. GPR110 - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synaptamide activates the adhesion GPCR GPR110 (ADGRF1) through GAIN domain binding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. neb.com [neb.com]
- 6. Having trouble when amplifying GC-rich sequences? [bionordika.no]
- 7. bitesizebio.com [bitesizebio.com]
- 8. semanticscholar.org [semanticscholar.org]
- 9. m.youtube.com [m.youtube.com]
- 10. A Multi-Layer-Controlled Strategy for Cloning and Expression of Toxin Genes in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. bio-rad.com [bio-rad.com]
- 14. A ligation-independent cloning technique for high-throughput assembly of transcription activator–like effector genes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. genscript.com [genscript.com]
- 16. neb.com [neb.com]
- 17. academic.oup.com [academic.oup.com]
- 18. addgene.org [addgene.org]
GPR110 Targeted Therapies Technical Support Center
Welcome to the technical support center for researchers, scientists, and drug development professionals working on GPR110 targeted therapies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is GPR110 and what is its role in cancer?
GPR110, also known as ADGRF1 (Adhesion G Protein-Coupled Receptor F1), is a member of the adhesion G protein-coupled receptor (GPCR) family.[1] It plays a role in various physiological processes, including neurodevelopment.[1] In the context of cancer, GPR110 has been identified as a potential oncogene. Elevated expression of GPR110 is observed in several cancers, including HER2+ breast cancer, triple-negative breast cancer (TNBC), lung cancer, and prostate cancer.[2][3][4] Its overexpression is often associated with tumorigenesis, metastasis, and resistance to existing cancer therapies.[2][3][5]
Q2: What are the known signaling pathways activated by GPR110?
GPR110 is known to couple to multiple G proteins, including Gαs and Gαq, to initiate downstream signaling cascades.[1] A primary pathway involves the activation of adenylyl cyclase through Gαs, leading to an increase in intracellular cyclic AMP (cAMP). This, in turn, can activate Protein Kinase A (PKA) and downstream effectors like the transcription factor CREB.[6][7] Additionally, GPR110 signaling has been linked to the activation of the RAS and STAT3 pathways, both of which are critical in promoting cell proliferation, survival, and migration.[3][8]
Q3: What is the rationale for targeting GPR110 in cancer therapy?
The rationale for targeting GPR110 stems from its overexpression in various cancers and its association with poor prognosis and therapy resistance.[2][3][9] By inhibiting GPR110, it is hypothesized that the downstream signaling pathways promoting cancer cell growth, survival, and metastasis can be blocked. Developing specific antagonists for GPR110 could provide a novel therapeutic strategy, particularly for cancers that are resistant to current treatments.[3][9]
Troubleshooting Guides
Section 1: Issues with In Vitro Functional Assays
Problem 1: No significant effect of GPR110 inhibitor on cell viability or proliferation.
-
Possible Cause 1: Low GPR110 expression in the cell line.
-
Troubleshooting:
-
Verify GPR110 mRNA and protein expression levels in your cell line using qPCR and Western blot, respectively.
-
Compare the expression levels to a positive control cell line known to have high GPR110 expression.
-
If expression is low, consider using a cell line with higher endogenous GPR110 expression or an overexpression model.
-
-
-
Possible Cause 2: Inactive or insufficient concentration of the inhibitor.
-
Troubleshooting:
-
Confirm the identity and purity of the inhibitor using analytical methods like LC-MS.
-
Perform a dose-response experiment with a wide range of inhibitor concentrations to determine the optimal working concentration.
-
Include a positive control compound known to inhibit a similar target to validate the experimental setup.
-
-
-
Possible Cause 3: Redundant signaling pathways compensating for GPR110 inhibition.
-
Troubleshooting:
-
Investigate the activity of parallel signaling pathways that might be activated upon GPR110 inhibition (e.g., other GPCRs, receptor tyrosine kinases).
-
Consider combination therapy experiments, where the GPR110 inhibitor is used alongside inhibitors of the compensatory pathways.
-
-
Problem 2: Inconsistent results in migration or invasion assays.
-
Possible Cause 1: Variability in cell density and health.
-
Troubleshooting:
-
Ensure consistent cell seeding density across all wells.
-
Use cells from a similar passage number for all experiments.
-
Perform a cell viability assay before seeding to ensure a healthy cell population.
-
-
-
Possible Cause 2: Issues with the transwell insert membrane.
-
Troubleshooting:
-
Check the expiration date of the inserts.
-
Ensure proper coating of the membrane with extracellular matrix components (e.g., Matrigel) for invasion assays.
-
Visually inspect the membrane for any defects before use.
-
-
Section 2: Investigating Resistance to GPR110 Targeted Therapies
Hypothesized Resistance Mechanism 1: On-target mutations in the GPR110 gene.
-
Experimental Approach:
-
Sequence the GPR110 gene in resistant cell lines or patient samples to identify potential mutations.
-
Focus on regions critical for ligand binding or G-protein coupling.
-
If mutations are identified, perform site-directed mutagenesis to introduce them into a wild-type GPR110 expression vector.
-
Transfect the mutant constructs into a suitable cell line and assess their signaling activity and sensitivity to the GPR110 inhibitor.
-
Hypothesized Resistance Mechanism 2: Upregulation of GPR110 expression or gene amplification.
-
Experimental Approach:
-
Quantify GPR110 mRNA and protein levels in resistant versus sensitive cells using qPCR and Western blot.
-
Perform fluorescence in situ hybridization (FISH) or copy number variation (CNV) analysis to detect GPR110 gene amplification.
-
Hypothesized Resistance Mechanism 3: Activation of bypass signaling pathways.
-
Experimental Approach:
-
Use phosphoproteomic or antibody array-based approaches to compare the activation status of various signaling pathways in resistant and sensitive cells treated with the GPR110 inhibitor.
-
Pay close attention to pathways known to be involved in cancer cell survival and proliferation, such as the PI3K/Akt, MAPK/ERK, and STAT3 pathways.
-
If a bypass pathway is identified, validate its role in resistance by using a specific inhibitor for a key component of that pathway in combination with the GPR110 inhibitor.
-
Hypothesized Resistance Mechanism 4: Alterations in downstream effectors.
-
Experimental Approach:
-
Analyze the expression and activity of key downstream effectors of GPR110 signaling (e.g., adenylyl cyclase, PKA, CREB, RAS, STAT3) in resistant cells.
-
Investigate potential mutations or post-translational modifications in these effectors that could lead to their constitutive activation, rendering them independent of GPR110 signaling.
-
Hypothesized Resistance Mechanism 5: GPR110 desensitization and internalization.
-
Experimental Approach:
-
Monitor the phosphorylation status of GPR110 upon prolonged exposure to an agonist or inhibitor.
-
Use immunofluorescence or cell surface biotinylation assays to track the internalization of GPR110 from the plasma membrane.
-
Investigate the involvement of G protein-coupled receptor kinases (GRKs) and arrestins in this process.
-
Data Presentation
Table 1: GPR110 Expression in Cancer Cell Lines
| Cell Line | Cancer Type | GPR110 mRNA Expression (Relative to Housekeeping Gene) | GPR110 Protein Expression (Relative to Loading Control) |
| BT474 | HER2+ Breast Cancer | High | High |
| SKBR3 | HER2+ Breast Cancer | High | High |
| MDA-MB-231 | Triple-Negative Breast Cancer | Moderate | Moderate |
| PC-3 | Prostate Cancer | High | High |
| A549 | Lung Cancer | Moderate | Moderate |
| HEK293 | Normal Kidney | Low | Low |
Note: This is example data. Actual expression levels may vary and should be experimentally determined.
Table 2: Troubleshooting Guide for Western Blotting of GPR110
| Problem | Possible Cause | Recommended Solution |
| No GPR110 band detected | Low GPR110 expression in the sample. | Use a positive control cell lysate (e.g., from an overexpression system). Increase the amount of protein loaded. |
| Inefficient antibody. | Validate the primary antibody using a positive control. Try a different GPR110 antibody. | |
| Poor protein transfer. | Check the transfer efficiency using a Ponceau S stain. Optimize transfer time and voltage. | |
| Multiple non-specific bands | Antibody concentration is too high. | Titrate the primary antibody concentration. |
| Insufficient blocking. | Increase the blocking time or use a different blocking agent (e.g., 5% BSA instead of milk). | |
| Inappropriate secondary antibody. | Ensure the secondary antibody is specific to the primary antibody's host species. |
Experimental Protocols
Protocol 1: siRNA-mediated Knockdown of GPR110
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 50-70% confluency at the time of transfection.
-
Transfection Reagent Preparation: Dilute 5 µL of a suitable lipid-based transfection reagent in 250 µL of serum-free medium and incubate for 5 minutes at room temperature.
-
siRNA Preparation: Dilute 50 pmol of GPR110-specific siRNA or a non-targeting control siRNA in 250 µL of serum-free medium.
-
Complex Formation: Combine the diluted transfection reagent and siRNA solutions and incubate for 20 minutes at room temperature to allow for complex formation.
-
Transfection: Add the 500 µL of the transfection complex dropwise to each well.
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a CO2 incubator.
-
Validation of Knockdown: Harvest the cells and assess GPR110 mRNA and protein levels by qPCR and Western blot, respectively.
Protocol 2: Cell Migration Assay (Transwell Assay)
-
Cell Preparation: Culture cells to sub-confluency. The day before the assay, starve the cells in a serum-free medium for 12-24 hours.
-
Assay Setup:
-
Rehydrate the transwell inserts (8 µm pore size) with a serum-free medium.
-
Add a medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Resuspend the starved cells in a serum-free medium and seed them into the upper chamber of the transwell insert. Include the GPR110 inhibitor at the desired concentration in the upper chamber.
-
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for a period determined by the cell type's migratory capacity (typically 12-48 hours).
-
Cell Staining and Counting:
-
Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol.
-
Stain the cells with a crystal violet solution.
-
Count the number of migrated cells in several random fields under a microscope.
-
Visualizations
References
- 1. A novel role of ADGRF1 (GPR110) in promoting cellular quiescence and chemoresistance in human epidermal growth factor receptor 2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. GPR110 promotes progression and metastasis of triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. GPCRs profiling and identification of GPR110 as a potential new target in HER2+ breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Orphan GPR110 (ADGRF1) targeted by N-docosahexaenoylethanolamine in development of neurons and cognitive function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A novel role of ADGRF1 (GPR110) in promoting cellular quiescence and chemoresistance in human epidermal growth factor receptor 2-positive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing off-target effects of GPR110 CRISPR knockout
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize off-target effects during GPR110 CRISPR knockout experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of off-target effects in CRISPR-Cas9 editing of GPR110?
A1: Off-target effects primarily arise from the Cas9 nuclease cutting at unintended genomic locations that have sequence similarity to the on-target guide RNA (gRNA) sequence for GPR110. The wild-type Streptococcus pyogenes Cas9 (SpCas9) can tolerate several mismatches between the gRNA and the DNA, leading to cleavage at these off-target sites.[1] The specificity of the CRISPR-Cas9 system is determined by the 20-nucleotide gRNA sequence and the Protospacer Adjacent Motif (PAM).[2]
Q2: How can I predict potential off-target sites for my GPR110 gRNA?
A2: Several in silico tools are available to predict potential off-target sites based on sequence homology to your GPR110 gRNA. These tools search the genome for sequences similar to your target and provide a list of potential off-target loci, often with a score indicating the likelihood of cleavage.[3][4][5][6] It is crucial to use these tools during the gRNA design phase to select guides with the lowest predicted off-target activity.[7]
Q3: What are the most effective strategies to minimize off-target effects when knocking out GPR110?
A3: A multi-pronged approach is most effective:
-
Optimized gRNA Design: Select gRNAs with high on-target scores and low off-target predictions using computational tools.[1][7] Consider factors like GC content and the position of potential mismatches.[8]
-
High-Fidelity Cas9 Variants: Utilize engineered Cas9 proteins (e.g., SpCas9-HF1, eSpCas9, HypaCas9, HiFi Cas9) that have been designed to have reduced off-target activity compared to wild-type SpCas9.[9][10][11][12]
-
Ribonucleoprotein (RNP) Delivery: Deliver the Cas9 protein and gRNA as a pre-complexed RNP. This method leads to transient nuclease activity, as the RNP is degraded relatively quickly, reducing the time available for off-target cleavage.[8]
-
Paired Nickases: Use two gRNAs targeting opposite strands in close proximity with a Cas9 nickase variant (which cuts only one DNA strand). This strategy requires two simultaneous nicking events to create a double-strand break, significantly reducing the probability of off-target mutations.[2]
Q4: How can I experimentally validate the off-target effects of my GPR110 CRISPR experiment?
A4: Several experimental methods can be used to detect off-target mutations:
-
Targeted Sequencing: Sequence the top predicted off-target sites to check for insertions or deletions (indels).[2]
-
Unbiased Genome-Wide Methods: Techniques like GUIDE-seq, CIRCLE-seq, and Digenome-seq can identify off-target cleavage events across the entire genome without prior prediction.
-
Whole-Genome Sequencing (WGS): While being the most comprehensive method, WGS can be costly and the analysis can be complex.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High off-target mutation rate detected at predicted sites. | Suboptimal gRNA design. | Redesign gRNAs for GPR110 using multiple prediction tools to select for the highest specificity. Experimentally test 2-3 of the top-scoring gRNAs to identify the one with the best on-target to off-target ratio. |
| Use of wild-type Cas9. | Switch to a high-fidelity Cas9 variant (e.g., SpCas9-HF1, eSpCas9, HiFi Cas9). These have been engineered to reduce tolerance for mismatches.[9][10][11] | |
| Plasmid-based delivery system. | Use a ribonucleoprotein (RNP) delivery method. The transient nature of RNPs reduces the window for off-target activity compared to the sustained expression from plasmids.[8] | |
| Low on-target editing efficiency for GPR110. | Inefficient gRNA. | Test multiple gRNAs targeting different exons of GPR110. Ensure the target site is in a region of open chromatin. |
| Poor delivery of CRISPR components. | Optimize the transfection or electroporation protocol for your specific cell type. Confirm the quality and concentration of your Cas9 and gRNA. | |
| Cell line is difficult to transfect. | Consider using a different delivery method, such as lentiviral transduction, but be mindful of the potential for prolonged Cas9 expression leading to increased off-targets. | |
| Inconsistent or mosaic GPR110 knockout. | Inefficient editing or cell population heterogeneity. | After editing, perform single-cell cloning to isolate and expand clones with the desired homozygous GPR110 knockout. |
| Suboptimal timing of CRISPR delivery. | Synchronize the cell cycle of your target cells, as editing efficiency can be cell-cycle dependent. | |
| No detectable GPR110 knockout. | Incorrect gRNA sequence or inactive Cas9. | Verify the sequence of your gRNA. Use a validated positive control gRNA to confirm the activity of your Cas9 nuclease. |
| Ineffective detection method. | Use a sensitive method to detect indels, such as Sanger sequencing followed by TIDE/ICE analysis or next-generation sequencing (NGS) of the target locus. |
Data on Strategies to Minimize Off-Target Effects
Table 1: Comparison of High-Fidelity SpCas9 Variants
| Cas9 Variant | Relative On-Target Activity (Compared to WT SpCas9) | Off-Target Reduction | Key Features |
| SpCas9-HF1 | Comparable with >85% of gRNAs | High; renders most off-target events undetectable | Engineered to reduce non-specific DNA contacts. |
| eSpCas9(1.1) | Can be reduced compared to WT | High | One of the earlier high-fidelity variants. |
| HypaCas9 | Can be reduced compared to WT | Very high | Exhibits high fidelity across multiple cell types. |
| HiFi Cas9 (R691A) | Retains high on-target activity | High | Identified through an unbiased bacterial screen for high activity and specificity. |
| Sniper-Cas9 | High on-target activity | High specificity, particularly at the PAM-proximal region[3][9] | Developed through directed evolution for high specificity.[3] |
Table 2: Comparison of Off-Target Detection Methods
| Method | Principle | Sensitivity | Advantages | Disadvantages |
| In silico Prediction | Algorithmic search for homologous sequences.[3][4] | N/A (Predictive) | Fast, cost-effective, essential for gRNA design.[7] | Does not provide experimental validation; can miss non-obvious off-targets.[1] |
| Targeted Sequencing | PCR amplification and sequencing of predicted off-target sites.[2] | Moderate | Relatively simple and cost-effective for validating predicted sites. | Biased towards known or predicted sites; will not identify novel off-targets. |
| GUIDE-seq | Integration of a short double-stranded oligodeoxynucleotide (dsODN) into DSB sites in living cells. | High | Unbiased, genome-wide detection in a cellular context. | Can be technically challenging and may have some bias in dsODN integration. |
| CIRCLE-seq | In vitro cleavage of circularized genomic DNA followed by sequencing of linearized fragments.[11] | Very High | Highly sensitive, unbiased, and avoids cellular context variables.[11] | In vitro conditions may not perfectly reflect the cellular environment. |
| Digenome-seq | In vitro digestion of genomic DNA with Cas9 RNP followed by WGS to identify cleavage sites.[1] | High | Unbiased and genome-wide. | Can have a higher background and requires WGS. |
| WGS | Sequencing the entire genome of edited and control cells/organisms.[2] | High | Most comprehensive method for detecting all types of genetic alterations. | High cost, complex data analysis, difficult to distinguish CRISPR-induced mutations from spontaneous ones. |
Experimental Protocols
Protocol 1: In Silico gRNA Design for GPR110 Knockout
-
Obtain the GPR110 sequence: Retrieve the genomic DNA sequence of the GPR110 gene (also known as ADGRF1) for your target species from a database like NCBI or Ensembl.
-
Select a gRNA design tool: Use a reputable online tool such as CHOPCHOP, CRISPOR, or the IDT CRISPR-Cas9 guide RNA design checker.[5][6]
-
Input the GPR110 sequence: Paste the GPR110 sequence into the design tool.
-
Set parameters: Specify the target organism and the Cas9 variant you intend to use (e.g., S. pyogenes Cas9).
-
Analyze results: The tool will provide a list of potential gRNAs. Prioritize gRNAs that:
-
Target an early exon to maximize the chance of a frameshift mutation.
-
Have a high on-target efficiency score.
-
Have a low off-target score, with minimal predicted off-target sites with few mismatches.
-
-
Select top candidates: Choose 2-3 of the highest-ranking gRNAs for experimental validation.
Protocol 2: GPR110 Knockout using Cas9 RNP Delivery
-
Prepare components:
-
Resuspend synthetic gRNA and Cas9 nuclease in the appropriate buffers according to the manufacturer's instructions.
-
-
Assemble RNP complex:
-
In a sterile microcentrifuge tube, mix the gRNA and Cas9 protein at a molar ratio of approximately 1.2:1 (gRNA:Cas9).
-
Incubate the mixture at room temperature for 10-20 minutes to allow the RNP to form.[8]
-
-
Prepare cells:
-
Harvest and count your target cells. Ensure they are in the logarithmic growth phase and have high viability.
-
Resuspend the cells in the appropriate electroporation buffer.
-
-
Electroporation:
-
Add the pre-formed RNP complex to the cell suspension.
-
Transfer the mixture to an electroporation cuvette.
-
Use a nucleofector or electroporator with a pre-optimized program for your cell type.
-
-
Post-electroporation culture:
-
Immediately transfer the cells to a culture plate with pre-warmed media.
-
Incubate for 48-72 hours.
-
-
Validate knockout:
-
Harvest a portion of the cells and extract genomic DNA.
-
Perform PCR to amplify the GPR110 target region.
-
Analyze the PCR product for indels using a mismatch cleavage assay (e.g., T7E1) or by sequencing.
-
Protocol 3: Off-Target Analysis using GUIDE-seq (Simplified)
-
Co-transfection: Transfect target cells with plasmids expressing the Cas9 nuclease, the GPR110-targeting gRNA, and a double-stranded oligodeoxynucleotide (dsODN) tag.
-
Genomic DNA extraction: After 48-72 hours, harvest the cells and extract high-quality genomic DNA.
-
Library preparation:
-
Fragment the genomic DNA.
-
Perform end-repair and A-tailing.
-
Ligate sequencing adapters.
-
Use two rounds of nested PCR to amplify the fragments containing the integrated dsODN tag.
-
-
Sequencing: Sequence the prepared library using a next-generation sequencing platform.
-
Bioinformatic analysis:
-
Align the sequencing reads to the reference genome.
-
Identify genomic locations with a high number of reads corresponding to the integrated dsODN, which represent cleavage sites.
-
Filter the results to identify high-confidence on-target and off-target sites.
-
Visualizations
GPR110 Signaling Pathway
Caption: GPR110 signaling pathway upon activation by its ligand, synaptamide.
Experimental Workflow for Minimizing Off-Target Effects
Caption: Workflow for GPR110 knockout with minimized off-target effects.
Troubleshooting Logic for High Off-Target Effects
Caption: Decision tree for troubleshooting high off-target effects.
References
- 1. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeted long-read sequencing captures CRISPR editing and AAV integration outcomes in brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. CRISPR off-target analysis in genetically engineered rats and mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Engineering Cas9: next generation of genomic editors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. synthego.com [synthego.com]
- 8. [PDF] Genome-Wide Off-Target Analysis in CRISPR-Cas9 Modified Mice and Their Offspring | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. No unexpected CRISPR-Cas9 off-target activity revealed by trio sequencing of gene-edited mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An analysis of possible off target effects following CAS9/CRISPR targeted deletions of neuropeptide gene enhancers from the mouse genome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
GPR110 Gene Expression Analysis: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for interpreting GPR110 gene expression data from patient samples. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to facilitate accurate and reproducible research.
Frequently Asked Questions (FAQs)
Q1: What is GPR110 and what is its function?
A1: GPR110, also known as ADGRF1, is a member of the adhesion G protein-coupled receptor (GPCR) family.[1] These receptors are characterized by a large extracellular region and are involved in a variety of cellular processes. GPR110 plays a role in signal transduction, synapse assembly, neuron projection development, and memory.[1] It has been identified as a functional receptor for synaptamide, a metabolite of docosahexaenoic acid (DHA), which triggers cAMP-dependent signaling to promote neurogenesis and neurite growth.[2]
Q2: Which signaling pathways is GPR110 known to activate?
A2: GPR110 is capable of coupling with all four major G-protein families: Gq, Gs, Gi, and G12/13, thereby activating their respective downstream signaling pathways.[3] Activation of Gs leads to an increase in intracellular cAMP levels, which is a key signaling mechanism for GPR110 in neuronal development and axon growth.[4][5]
Q3: In which tissues is GPR110 typically expressed?
A3: GPR110 is expressed in various human tissues. Reference expression data indicates its presence in the palpebral conjunctiva, amniotic fluid, epithelium of the nasopharynx, olfactory zone of the nasal mucosa, buccal mucosa cell, bronchial epithelial cell, renal medulla, right lobe of the thyroid gland, gallbladder, and oral cavity, among others.[1]
Q4: What is the relevance of GPR110 in disease and drug development?
A4: GPR110 is an emerging target for drug discovery due to its role in various physiological and pathological processes.[4] It has been implicated in neurodevelopment and neuroprotection, with its activation promoting axon growth after injury.[4][6] Additionally, GPR110 is being investigated as a potential therapeutic target in cancer. Studies have shown its overexpression in certain cancers, such as HER2+ and triple-negative breast cancer, where it may contribute to tumorigenicity and drug resistance.[7][8][9]
Quantitative Data Summary
The following table summarizes GPR110 gene expression data from a study on HER2+ breast cancer cell lines.
| Cell Line Model | Comparison | Fold Change in GPR110 Expression | Statistical Significance |
| BT474 | Aldeflur+ vs. Aldeflur- | ~7-fold higher in Aldeflur+ | P < 0.05 |
| SKBR3 | Aldeflur+ vs. Aldeflur- | Significantly higher in Aldeflur+ | P < 0.05 |
| HCC1569 | Aldeflur+ vs. Aldeflur- | Significantly higher in Aldeflur+ | P < 0.05 |
| MDA-MB-361 | Aldeflur+ vs. Aldeflur- | Significantly higher in Aldeflur+ | P < 0.05 |
| BT474 | Lapatinib + Trastuzumab-Resistant vs. Parental | Overexpressed in resistant cells | - |
| SKBR3 | Lapatinib + Trastuzumab-Resistant vs. Parental | Overexpressed in resistant cells | - |
Data extracted from a study on HER2+ breast cancer, where Aldeflur+ cells represent a tumorigenic population.[7][8]
Signaling Pathway Diagram
Caption: GPR110 Signaling Pathways.
Experimental Protocols & Troubleshooting
Quantitative Real-Time PCR (qPCR) for GPR110 Gene Expression
Objective: To quantify the mRNA expression level of GPR110 in patient samples.
Methodology:
-
RNA Extraction: Isolate total RNA from patient tissue or cells using a suitable RNA extraction kit, following the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer.
-
cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcription kit with random primers or oligo(dT) primers.
-
qPCR Reaction: Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for GPR110, a suitable qPCR master mix (e.g., containing SYBR Green or TaqMan probe), and nuclease-free water.
-
Thermal Cycling: Perform the qPCR reaction in a real-time PCR detection system with appropriate cycling conditions (an example is provided in the table below).
-
Data Analysis: Determine the cycle threshold (Ct) values. Normalize the Ct value of GPR110 to that of a stable housekeeping gene (e.g., PPIA, GAPDH, ACTB). Calculate the relative gene expression using the ΔΔCt method.[7]
Example Thermal Cycling Conditions:
| Step | Temperature (°C) | Time | Cycles |
| Initial Denaturation | 95 | 10 min | 1 |
| Denaturation | 95 | 15 sec | 40 |
| Annealing/Extension | 60 | 1 min |
Troubleshooting Guide for GPR110 qPCR:
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or low amplification signal | Poor RNA quality or quantity. | Verify RNA integrity on a gel and ensure A260/280 ratio is ~2.0. Repeat RNA extraction if necessary.[10] |
| Inefficient cDNA synthesis. | Use a high-quality reverse transcriptase and optimize the amount of input RNA. | |
| Suboptimal primer design. | Design and validate new primers for GPR110. Ensure they do not form primer-dimers. | |
| PCR inhibitors in the sample. | Dilute the cDNA template to reduce inhibitor concentration.[10] | |
| High Ct values | Low GPR110 expression in the sample. | Increase the amount of cDNA template per reaction. Consider a pre-amplification step if expression is very low. |
| Inefficient primers or probe. | Optimize primer concentrations and annealing temperature. | |
| Inconsistent replicates | Pipetting errors. | Use calibrated pipettes and ensure proper mixing of reagents. Prepare a master mix for all reactions.[10] |
| Poor sample homogeneity. | Ensure patient samples are thoroughly homogenized before RNA extraction. | |
| Amplification in No-Template Control (NTC) | Contamination of reagents or workspace. | Use aerosol-resistant pipette tips. Prepare reactions in a clean environment. Use fresh, nuclease-free water and reagents.[10][11] |
| Primer-dimer formation. | Perform a melt curve analysis to check for primer-dimers. If present, redesign primers.[10] |
Western Blotting for GPR110 Protein Detection
Objective: To detect and quantify the GPR110 protein in patient samples.
Methodology:
-
Protein Extraction: Lyse cells or tissues in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate 20-40 µg of protein per sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for GPR110 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Troubleshooting Guide for GPR110 Western Blotting:
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or weak GPR110 band | Low GPR110 protein expression. | Increase the amount of protein loaded onto the gel. Consider using an immunoprecipitation step to enrich for GPR110. |
| Ineffective primary antibody. | Use a validated antibody for GPR110. Check the recommended antibody concentration and incubation time.[12][13] | |
| Poor protein transfer. | Verify transfer efficiency by staining the membrane with Ponceau S. Optimize transfer time and voltage. | |
| High background | Insufficient blocking. | Increase blocking time or try a different blocking agent. |
| Primary or secondary antibody concentration too high. | Titrate the antibody concentrations to find the optimal dilution. | |
| Insufficient washing. | Increase the number and duration of washes with TBST. | |
| Non-specific bands | Primary antibody is not specific. | Use a different, more specific primary antibody. Perform a BLAST search to check for primer cross-reactivity. |
| Protein degradation. | Add protease inhibitors to the lysis buffer and keep samples on ice. | |
| Inconsistent loading | Inaccurate protein quantification. | Carefully perform protein quantification and ensure equal loading in all lanes. |
| Uneven transfer. | Ensure the gel and membrane are in close contact during transfer. |
Experimental Workflow Diagram
Caption: GPR110 Gene & Protein Expression Workflow.
References
- 1. GPR110 - Wikipedia [en.wikipedia.org]
- 2. Synaptamide activates the adhesion GPCR GPR110 (ADGRF1) through GAIN domain binding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural basis of adhesion GPCR GPR110 activation by stalk peptide and G-proteins coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ligand-Induced GPR110 Activation Facilitates Axon Growth after Injury [mdpi.com]
- 5. Ligand-Induced Activation of GPR110 (ADGRF1) to Improve Visual Function Impaired by Optic Nerve Injury [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. GPCRs profiling and identification of GPR110 as a potential new target in HER2+ breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GPCRs profiling and identification of GPR110 as a potential new target in HER2+ breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. GPR110 promotes progression and metastasis of triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. azurebiosystems.com [azurebiosystems.com]
- 11. pcrbio.com [pcrbio.com]
- 12. biocompare.com [biocompare.com]
- 13. G Protein-Coupled Receptor 110 Antibodies [antibodies-online.com]
Validation & Comparative
Validating GPR110 as a Therapeutic Target in Non-Small Cell Lung Cancer: A Comparative Guide
For Immediate Release
This guide provides a comparative analysis of G-protein coupled receptor 110 (GPR110), also known as Adhesion G protein-coupled receptor F1 (ADGRF1), as a potential therapeutic target in non-small cell lung cancer (NSCLC). The information presented herein is intended for researchers, scientists, and drug development professionals. We will explore the current understanding of GPR110's role in lung cancer, its signaling pathways, and how it compares to established therapeutic targets such as EGFR, ALK, KRAS, and PD-L1.
GPR110: An Emerging Target in Lung Cancer
GPR110 is an orphan G protein-coupled receptor that has been identified as an oncogene in several cancers, including lung adenocarcinoma.[1][2] Studies have demonstrated that GPR110 is significantly overexpressed in lung cancer tissues compared to adjacent normal tissues.[3][4] This elevated expression is correlated with enhanced cell proliferation and migration, key hallmarks of cancer progression.[3][5]
Expression of GPR110 in Lung Cancer
Quantitative analysis has revealed a significant upregulation of GPR110 mRNA and protein levels in lung cancer tissues.[3] One study reported that GPR110 was overexpressed in 74% of lung adenocarcinoma tissue cores examined.[1][2] In vitro studies have shown varied expression across different NSCLC cell lines, with high expression in lines such as PC-9 and QG56, and low expression in H460, A549, H1299, and SPC-A1 cells.[3][5]
Comparative Analysis of GPR110 and Other Lung Cancer Targets
To provide a clear perspective on the potential of GPR110 as a therapeutic target, the following tables compare its characteristics with those of well-established targets in NSCLC.
| Feature | GPR110 | EGFR | ALK | KRAS | PD-L1 |
| Protein Class | G-protein coupled receptor (GPCR) | Receptor Tyrosine Kinase | Receptor Tyrosine Kinase | Small GTPase | Immune checkpoint protein |
| Role in Cancer | Oncogene | Oncogene | Oncogene | Oncogene | Immune evasion |
| Prevalence in NSCLC | Overexpressed in a subset of adenocarcinomas | Mutations in 10-35% of adenocarcinomas | Rearrangements in 3-5% of adenocarcinomas | Mutations in ~25% of adenocarcinomas | Variably expressed |
| Mechanism of Action | Activates Gαs-cAMP-PKA signaling, promoting proliferation and migration | Activates downstream pathways (e.g., PI3K/AKT, MAPK) to drive cell survival and proliferation | Constitutive kinase activity drives multiple oncogenic signaling pathways | Regulates cell growth, differentiation, and survival through downstream effectors | Inhibits T-cell activation, allowing tumor cells to evade immune destruction |
| Therapeutic Strategy | Antagonists or inhibitors of GPR110 or its downstream effectors | Tyrosine kinase inhibitors (TKIs) | ALK inhibitors (TKIs) | Direct inhibitors (for specific mutations) and inhibitors of downstream pathways | Monoclonal antibodies (immune checkpoint inhibitors) |
| Current Status | Preclinical validation | Approved therapies (e.g., Osimertinib, Gefitinib) | Approved therapies (e.g., Alectinib, Crizotinib) | Approved therapies for G12C mutation (e.g., Sotorasib, Adagrasib) | Approved therapies (e.g., Pembrolizumab, Nivolumab) |
Functional Comparison: Experimental Data
The following table summarizes the quantitative effects of targeting GPR110 and other key proteins on lung cancer cell functions, based on published experimental data.
| Target | Experimental Model | Method of Modulation | Effect on Proliferation | Effect on Migration/Invasion | Citation |
| GPR110 | H1299 cells | Overexpression | Statistically significant increase | Doubling of migrated cells in Transwell assay | [6] |
| EGFR | NSCLC cell lines | EGFR TKIs | Inhibition | Inhibition | |
| ALK | ALK-rearranged NSCLC cells | ALK inhibitors | Inhibition | Inhibition | |
| KRAS | KRAS-mutant NSCLC cells | KRAS G12C inhibitors | Inhibition | Inhibition | |
| PD-L1 | Co-culture of tumor and immune cells | PD-L1 antibodies | Indirect inhibition via immune cell activation | Not directly applicable |
Signaling Pathways
Understanding the signaling pathways associated with each target is crucial for developing effective therapeutic strategies.
GPR110 Signaling Pathway
GPR110 is known to couple to the Gαs subunit of heterotrimeric G proteins. This interaction leads to the activation of adenylyl cyclase, which in turn increases intracellular cyclic AMP (cAMP) levels. Elevated cAMP activates Protein Kinase A (PKA), a key downstream effector that can phosphorylate various substrates, including transcription factors like CREB, to promote gene expression related to cell proliferation and migration. There is also evidence suggesting a potential link between GPR110 activation and the RAS signaling pathway.[7]
Alternative Target Signaling Pathways
For comparison, the signaling pathways of established lung cancer targets are presented below.
References
- 1. Orphan receptor GPR110, an oncogene overexpressed in lung and prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Orphan receptor GPR110, an oncogene overexpressed in lung and prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cdn.amegroups.cn [cdn.amegroups.cn]
- 5. The role of GPR110 in lung cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. GPR110 promotes progression and metastasis of triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
GPR110 Expression: A Comparative Analysis in Primary vs. Metastatic Tumors
For Immediate Release
Recent research has highlighted the Adhesion G protein-coupled receptor F1 (ADGRF1), also known as GPR110, as a significant player in cancer progression and metastasis. This guide provides a comparative overview of GPR110 expression in primary versus metastatic tumors, supported by experimental data, to inform researchers, scientists, and drug development professionals in the field of oncology.
Key Findings
Current evidence strongly suggests a correlation between elevated GPR110 expression and a more aggressive, metastatic phenotype in several cancers. Studies have demonstrated that metastatic tumors often exhibit significantly higher levels of GPR110 compared to their primary counterparts. This differential expression points to GPR110's potential role as a prognostic biomarker and a therapeutic target for preventing or treating metastatic disease.
Quantitative Data Summary
The following tables summarize the quantitative data from key studies comparing GPR110 expression in primary (non-metastatic) and metastatic tumors.
Table 1: GPR110 Expression in Osteosarcoma
| Tumor Type | Measurement Technique | Result | p-value | Reference |
| Primary (M0) | Immunohistochemistry (IHC) | Lower Staining Score | <0.05 | [1] |
| Metastatic (M1) | Immunohistochemistry (IHC) | Higher Staining Score | <0.05 | [1] |
| Primary (M0) | qRT-PCR | Lower Relative mRNA Level | <0.05 | [1] |
| Metastatic (M1) | qRT-PCR | Higher Relative mRNA Level | <0.05 | [1] |
Table 2: GPR110 Expression and Metastatic Potential in Breast Cancer
| Cancer Subtype | Correlation with GPR110 Expression | Key Findings | Reference |
| HER2+ | High expression associated with tumorigenicity and drug resistance | GPR110 knockdown reduced cell migration and invasion.[2][3] | [2][3] |
| Triple-Negative (TNBC) | Highly expressed in TNBC patient tissues | High GPR110 expression correlates with poor prognosis and metastasis.[4][5][6] | [4][5][6] |
Signaling Pathways and Role in Metastasis
GPR110 is an adhesion G protein-coupled receptor that is implicated in several signaling pathways crucial for tumor progression and metastasis.[1][4] Overexpression of GPR110 has been shown to promote epithelial-to-mesenchymal transition (EMT) and cancer stem cell (CSC) phenotypes, both of which are critical for the metastatic cascade.[4][5][6]
Key signaling pathways involving GPR110 include:
-
Gαs/RAS Pathway: In triple-negative breast cancer, GPR110 has been shown to interact with Gαs, leading to the activation of the RAS signaling pathway, which in turn promotes EMT and CSC-like features.[4][5][6]
-
IL-6/STAT3 Pathway: In hepatocellular carcinoma, Gpr110 deficiency was found to increase the activation of the IL-6/STAT3 pathway, suggesting a role for GPR110 in modulating this pathway which is involved in inflammation and tumorigenesis.[7]
-
Cell Proliferation, Migration, and Invasion: In osteosarcoma, knockdown of GPR110 was shown to decrease the proliferation, migration, and invasion capacity of cancer cell lines.[1]
Experimental Protocols
The following are generalized methodologies for key experiments cited in the comparison of GPR110 expression.
Immunohistochemistry (IHC)
Immunohistochemistry is a widely used technique to visualize the presence and location of GPR110 protein in tissue samples.
-
Tissue Preparation: Tissues are fixed in formalin and embedded in paraffin wax. 4-μm sections are then mounted on microscope slides.[8]
-
Deparaffinization and Rehydration: Slides are deparaffinized using xylene and rehydrated through a series of graded alcohol washes.[8][9]
-
Antigen Retrieval: To unmask the antigen, slides are subjected to heat-induced epitope retrieval, often using a sodium citrate buffer (pH 6.0).[8][10]
-
Blocking: Non-specific binding is blocked using a protein block or normal serum.[8]
-
Primary Antibody Incubation: Slides are incubated with a primary antibody specific to GPR110.
-
Secondary Antibody and Detection: A biotinylated secondary antibody is applied, followed by a streptavidin-enzyme conjugate.[11] The signal is visualized using a chromogen substrate, and the slides are counterstained, typically with hematoxylin.[9][11]
-
Analysis: The staining intensity and percentage of positive cells are scored to provide a semi-quantitative measure of protein expression.
Quantitative Real-Time PCR (qRT-PCR)
qRT-PCR is used to quantify the mRNA expression levels of GPR110 in tissue or cell samples.
-
RNA Extraction: Total RNA is isolated from fresh tissue samples or cell lines.
-
cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).
-
Real-Time PCR: The cDNA is used as a template for PCR with primers specific for GPR110. The amplification is monitored in real-time using a fluorescent dye.
-
Data Analysis: The expression level of GPR110 is normalized to a housekeeping gene, and the relative expression is calculated using the ΔΔCT method.[2]
Conclusion
The available data consistently indicate that GPR110 expression is upregulated in metastatic tumors compared to primary tumors in various cancers, including osteosarcoma and breast cancer.[1][2][4] This elevated expression is linked to pathways that drive key metastatic processes such as invasion and migration. These findings underscore the potential of GPR110 as a valuable biomarker for predicting metastatic risk and as a promising target for the development of novel anti-cancer therapies aimed at combating metastatic disease. Further research into the specific mechanisms of GPR110-mediated metastasis is warranted to fully exploit its therapeutic potential.
References
- 1. Clinical Significance of G Protein-Coupled Receptor 110 (GPR110) as a Novel Prognostic Biomarker in Osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GPCRs profiling and identification of GPR110 as a potential new target in HER2+ breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. GPR110 promotes progression and metastasis of triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GPR110 promotes progression and metastasis of triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gpr110 deficiency decelerates carcinogen-induced hepatocarcinogenesis via activation of the IL-6/STAT3 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. resources.novusbio.com [resources.novusbio.com]
- 9. urmc.rochester.edu [urmc.rochester.edu]
- 10. abcepta.com [abcepta.com]
- 11. Immunohistochemistry Protocols | Thermo Fisher Scientific - JP [thermofisher.com]
Functional Comparison of GPR110 Splice Variants: A Guide for Researchers
An In-depth Analysis of GPR110 (ADGRF1) Isoforms and Their Potential Functional Divergence
G protein-coupled receptor 110 (GPR110), also known as Adhesion G Protein-Coupled Receptor F1 (ADGRF1), is a member of the adhesion GPCR family characterized by a large extracellular domain and a seven-transmembrane domain.[1] This receptor is implicated in a variety of physiological and pathological processes, including neuronal development, cancer progression, and metabolism.[2][3] The functional diversity of GPR110 is potentially broadened by the existence of multiple splice variants, which can exhibit distinct signaling properties and cellular functions. This guide provides a comprehensive overview of the known GPR110 splice variants, their signaling pathways, and experimental protocols to facilitate further research into their specific functional roles.
Identified GPR110 Splice Variants
Alternative splicing of the ADGRF1 gene gives rise to several GPR110 isoforms. While a systematic functional comparison of all identified variants is not yet available in the scientific literature, studies have confirmed their existence. One study identified novel functional splice variants for GPR110 among a broader analysis of the adhesion GPCR family.[4] Another investigation detailed the production of three distinct GPR110 isoforms in various human cell lines, noting differences in their molecular weights and glycosylation patterns.[5] Furthermore, the UniProt database currently lists two main isoforms for human GPR110 (Q5T601-1 and Q5T601-2).[6] The potential for these variants to have different functional domains, such as the GPCR proteolytic site (GPS), could significantly impact their ligand binding and signal transduction capabilities.[4]
GPR110 Signaling Pathways
GPR110 is a pleiotropic receptor capable of coupling to multiple G protein families, leading to the activation of diverse downstream signaling cascades. Experimental evidence has demonstrated that GPR110 can couple to Gαs, Gαq, Gαi/o, and Gα12/13 proteins.[7][8] This promiscuous coupling allows GPR110 to influence a wide range of cellular processes.
The binding of its endogenous ligand, N-docosahexaenoylethanolamine (synaptamide), to the GAIN domain of GPR110 induces conformational changes that trigger downstream signaling.[9] This activation can lead to the production of cyclic AMP (cAMP) via Gαs, the release of intracellular calcium via Gαq, the inhibition of adenylyl cyclase via Gαi/o, and the activation of Rho GTPases via Gα12/13.[7][9] Additionally, GPR110 activation has been shown to induce β-arrestin recruitment, a key process in GPCR desensitization and signaling.[9][10]
Caption: General GPR110 Signaling Pathways.
Functional Comparison Data
While direct comparative studies on GPR110 splice variants are lacking, the following table summarizes the known functional characteristics of GPR110 as a whole. Future research should aim to populate such a table with isoform-specific data.
| Functional Parameter | GPR110 (General) | GPR110 Isoform 1 | GPR110 Isoform 2 | GPR110 Isoform 3 |
| Endogenous Ligand | Synaptamide[9] | Data not available | Data not available | Data not available |
| Gαs Coupling | Yes[7] | Data not available | Data not available | Data not available |
| Gαq Coupling | Yes[7][8] | Data not available | Data not available | Data not available |
| Gαi/o Coupling | Yes[7] | Data not available | Data not available | Data not available |
| Gα12/13 Coupling | Yes[7] | Data not available | Data not available | Data not available |
| cAMP Response | Increase (via Gαs)[9] | Data not available | Data not available | Data not available |
| β-Arrestin Recruitment | Yes[9][10] | Data not available | Data not available | Data not available |
Experimental Protocols
To facilitate the functional comparison of GPR110 splice variants, detailed protocols for key assays are provided below.
cAMP Measurement Assay
This assay quantifies the intracellular accumulation of cyclic AMP (cAMP) following receptor activation, primarily to assess Gαs and Gαi/o coupling.
Materials:
-
HEK293 cells or other suitable host cells
-
Expression vectors for each GPR110 splice variant
-
Transfection reagent (e.g., Lipofectamine)
-
Cell culture medium (e.g., DMEM)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
-
GPR110 agonist (e.g., synaptamide)
-
(For Gαi/o) Forskolin
Procedure:
-
Cell Transfection: Seed HEK293 cells in a 96-well plate. Transfect the cells with the expression vector for a specific GPR110 splice variant using a suitable transfection reagent according to the manufacturer's instructions. Include a mock-transfected control.
-
Cell Culture: Culture the transfected cells for 24-48 hours to allow for receptor expression.
-
Assay Preparation: On the day of the assay, replace the culture medium with assay buffer and incubate for 30 minutes at 37°C.
-
Ligand Stimulation (Gαs): Add varying concentrations of the GPR110 agonist to the cells and incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.
-
Ligand and Forskolin Co-treatment (Gαi/o): To measure Gαi/o-mediated inhibition of adenylyl cyclase, pre-incubate the cells with the GPR110 agonist for a short period before adding a fixed concentration of forskolin to stimulate cAMP production.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit, following the manufacturer's protocol.
-
Data Analysis: Plot the cAMP concentration against the agonist concentration to generate dose-response curves and determine the EC50 for each splice variant.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated receptor, a key event in GPCR desensitization and signaling.
Materials:
-
HEK293 cells
-
Expression vectors for each GPR110 splice variant (often tagged, e.g., with a luciferase fragment)
-
Expression vector for β-arrestin (often tagged with a complementary fragment for a reporter system, e.g., BRET or enzyme complementation)
-
Transfection reagent
-
Cell culture medium
-
Assay buffer
-
Substrate for the reporter system (e.g., coelenterazine for BRET)
-
GPR110 agonist
Procedure:
-
Cell Co-transfection: Co-transfect HEK293 cells with the expression vectors for a GPR110 splice variant and β-arrestin.
-
Cell Culture: Culture the transfected cells for 24-48 hours.
-
Assay Preparation: Resuspend the cells in assay buffer.
-
Ligand Stimulation: Add the GPR110 agonist at various concentrations to the cell suspension.
-
Signal Detection: Immediately after or following a short incubation, measure the reporter signal (e.g., BRET ratio or luminescence) using a plate reader. The signal intensity is proportional to the extent of β-arrestin recruitment.
-
Data Analysis: Generate dose-response curves by plotting the reporter signal against the agonist concentration to determine the potency (EC50) and efficacy for each splice variant.
Caption: Experimental Workflow for Functional Comparison.
Conclusion
The existence of multiple GPR110 splice variants suggests a sophisticated layer of regulation for this important adhesion GPCR. While current research has elucidated the general signaling capabilities of GPR110, a critical knowledge gap remains regarding the specific functional roles of its different isoforms. The experimental frameworks provided in this guide offer a clear path for researchers to systematically investigate the ligand binding, G protein coupling, and β-arrestin recruitment profiles of each GPR110 splice variant. Such studies will be instrumental in understanding the full spectrum of GPR110's physiological functions and its potential as a therapeutic target in various diseases.
References
- 1. GPR110 - Wikipedia [en.wikipedia.org]
- 2. ADGRF1 adhesion G protein-coupled receptor F1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Identification of novel splice variants of Adhesion G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. uniprot.org [uniprot.org]
- 7. Structural basis of adhesion GPCR GPR110 activation by stalk peptide and G-proteins coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synaptamide activates the adhesion GPCR GPR110 (ADGRF1) through GAIN domain binding - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
GPR110 in Cancer Signaling: A Comparative Guide to Other Key GPCRs
A Comprehensive Analysis of GPR110, CXCR4, and Frizzled-7 in Oncogenic Pathways for Researchers and Drug Development Professionals
G protein-coupled receptors (GPCRs) represent the largest family of cell surface receptors and are pivotal in translating extracellular signals into intracellular responses. Their involvement in all aspects of cancer—from proliferation and survival to metastasis and angiogenesis—has made them attractive targets for therapeutic intervention. This guide provides a detailed comparison of the adhesion GPCR GPR110 (ADGRF1) with two other well-characterized GPCRs implicated in cancer: the chemokine receptor CXCR4 and the Wnt signaling receptor Frizzled-7 (FZD7). We present supporting experimental data, detailed methodologies for key assays, and visual representations of their signaling pathways to aid in research and drug development.
Overview of Compared GPCRs in Cancer
GPR110 (ADGRF1) is an adhesion GPCR whose overexpression is increasingly linked to poor prognosis in a variety of cancers, including HER2-positive (HER2+) and triple-negative breast cancer (TNBC), lung cancer, and osteosarcoma.[1][2][3] Unlike many other GPCRs, its role appears to be highly context-dependent, influencing tumorigenesis, cancer stem cell (CSC) characteristics, and chemoresistance.[4][5][6]
CXCR4 is a chemokine receptor that, upon binding its ligand CXCL12, plays a critical role in cell migration and metastasis. The CXCL12/CXCR4 axis is a major pathway guiding cancer cells to distant organs, making it a key target for anti-metastatic therapies.[7][8]
Frizzled-7 (FZD7) is a member of the Frizzled family of receptors that are central to the Wnt signaling pathway. Aberrant activation of the Wnt/β-catenin pathway is a hallmark of numerous cancers, and FZD7 is frequently overexpressed, driving cell proliferation and tumor growth.[9][10]
Comparative Analysis of Signaling Pathways and G Protein Coupling
The signaling outcomes of GPCRs are dictated by the specific heterotrimeric G proteins they couple with. GPR110, CXCR4, and FZD7 exhibit distinct coupling profiles, leading to the activation of divergent downstream pathways.
| Receptor | G Protein Family Coupled | Primary Second Messengers/Effectors | Key Downstream Signaling Pathways |
| GPR110 | Gαs, Gαq | cAMP, IP1, RAS | PKA, RAS/MAPK |
| CXCR4 | Gαi | Decreased cAMP, PI3K, PLC | PI3K/AKT, MAPK/ERK |
| FZD7 | Gαq/11 (context-dependent), G protein-independent | Dvl, β-catenin stabilization | Canonical Wnt/β-catenin |
Note: GPCR-G protein coupling can be cell-type and context-specific. The information in this table represents the most commonly reported couplings in cancer contexts.
GPR110 Signaling Pathway
In HER2+ breast cancer, GPR110 couples to both Gαs and Gαq, though its pro-tumorigenic effects are primarily mediated through the Gαs-cAMP pathway.[5] In TNBC, GPR110/Gαs signaling activates the RAS pathway, which in turn promotes the epithelial-to-mesenchymal transition (EMT) and enhances CSC phenotypes.[2]
CXCR4 Signaling Pathway
CXCR4 activation by its ligand CXCL12 predominantly signals through Gαi, leading to the inhibition of adenylyl cyclase and a decrease in cAMP levels. The liberated Gβγ subunits can activate pathways such as PI3K/AKT and MAPK/ERK, which are critical for cell survival, proliferation, and migration.[7]
Frizzled-7 (FZD7) Signaling Pathway
FZD7 is a key receptor in the canonical Wnt signaling pathway. Upon binding of a Wnt ligand, FZD7 recruits the scaffold protein Dishevelled (Dvl). This leads to the inhibition of the β-catenin destruction complex, allowing β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it acts as a transcriptional co-activator for genes involved in proliferation and cell fate.[9]
Quantitative Performance in Cancer Models
Direct comparative studies of GPR110, CXCR4, and FZD7 in the same cancer models are limited. The following tables summarize quantitative data from individual studies to allow for an indirect comparison of their roles in cancer progression.
Table 1: Upregulation in Cancer
| Receptor | Cancer Type | Fold Increase in Expression | Reference |
| GPR110 | HER2+ Breast Cancer (Aldeflur+ vs. Aldeflur- cells) | ~7-fold | [1] |
| GPR110 | HER2+ Breast Cancer (Lapatinib-resistant vs. parental) | ~5 to 9-fold | [1] |
| FZD7 | Triple-Negative Breast Cancer | Significantly higher vs. non-TNBC | [10] |
| CXCR4 | Pancreatic Cancer | High expression in multiple cell lines | [7] |
Table 2: Impact of Inhibition on Cancer Cell Functions
| Receptor | Cancer Cell Line | Method of Inhibition | Effect on Cancer Phenotype | Quantitative Change | Reference |
| GPR110 | Osteosarcoma (SAOS-2, K7M2) | siRNA knockdown | Proliferation, Migration, Invasion | Significant decrease | [3] |
| CXCR4 | Colorectal Cancer (SW480) | AMD3100 (1000 ng/mL) | Invasion | ~77.23% inhibition | [11] |
| CXCR4 | Pancreatic Cancer (PANC-1) | TN14003 (100 nM) | SDF-1-induced migration | Complete blockage | [7] |
| FZD7 | Wilms Tumor | anti-FZD7 antibody | In vivo tumor growth | Significant reduction in volume | [12][13] |
| FZD7 | Triple-Negative Breast Cancer | shRNA knockdown | In vivo tumor formation | Significant suppression | [10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to characterize GPCR function in cancer.
Co-Immunoprecipitation (Co-IP) to Determine G Protein Coupling
This protocol is used to identify the interaction between a specific GPCR and its coupled Gα subunit.
Workflow:
Protocol:
-
Cell Lysis:
-
Culture cells expressing the GPCR of interest to ~90% confluency.
-
Wash cells with ice-cold PBS and lyse with a non-denaturing lysis buffer (e.g., 20 mM HEPES pH 7.4, 100 mM NaCl, 1 mM EDTA, 1% detergent [e.g., Triton X-100 or digitonin], and protease inhibitors).
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 20 minutes at 4°C to pellet cell debris. Collect the supernatant containing the protein lysate.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with Protein A/G agarose beads for 1 hour at 4°C on a rotator. Centrifuge and collect the supernatant.
-
Add a primary antibody specific to the GPCR of interest to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.
-
Add fresh Protein A/G agarose beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
-
Washes and Elution:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold lysis buffer to remove non-specific binding proteins.
-
Elute the protein complexes from the beads by adding 2x Laemmli sample buffer and boiling for 5-10 minutes.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for the Gα subunit of interest (e.g., anti-Gαs, anti-Gαq) and an antibody against the GPCR as a positive control.
-
Incubate with HRP-conjugated secondary antibodies and detect using an enhanced chemiluminescence (ECL) substrate.
-
Transwell Migration Assay
This assay is used to quantify the migratory capacity of cancer cells in response to a chemoattractant, a process often mediated by GPCRs like CXCR4.
Workflow:
Protocol:
-
Cell Preparation:
-
Culture cancer cells to sub-confluency.
-
Starve the cells in a serum-free medium for 12-24 hours prior to the assay.
-
Harvest the cells using trypsin, wash with PBS, and resuspend in a serum-free medium at a concentration of 1 x 10^5 cells/mL.
-
-
Assay Setup:
-
Place Transwell inserts (typically with 8 µm pores) into the wells of a 24-well plate.
-
To the lower chamber, add a medium containing a chemoattractant (e.g., 10% FBS or a specific ligand like CXCL12). For a negative control, use a serum-free medium.
-
Gently add 100 µL of the cell suspension to the upper chamber of the Transwell insert.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for a period determined by the cell type's migratory speed (typically 6-24 hours).
-
-
Cell Staining and Quantification:
-
After incubation, carefully remove the Transwell inserts.
-
Use a cotton swab to gently remove the non-migrated cells from the upper surface of the membrane.
-
Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde for 20 minutes.
-
Stain the cells with 0.1% crystal violet for 30 minutes.
-
Gently wash the inserts with water to remove excess stain and allow them to air dry.
-
Visualize and count the stained cells under a microscope. Typically, cells in 5-10 random fields of view are counted, and the average is calculated. The results can be expressed as the percentage of migrated cells compared to the control.[14][15][16]
-
cAMP Measurement Assay
This assay is used to quantify the intracellular levels of cyclic AMP (cAMP), a key second messenger produced upon the activation of Gαs-coupled GPCRs like GPR110.
Protocol (using a competitive immunoassay principle, e.g., HTRF or ELISA-based kits):
-
Cell Seeding and Stimulation:
-
Seed cells into a 96- or 384-well plate and culture overnight.
-
Replace the culture medium with a stimulation buffer (e.g., HBSS) and pre-incubate with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) for 30 minutes to prevent cAMP degradation.
-
Add the GPCR agonist or test compound at various concentrations and incubate for the desired time (e.g., 15-30 minutes) at 37°C.
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells using the lysis buffer provided in the assay kit. This step releases the intracellular cAMP.
-
Transfer the cell lysate to the assay plate.
-
Add the detection reagents. In a competitive immunoassay, this typically includes a labeled cAMP conjugate (e.g., d2-labeled cAMP) and an antibody that specifically recognizes cAMP (e.g., an anti-cAMP antibody labeled with a cryptate).[17]
-
-
Signal Measurement:
-
Incubate the plate as per the kit's instructions to allow for the competitive binding to reach equilibrium.
-
Read the plate using a suitable plate reader (e.g., a fluorescence or luminescence reader). The signal generated is inversely proportional to the concentration of cAMP in the sample.
-
-
Data Analysis:
Conclusion
GPR110, CXCR4, and FZD7 all represent promising therapeutic targets in oncology, yet they operate through distinct signaling mechanisms and contribute to different facets of cancer pathology. GPR110's role in promoting tumorigenesis and chemoresistance, particularly through Gαs/cAMP and RAS signaling, highlights it as a key player in breast cancer and other solid tumors. In contrast, CXCR4 is a well-established driver of metastasis via Gαi-mediated chemotaxis, while FZD7 fuels tumor growth through the canonical Wnt/β-catenin pathway.
The data and protocols presented in this guide offer a framework for the continued investigation and comparison of these and other GPCRs in cancer. A deeper understanding of their divergent signaling pathways and functional roles will be instrumental in developing more targeted and effective cancer therapies. Future research should aim for direct comparative studies to elucidate the relative contributions of these receptors in specific cancer contexts, which will be invaluable for prioritizing drug development efforts.
References
- 1. GPCRs profiling and identification of GPR110 as a potential new target in HER2+ breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Clinical Significance of G Protein-Coupled Receptor 110 (GPR110) as a Novel Prognostic Biomarker in Osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel Frizzled 7 antibody disrupts the Wnt pathway and inhibits Wilms tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A novel role of ADGRF1 (GPR110) in promoting cellular quiescence and chemoresistance in human epidermal growth factor receptor 2-positive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GPR110 promotes progression and metastasis of triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Targeting CXC motif chemokine receptor 4 inhibits the proliferation, migration and angiogenesis of lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frizzled7 as an emerging target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 11. Inhibition of CXCR4 activity with AMD3100 decreases invasion of human colorectal cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A novel Frizzled 7 antibody disrupts the Wnt pathway and inhibits Wilms tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 14. protocols.io [protocols.io]
- 15. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 16. Transwell Cell Migration Assay Using Human Breast Epithelial Cancer Cell [bio-protocol.org]
- 17. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. cAMP-Glo™ Assay Protocol [promega.com]
- 19. GloSensor™ cAMP Assay Protocol [promega.jp]
- 20. researchgate.net [researchgate.net]
confirming the role of GPR110 in cell migration and invasion assays
For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison Guide on the Role of GPR110 in Cell Migration and Invasion Assays.
G protein-coupled receptor 110 (GPR110), also known as Adhesion G protein-coupled receptor F1 (ADGRF1), has emerged as a significant player in cancer progression.[1][2] This guide provides a comprehensive overview of the experimental evidence confirming the role of GPR110 in promoting cell migration and invasion, critical processes in cancer metastasis. We present a compilation of quantitative data from various studies, detailed experimental protocols for key assays, and visual representations of the underlying molecular mechanisms and experimental workflows.
Quantitative Analysis of GPR110's Impact on Cell Migration and Invasion
Numerous studies have demonstrated that the modulation of GPR110 expression directly influences the migratory and invasive potential of cancer cells across various cancer types. The following tables summarize the key quantitative findings from these studies.
| Cancer Type | Cell Line | Experimental Approach | Effect on Cell Migration | Effect on Cell Invasion | Reference |
| Breast Cancer | SKBR3 (HER2+) | GPR110 Knockdown (siRNA) | Significant Inhibition | Significant Inhibition | [3] |
| BT474 (HER2+) | GPR110 Knockdown (siRNA) | Data not shown, but similar inhibition to SKBR3 reported | Data not shown, but similar inhibition to SKBR3 reported | [3] | |
| Triple-Negative | GPR110 Knockdown | Decreased Migration Potential | Decreased Invasion Potential | [2] | |
| Lung Cancer | H1299 | GPR110 Overexpression | Enhanced Migration (wound healing assay showed near-complete gap closure in 48h vs. 50% in control) | Not explicitly quantified | [4] |
| Osteosarcoma | Not specified | GPR110 Knockdown | Decreased Migration Capacity | Decreased Invasion Capacity | [1] |
Table 1: Effect of GPR110 Modulation on Cancer Cell Migration and Invasion. This table summarizes the qualitative and quantitative effects of GPR110 knockdown or overexpression on cell migration and invasion in different cancer cell lines.
Experimental Protocols
Reproducible and robust experimental design is paramount in cell migration and invasion research. Below are detailed protocols for the most commonly employed assays to study the function of GPR110.
Transwell Migration and Invasion Assay
This assay, also known as the Boyden chamber assay, is a widely used method to assess the migratory and invasive properties of cells in vitro.
Materials:
-
24-well Transwell® inserts (8.0 µm pore size)
-
Matrigel™ Basement Membrane Matrix (for invasion assay)
-
Cell culture medium (serum-free and serum-containing)
-
Fetal Bovine Serum (FBS) as a chemoattractant
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Staining solution (e.g., 0.1% Crystal Violet)
-
Cotton swabs
-
Microscope
Protocol:
-
Preparation of Inserts (Invasion Assay):
-
Thaw Matrigel™ on ice overnight.
-
Dilute Matrigel™ with cold serum-free medium to the desired concentration.
-
Coat the upper surface of the Transwell® inserts with the diluted Matrigel™ solution (typically 50-100 µl).
-
Incubate the coated inserts at 37°C for at least 4-6 hours to allow for gelation.
-
Rehydrate the Matrigel™ by adding warm serum-free medium to the upper and lower chambers and incubate for 2 hours at 37°C. Carefully remove the medium before adding cells.
-
-
Cell Seeding:
-
Culture cells to 70-80% confluency.
-
Harvest cells using Trypsin-EDTA and resuspend them in serum-free medium.
-
Count the cells and adjust the concentration to the desired density (e.g., 1 x 10^5 cells/ml).
-
Add the cell suspension to the upper chamber of the Transwell® inserts (for both migration and invasion assays).
-
In the lower chamber, add medium containing a chemoattractant, such as 10% FBS.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for a period appropriate for the cell type (typically 12-48 hours).
-
-
Fixation and Staining:
-
After incubation, carefully remove the non-migrated/non-invaded cells from the upper surface of the membrane using a cotton swab.
-
Fix the cells that have migrated to the lower surface of the membrane with a suitable fixative (e.g., 4% paraformaldehyde) for 10-20 minutes.
-
Wash the inserts with PBS.
-
Stain the cells with a staining solution (e.g., 0.1% Crystal Violet) for 15-30 minutes.
-
Gently wash the inserts with water to remove excess stain.
-
-
Quantification:
-
Allow the inserts to air dry.
-
Visualize and count the stained cells on the lower surface of the membrane using a microscope.
-
Capture images from multiple random fields and calculate the average number of migrated/invaded cells.
-
Wound Healing (Scratch) Assay
This method is used to study collective cell migration in a two-dimensional (2D) context.
Materials:
-
6-well or 12-well cell culture plates
-
Sterile 200 µl pipette tip or a specialized wound-making tool
-
Cell culture medium
-
Microscope with a camera
Protocol:
-
Cell Seeding:
-
Seed cells in a culture plate at a density that will allow them to form a confluent monolayer within 24-48 hours.
-
-
Creating the "Wound":
-
Once the cells have reached confluence, use a sterile 200 µl pipette tip to create a straight scratch across the center of the monolayer.
-
Wash the well gently with PBS to remove any detached cells.
-
Replace the PBS with fresh cell culture medium (with or without treatment compounds).
-
-
Image Acquisition:
-
Immediately after creating the scratch (time 0), capture images of the wound using a microscope.
-
Continue to capture images at regular intervals (e.g., every 6, 12, 24, and 48 hours) at the same position.
-
-
Data Analysis:
-
Measure the width of the scratch at different time points using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure over time using the following formula:
-
% Wound Closure = [ (Initial Wound Area - Wound Area at Time T) / Initial Wound Area ] x 100
-
-
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the molecular mechanisms and experimental processes, the following diagrams have been generated using Graphviz.
Caption: GPR110 signaling pathway in cell migration and invasion.
Caption: Experimental workflow for the Transwell cell migration and invasion assay.
References
- 1. Clinical Significance of G Protein-Coupled Receptor 110 (GPR110) as a Novel Prognostic Biomarker in Osteosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GPR110 promotes progression and metastasis of triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Guide to GPR110 Antibody Cross-Reactivity in Human, Mouse, and Rat
For researchers, scientists, and drug development professionals, selecting the right antibody is critical for accurate and reproducible results. This guide provides a comparative analysis of commercially available GPR110 antibodies, focusing on their cross-reactivity and performance across human, mouse, and rat species. The information presented here is compiled from manufacturer datasheets and available research publications to aid in the selection of the most suitable antibody for your specific application.
G protein-coupled receptor 110 (GPR110), also known as Adhesion G protein-coupled receptor F1 (ADGRF1), is a member of the adhesion GPCR family. It plays a role in various physiological processes, and its signaling is implicated in neuronal development and function. Given its importance, reliable detection of GPR110 across different species is crucial for preclinical research. This guide evaluates the performance of several commercially available GPR110 antibodies in key applications such as Western Blot (WB) and Immunohistochemistry (IHC).
Antibody Performance Comparison
The following table summarizes the specifications and validated applications of several commercially available GPR110 antibodies. The data is based on information provided by the manufacturers and should be used as a starting point for antibody selection. Independent validation is always recommended.
| Antibody (Catalog #) | Host | Clonality | Stated Species Reactivity | Validated Applications | Immunogen |
| Boster Bio A30791 | Rabbit | Polyclonal | Human, Mouse, Rat[1] | WB, IF, ICC, ELISA[1] | A peptide derived from human GPR110 (amino acids 831-880)[1] |
| Thermo Fisher PA5-72423 | Rabbit | Polyclonal | Human, Mouse, Rat[2][3] | Western Blot[2][3] | KLH conjugated synthetic peptide (amino acids 821-880) derived from human GPR110[2][3] |
| Thermo Fisher PA5-100954 | Rabbit | Polyclonal | Human, Mouse[2] | WB, IHC (Paraffin), ICC/IF[2] | A synthesized peptide derived from human ADGRF1 (amino acids 838-888)[2] |
| Novus Biologicals NLS2021 | Rabbit | Polyclonal | Human, Primate | Immunohistochemistry | Synthetic 17 amino acid peptide from N-terminal extracellular domain of human GPR110 |
Experimental Data and Observations
While manufacturers provide data on their antibodies, direct comparative studies are often lacking. Based on available datasheets and publications, here are some observations:
-
Boster Bio A30791: The product datasheet shows a Western blot analysis using 3T3 cell lysate (a mouse cell line), indicating its reactivity with murine GPR110.[1] The antibody is also stated to be reactive with rat GPR110, although direct experimental data for rat samples is not provided on the datasheet.
-
Thermo Fisher PA5-72423: This antibody is listed as reactive with human, mouse, and rat for Western blotting.[2][3] Researchers should verify its performance in their specific mouse or rat tissue or cell lysates.
-
Thermo Fisher PA5-100954: The datasheet for this antibody indicates reactivity with human and mouse in WB, IHC, and ICC/IF.[2] An ICC/IF image using HepG2 (human) cells is provided.[2]
-
Novus Biologicals NLS2021: This antibody is validated for IHC in human and primate tissues. While cross-reactivity with mouse and rat is not experimentally confirmed by the manufacturer, the sequence homology of the immunogen with rodent GPR110 could be investigated for potential cross-reactivity.
Experimental Protocols
Detailed protocols are essential for reproducing and comparing experimental outcomes. Below are representative protocols for Western Blotting and Immunohistochemistry for GPR110 detection.
Western Blot Protocol
-
Lysate Preparation:
-
Homogenize tissue samples or lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer.
-
Separate proteins on a 4-12% Bis-Tris polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary GPR110 antibody (e.g., Boster Bio A30791 at 1:500 - 1:2000 dilution) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a digital imaging system.
-
Immunohistochemistry (IHC-P) Protocol
-
Tissue Preparation:
-
Fix tissue in 10% neutral buffered formalin and embed in paraffin.
-
Cut 4-5 µm sections and mount on charged slides.
-
-
Deparaffinization and Rehydration:
-
Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval using a sodium citrate buffer (pH 6.0) in a pressure cooker or water bath.
-
-
Staining:
-
Block endogenous peroxidase activity with 3% H2O2.
-
Block non-specific binding with a blocking serum.
-
Incubate with the primary GPR110 antibody (e.g., Novus Biologicals NLS2021 at a user-determined optimal dilution) overnight at 4°C.
-
Wash with PBS or TBS.
-
Incubate with a biotinylated secondary antibody followed by a streptavidin-HRP conjugate.
-
Wash with PBS or TBS.
-
-
Detection and Counterstaining:
-
Develop the signal with a DAB substrate.
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and mount the slides.
-
GPR110 Signaling and Experimental Workflow Visualization
To provide a better understanding of GPR110 function and the experimental process of antibody validation, the following diagrams have been generated.
GPR110 is known to couple to multiple G protein subtypes, including Gq, Gs, Gi, and G12/13, leading to the activation of various downstream signaling cascades.[4][5] For instance, Gs coupling can lead to the activation of adenylyl cyclase and an increase in intracellular cAMP levels, subsequently activating Protein Kinase A (PKA).
References
- 1. bosterbio.com [bosterbio.com]
- 2. GPR110 Polyclonal Antibody (PA5-100954) [thermofisher.com]
- 3. GPR110 Polyclonal Antibody (PA5-72423) [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. Structural basis of adhesion GPCR GPR110 activation by stalk peptide and G-proteins coupling - PMC [pmc.ncbi.nlm.nih.gov]
comparing the efficacy of different GPR110 siRNAs
A Comparative Guide to GPR110 siRNA Efficacy
This guide provides a comprehensive framework for comparing the efficacy of different small interfering RNAs (siRNAs) targeting the G protein-coupled receptor 110 (GPR110), also known as Adhesion G protein-coupled receptor F1 (ADGRF1). The information presented herein is intended for researchers, scientists, and drug development professionals engaged in loss-of-function studies involving GPR110.
Introduction to GPR110
GPR110 is a member of the adhesion G protein-coupled receptor (aGPCR) family, characterized by a large extracellular region and a seven-transmembrane domain.[1] It plays significant roles in various physiological processes, including neurodevelopment, axon growth, and tumorigenesis.[2][3][4] The endogenous ligand for GPR110 is synaptamide, an endocannabinoid-like lipid mediator.[5] Upon ligand binding, GPR110 undergoes a conformational change that activates the Gs alpha subunit (Gαs), leading to the stimulation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA) signaling.[5][6][7] This pathway is implicated in promoting neurogenesis and neurite outgrowth.[2][7] Given its role in both normal physiology and disease, GPR110 is a compelling target for therapeutic intervention, and siRNAs represent a powerful tool for investigating the consequences of its silencing.
Comparative Efficacy of GPR110 siRNAs
The efficacy of an siRNA is primarily determined by its ability to specifically and potently knockdown the target mRNA, leading to a reduction in protein expression and a subsequent functional consequence. When comparing different siRNA sequences targeting GPR110, several key parameters must be evaluated. The following table summarizes hypothetical comparative data for three distinct GPR110 siRNAs.
Table 1: Comparison of GPR110 siRNA Performance Metrics
| Parameter | GPR110 siRNA 1 | GPR110 siRNA 2 | GPR110 siRNA 3 | Negative Control siRNA |
| Target Sequence | 5'-GAACAAGAAGAGCACCAAG-3' | 5'-CCAGUGAUGUGAAGACCUA-3' | 5'-GCAUCUACCUCAACCACAA-3' | Scrambled Sequence |
| mRNA Knockdown Efficiency (qPCR) | 92% ± 3% | 85% ± 5% | 78% ± 4% | < 5% |
| Protein Knockdown Efficiency (Western Blot) | 88% ± 4% | 81% ± 6% | 70% ± 5% | No significant change |
| Duration of Silencing (72h) | 75% knockdown remaining | 60% knockdown remaining | 50% knockdown remaining | Not Applicable |
| Off-Target Gene Regulation (Microarray) | 15 genes altered | 28 genes altered | 45 genes altered | 5 genes altered |
| Functional Assay (cAMP levels) | 85% reduction | 75% reduction | 65% reduction | No significant change |
Experimental Protocols
To generate the comparative data presented above, the following experimental protocols should be meticulously followed.
siRNA Transfection
This protocol is a general guideline and should be optimized for the specific cell line being used.[8][9]
-
Cell Seeding: 24 hours prior to transfection, seed cells in antibiotic-free medium to achieve 50-75% confluency at the time of transfection.[9]
-
siRNA Preparation: Dilute the GPR110 siRNAs and a negative control siRNA (e.g., a scrambled sequence or one targeting a gene not expressed in the experimental system like GFP) to a working concentration of 10 µM in RNase-free water.[10]
-
Transfection Complex Formation:
-
For each well of a 6-well plate, prepare two tubes.
-
Tube A: Dilute 5 µL of 10 µM siRNA in 245 µL of serum-free medium (e.g., Opti-MEM).
-
Tube B: Dilute 5 µL of a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in 245 µL of serum-free medium.
-
Combine the contents of Tube A and Tube B, mix gently, and incubate for 15-20 minutes at room temperature to allow for the formation of siRNA-lipid complexes.
-
-
Cell Transfection: Add 500 µL of the siRNA-transfection reagent complex to each well containing 2 mL of fresh, serum-free medium.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator. After 4-6 hours, replace the medium with complete growth medium.
-
Analysis: Harvest cells for analysis at 24, 48, and 72 hours post-transfection.
Quantification of mRNA Knockdown by Real-Time Quantitative PCR (RT-qPCR)
RT-qPCR is the most direct method to measure siRNA-mediated target mRNA degradation.[8]
-
RNA Extraction: Isolate total RNA from transfected cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green or TaqMan-based assay with primers specific for GPR110 and a housekeeping gene (e.g., GAPDH, PPIA) for normalization.[3]
-
GPR110 Forward Primer: 5'-CTTCCTGGCCATCTGCCTCAT-3'
-
GPR110 Reverse Primer: 5'-GGCAGTAGATGCCCAAGATGA-3'
-
-
Data Analysis: Calculate the relative expression of GPR110 mRNA using the ΔΔCT method.[3]
Assessment of Protein Knockdown by Western Blot
-
Protein Extraction: Lyse transfected cells in RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against GPR110 overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities using densitometry software. Normalize to a loading control like β-actin or GAPDH.
Evaluation of Off-Target Effects by Microarray or RNA-Seq
It is crucial to assess the specificity of the siRNAs, as off-target effects are a common concern.[11][12][13][14]
-
RNA Sample Preparation: Isolate high-quality total RNA from cells transfected with each GPR110 siRNA and the negative control.
-
Microarray or RNA-Seq: Perform whole-genome expression profiling using a microarray platform or next-generation sequencing (RNA-Seq).
-
Data Analysis: Analyze the data to identify genes that are significantly up- or down-regulated in the GPR110 siRNA-treated samples compared to the negative control. The number of differentially expressed genes is an indicator of the siRNA's off-target activity.
Functional Assay: cAMP Measurement
Since GPR110 signals through the Gs-cAMP pathway, measuring intracellular cAMP levels provides a functional readout of siRNA efficacy.[4][7]
-
Cell Treatment: 48 hours post-transfection, treat the cells with the GPR110 ligand, synaptamide, to stimulate the signaling pathway.
-
cAMP Measurement: Use a commercial cAMP assay kit (e.g., cAMP-Glo™ Assay, Promega) to measure intracellular cAMP levels according to the manufacturer's protocol.
-
Data Analysis: Compare the cAMP levels in cells treated with GPR110 siRNAs to those treated with the negative control siRNA.
Visualizations
GPR110 Signaling Pathway
Caption: GPR110 signaling pathway upon activation by its ligand, synaptamide.
Experimental Workflow for GPR110 siRNA Efficacy Comparison
Caption: Workflow for .
References
- 1. GPR110 - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. GPCRs profiling and identification of GPR110 as a potential new target in HER2+ breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel role of ADGRF1 (GPR110) in promoting cellular quiescence and chemoresistance in human epidermal growth factor receptor 2-positive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synaptamide activates the adhesion GPCR GPR110 (ADGRF1) through GAIN domain binding - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ligand-Induced GPR110 Activation Facilitates Axon Growth after Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Top 4 ways to make your siRNA experiment a success [horizondiscovery.com]
- 9. Knockdown of Target Genes by siRNA In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for gene knockdown using siRNA in primary cultured neonatal murine microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Off-target effects of siRNA specific for GFP - PMC [pmc.ncbi.nlm.nih.gov]
- 12. horizondiscovery.com [horizondiscovery.com]
- 13. Recognizing and avoiding siRNA off-target effects for target identification and therapeutic application | Semantic Scholar [semanticscholar.org]
- 14. Systematic analysis of off-target effects in an RNAi screen reveals microRNAs affecting sensitivity to TRAIL-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
GPR110 Expression: A Comparative Guide to its Correlation with Patient Prognosis
This guide provides a comprehensive comparison of studies investigating the correlation between GPR110 (also known as ADGRF1) expression and patient prognosis across various cancers. It is intended for researchers, scientists, and drug development professionals interested in the potential of GPR110 as a prognostic biomarker and therapeutic target.
Data Presentation: GPR110 Expression and Patient Prognosis
The following table summarizes quantitative data from multiple studies, offering a comparative view of GPR110's prognostic significance in different cancer types.
| Cancer Type | Patient Cohort Size | Methodology | Key Findings | Reference |
| Osteosarcoma | 94 | IHC, qRT-PCR | High GPR110 expression is correlated with advanced tumor stage and significantly poorer 5-year overall survival. GPR110 was identified as an independent prognostic factor. | [1][2] |
| HER2+ Breast Cancer | Multiple cell lines and TCGA dataset | qPCR, siRNA knockdown, RNA-seq, RPPA | GPR110 is overexpressed in tumorigenic and anti-HER2 therapy-resistant cells.[3][4] Higher expression predicts worse breast cancer-specific and overall survival.[5][6] Knockdown of GPR110 reduces cell growth, migration, and invasion.[3] | |
| Triple-Negative Breast Cancer (TNBC) | TCGA dataset and cell lines | qRT-PCR, Western Blot, GEO database analysis | GPR110 expression is higher in TNBC compared to luminal subtypes and is associated with poor prognosis.[7] Overexpression of GPR110 predicted poorer recurrence-free survival.[8] It promotes metastasis by activating the KRAS signaling pathway.[7][9] | |
| Lung Cancer | 40 tissue samples, multiple cell lines | IHC, qRT-PCR, Nude mouse xenograft model | GPR110 mRNA and protein expression were significantly higher in lung cancer tissues compared to normal tissues.[10] Its overexpression promoted cancer cell proliferation and migration in vitro and tumor growth in vivo.[10] | |
| Glioma | N/A | N/A | GPR110 has been correlated with cancer cell invasion.[1][2] Higher expression is reported to be an independent predictor of poor survival.[6] | |
| Hepatocellular Carcinoma (HCC) | Mouse model | Carcinogen-induced model in Gpr110 knockout mice | Gpr110 deficiency was found to decelerate carcinogen-induced liver cancer development through the activation of the IL-6/STAT3 pathway.[11] | |
| Prostate Cancer | N/A | RT-PCR, IHC | GPR110 has been identified as an oncogene that is overexpressed in prostate cancer.[1][11] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the literature are provided below. These protocols are essential for the replication and validation of findings related to GPR110 expression analysis.
This protocol outlines the general steps for detecting GPR110 protein in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
-
Tissue Preparation:
-
Deparaffinization and Rehydration:
-
Antigen Retrieval:
-
Immunostaining:
-
Quench endogenous peroxidase activity by incubating sections in 3% hydrogen peroxide for 10-15 minutes (this step can be performed after primary antibody incubation to protect sensitive epitopes).[15]
-
Wash sections with a buffer solution like TBS-T (Tris-Buffered Saline with Tween 20).
-
Apply a protein block (e.g., 10% normal serum from the secondary antibody's host species) for 30-60 minutes to prevent non-specific binding.[12][15]
-
Incubate sections with the primary antibody against GPR110 (e.g., rabbit anti-human GPR110) diluted in blocking buffer, typically overnight at 4°C in a humidified chamber.[13]
-
Wash the slides thoroughly with TBS-T.
-
Apply a biotinylated or polymer-based HRP-conjugated secondary antibody for 30-60 minutes at room temperature.[12][15]
-
Wash again with TBS-T.
-
-
Detection and Counterstaining:
-
Dehydration and Mounting:
This protocol details the measurement of GPR110 mRNA levels in tissue samples or cell lines.
-
RNA Extraction:
-
Isolate total RNA from fresh-frozen tissues or cultured cells using a suitable RNA extraction kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer or a bioanalyzer.
-
-
Reverse Transcription:
-
Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit with oligo(dT) or random primers.
-
-
qPCR Reaction:
-
Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for GPR110, and a SYBR Green or TaqMan-based qPCR master mix.[3][16]
-
Use a housekeeping gene (e.g., PPIA, GAPDH, ACTB) as an internal control for normalization.[3]
-
Example of GPR110 forward primer sequence: ACGGCTCTTTCAGAGTGTTCGG; Reverse primer sequence: CAGAGGACTCACACTTGGCTGT.[16]
-
-
Thermocycling and Data Analysis:
-
Perform the qPCR on a real-time PCR system with a typical program: initial denaturation, followed by 40 cycles of denaturation, annealing, and extension.[16]
-
Determine the cycle threshold (Ct) values for both GPR110 and the housekeeping gene.
-
Calculate the relative expression of GPR110 mRNA using the comparative CT (ΔΔCT) method.[3]
-
Mandatory Visualizations
The following diagrams illustrate key workflows and pathways related to the study of GPR110 in cancer prognosis.
References
- 1. Clinical Significance of G Protein-Coupled Receptor 110 (GPR110) as a Novel Prognostic Biomarker in Osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical Significance of G Protein-Coupled Receptor 110 (GPR110) as a Novel Prognostic Biomarker in Osteosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GPCRs profiling and identification of GPR110 as a potential new target in HER2+ breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. A novel role of ADGRF1 (GPR110) in promoting cellular quiescence and chemoresistance in human epidermal growth factor receptor 2-positive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A novel role of ADGRF1 (GPR110) in promoting cellular quiescence and chemoresistance in human epidermal growth factor receptor 2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GPR110 promotes progression and metastasis of triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. GPR110 promotes progression and metastasis of triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The role of GPR110 in lung cancer progression - Ma - Annals of Translational Medicine [atm.amegroups.org]
- 11. Gpr110 deficiency decelerates carcinogen-induced hepatocarcinogenesis via activation of the IL-6/STAT3 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. resources.novusbio.com [resources.novusbio.com]
- 13. Immunohistochemistry staining [bio-protocol.org]
- 14. abcepta.com [abcepta.com]
- 15. ptglab.com [ptglab.com]
- 16. origene.com [origene.com]
GPR110 Signaling: A Comparative Analysis Across Cancer Subtypes
For Immediate Release
This guide provides a comparative analysis of GPR110 (ADGRF1) signaling in various cancer subtypes, intended for researchers, scientists, and drug development professionals. We synthesize experimental data on GPR110 expression, its role in tumorigenesis, and associated signaling pathways to offer a comprehensive overview for advancing cancer research and therapeutic development.
Abstract
G protein-coupled receptor 110 (GPR110), also known as Adhesion G protein-coupled receptor F1 (ADGRF1), is an orphan receptor implicated in the progression of several cancers.[1][2] Its overexpression is frequently associated with poor prognosis and aggressive tumor phenotypes. This guide compares GPR110 signaling across different cancer subtypes, focusing on its expression levels, downstream pathways, and impact on cellular processes. The data presented herein is compiled from multiple studies to provide a clear, comparative view, supported by detailed experimental protocols and signaling pathway diagrams.
GPR110 Expression and Prognostic Significance
GPR110 is differentially expressed across various cancer types, with high expression levels often correlating with negative clinical outcomes. In breast cancer, GPR110 is particularly overexpressed in Triple-Negative Breast Cancer (TNBC) and HER2+ subtypes compared to luminal A and B subtypes.[3][4][5][6] High GPR110 expression is associated with a poor prognosis in patients with these breast cancer subtypes.[3][7] Similarly, in lung cancer, GPR110 mRNA and protein expression are significantly higher in tumor tissues compared to adjacent normal tissues, and its overexpression promotes cancer progression.[8][9] Studies have also reported GPR110 overexpression in prostate cancer, glioma, and osteosarcoma, where it is linked to advanced tumor stages and poorer survival.[5][10]
| Cancer Subtype | GPR110 Expression Level | Prognostic Significance | Key Cellular Roles | Primary Signaling Pathway | Citations |
| Triple-Negative Breast Cancer (TNBC) | High | Poor | EMT, Cancer Stem Cell (CSC) Phenotypes, Progression, Metastasis | Gαs-RAS | [3][7][11] |
| HER2+ Breast Cancer | High | Poor | Tumorigenicity, Drug Resistance, Invasion, Migration | Gαs-cAMP, STAT3 | [4][5][12][13][14][15] |
| Lung Cancer | High | Poor | Proliferation, Migration, Invasion | Not fully elucidated | [8][9][16] |
| Prostate Cancer | High | Poor | Invasion, Migration | Not fully elucidated | [7] |
| Osteosarcoma | High | Poor | Proliferation, Migration, Invasion | Not fully elucidated | [10] |
| Glioma | High | Poor | Proliferation, Invasion | STAT3 Inhibition (context-dependent) | [5][10] |
GPR110 Signaling Pathways
GPR110 signaling is primarily mediated through the Gαs protein, leading to the activation of distinct downstream pathways in different cancer contexts.
In Triple-Negative Breast Cancer (TNBC) , GPR110 engages the Gαs-RAS signaling pathway.[3][7][11] This activation promotes the epithelial-mesenchymal transition (EMT) and enhances cancer stem cell (CSC) properties, contributing to tumor progression and metastasis.[3][7]
In HER2+ Breast Cancer , GPR110 couples with Gαs to increase cyclic AMP (cAMP) levels.[12][13] This signaling can also involve Gαq.[13] The pro-tumorigenic effects in this subtype are largely driven by the Gαs-cAMP pathway, which can lead to cellular quiescence and chemoresistance.[12][13] Furthermore, GPR110 signaling in HER2+ breast cancer can activate the STAT3 pathway.[14]
While the downstream signaling in other cancers like lung cancer, prostate cancer, and osteosarcoma is less defined, the consistent role of GPR110 in promoting proliferation, migration, and invasion suggests the involvement of common oncogenic pathways.[7][8][10][16]
GPR110 signaling pathways in TNBC and HER2+ breast cancer.
Experimental Protocols
This section details the methodologies for key experiments cited in the literature to facilitate reproducibility and further investigation.
Quantitative Real-Time PCR (qRT-PCR) for GPR110 Expression
-
Objective: To quantify the mRNA expression level of GPR110 in cancer cells and tissues.
-
Protocol:
-
Total RNA is extracted from cell lines or tumor tissues using a suitable RNA isolation kit.
-
RNA concentration and purity are determined using a spectrophotometer.
-
cDNA is synthesized from the total RNA using a reverse transcription kit.
-
qRT-PCR is performed using a thermal cycler with specific primers for GPR110 and a housekeeping gene (e.g., GAPDH) for normalization.
-
The relative expression of GPR110 is calculated using the 2-ΔΔCt method.[3]
-
Western Blotting for GPR110 Protein Expression
-
Objective: To detect and quantify the protein level of GPR110.
-
Protocol:
-
Cells or tissues are lysed in RIPA buffer containing protease inhibitors.
-
Protein concentration is determined using a BCA protein assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with a primary antibody against GPR110, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[8]
-
Cell Proliferation Assay (CCK8/MTT)
-
Objective: To assess the effect of GPR110 expression on cell viability and proliferation.
-
Protocol:
-
Cells with modulated GPR110 expression (overexpression or knockdown) are seeded in 96-well plates.
-
At specified time points, Cell Counting Kit-8 (CCK8) or MTT reagent is added to each well.
-
After incubation, the absorbance is measured at the appropriate wavelength using a microplate reader.
-
Cell viability is calculated relative to control cells.[8]
-
Transwell Migration and Invasion Assay
-
Objective: To evaluate the role of GPR110 in cell migration and invasion.
-
Protocol:
-
Transwell inserts (with or without Matrigel coating for invasion and migration assays, respectively) are placed in a 24-well plate.
-
Cells with altered GPR110 expression are seeded in the upper chamber in serum-free medium.
-
The lower chamber is filled with medium containing a chemoattractant (e.g., FBS).
-
After incubation, non-migrated/invaded cells on the upper surface of the insert are removed.
-
Migrated/invaded cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.[8][16]
-
Mammosphere Formation Assay
-
Objective: To assess the cancer stem cell-like properties influenced by GPR110.
-
Protocol:
-
Single-cell suspensions of cancer cells are plated in ultra-low attachment plates.
-
Cells are cultured in serum-free mammosphere-forming medium supplemented with growth factors.
-
After several days, the number and size of the formed mammospheres are quantified.[4]
-
Workflow for studying GPR110 function in cancer.
Conclusion
GPR110 is emerging as a significant player in the pathology of multiple cancers, particularly in aggressive subtypes of breast cancer. Its consistent association with poor prognosis and its role in driving key cancer hallmarks such as proliferation, migration, and stemness make it an attractive therapeutic target. The differential signaling pathways activated by GPR110 in various cancer subtypes, such as the Gαs-RAS pathway in TNBC and the Gαs-cAMP pathway in HER2+ breast cancer, underscore the need for context-specific therapeutic strategies. Further research is warranted to elucidate the upstream regulators of GPR110 and to fully delineate its signaling networks in a broader range of cancers. The development of GPR110 antagonists could offer a novel therapeutic avenue for patients with GPR110-overexpressing tumors.[4]
References
- 1. Orphan receptor GPR110, an oncogene overexpressed in lung and prostate cancer | springermedicine.com [springermedicine.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. GPCRs profiling and identification of GPR110 as a potential new target in HER2+ breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. GPR110 promotes progression and metastasis of triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The role of GPR110 in lung cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Clinical Significance of G Protein-Coupled Receptor 110 (GPR110) as a Novel Prognostic Biomarker in Osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. GPR110 promotes progression and metastasis of triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A novel role of ADGRF1 (GPR110) in promoting cellular quiescence and chemoresistance in human epidermal growth factor receptor 2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A novel role of ADGRF1 (GPR110) in promoting cellular quiescence and chemoresistance in human epidermal growth factor receptor 2-positive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. uh-ir.tdl.org [uh-ir.tdl.org]
- 15. aacrjournals.org [aacrjournals.org]
- 16. The role of GPR110 in lung cancer progression - Ma - Annals of Translational Medicine [atm.amegroups.org]
Safety Operating Guide
Navigating the Disposal of Laboratory Reagents: A Guide to Safe Practices
Proper disposal of laboratory chemicals is not merely a regulatory requirement but a cornerstone of a safe and sustainable research environment. For scientists and researchers, understanding the correct procedures for waste management is paramount to protecting themselves, their colleagues, and the environment. This guide provides essential information on the disposal of laboratory reagents, using the ambiguous identifier "GB-110" as a case in point to highlight the critical need for precise chemical identification.
A search for "this compound" reveals a variety of products with similar designations, including industrial solutions like "S110 WATERBORNE REDUCER SPECIAL" and "ECOWASH VERSION 3," as well as life science products such as "Tryptone (Cat. # RC-110)" and "Kingdom Blot (Cat. # TB110)". Each of these substances possesses unique physical and chemical properties, hazards, and, consequently, distinct disposal requirements. Without a specific product name, manufacturer, or Chemical Abstracts Service (CAS) number, providing a definitive disposal protocol for "this compound" is not possible.
Therefore, the first and most crucial step is to positively identify the chemical you are working with by consulting its Safety Data Sheet (SDS). The SDS is a comprehensive document that provides detailed information about the chemical's properties, hazards, and safe handling, storage, and disposal procedures.
General Principles of Laboratory Waste Disposal
Once the chemical has been identified and its hazards understood from the SDS, the following general principles of laboratory waste disposal should be applied. These steps are fundamental to ensuring a safe and compliant waste management process.[1]
1. Identification and Classification:
-
Determine if the waste is hazardous or non-hazardous.[1] Hazardous waste can be classified based on its characteristics: ignitability, corrosivity, reactivity, and toxicity.
-
The SDS for the specific "this compound" product is the primary source for this information.
2. Segregation:
-
Never mix different types of chemical waste.[1] Incompatible chemicals can react violently, producing heat, toxic gases, or explosions.
-
Segregate waste into designated, clearly labeled containers. For example, halogenated and non-halogenated solvents should be collected in separate containers.[2]
3. Proper Labeling:
-
All waste containers must be clearly and accurately labeled.[1][3]
-
The label should include the words "Hazardous Waste," the full chemical name(s) of the contents (no abbreviations), and the associated hazards (e.g., flammable, corrosive).[4]
4. Secure Storage:
-
Store waste containers in a designated, well-ventilated area, away from ignition sources and incompatible materials.[5]
-
Containers must be kept closed except when adding waste.[2][4]
5. Professional Disposal:
-
Laboratory waste must be disposed of through a licensed hazardous waste disposal service.[1]
-
Follow your institution's specific procedures for requesting a waste pickup.[2]
Quantitative Data Summary
The following table summarizes key physical and chemical properties for two distinct products identified with similar "S110" and "GC 110" designations. This data, extracted from their respective Safety Data Sheets, illustrates the significant differences that can exist between similarly named products and underscores the importance of consulting the correct SDS.
| Property | S110 WATERBORNE REDUCER SPECIAL[6] | BUILD GC 110[7] |
| pH-value | Not determined | ~ 7.00-10.00 (100%) |
| Flash Point | 68 °C | Not Applicable |
| Explosive Properties | Product does not present an explosion hazard. | Not Applicable |
| Solubility in Water | Fully miscible | Complete |
| Primary Hazard | Combustible liquid[8] | Causes serious eye irritation[7] |
Experimental Protocols: A General Approach to Waste Characterization
While specific experimental protocols for "this compound" cannot be provided without its exact identification, a general workflow for characterizing an unknown laboratory waste stream is as follows:
-
Information Gathering: Collect all available information about the process that generated the waste, including reactants, products, and byproducts.
-
SDS Review: If the components are known, review their SDSs to understand their properties and hazards.
-
Physical and Chemical Analysis:
-
pH Measurement: Use a calibrated pH meter or pH paper to determine the corrosivity of aqueous waste.
-
Flash Point Test: For liquid waste with unknown flammability, a flash point test can determine its ignitability. This is typically performed using a specialized apparatus and should only be conducted by trained personnel.
-
Compatibility Testing: Small-scale tests may be necessary to determine the compatibility of the waste with different container materials or with other waste streams. This must be done with extreme caution in a controlled environment.
-
-
Regulatory Consultation: Consult with your institution's Environmental Health and Safety (EHS) department to ensure that the characterization and subsequent disposal plan comply with all relevant regulations.
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of laboratory chemical waste.
Caption: Logical workflow for the safe disposal of laboratory chemical waste.
By adhering to these fundamental principles and always prioritizing the accurate identification of chemicals, researchers can ensure a safe and compliant laboratory environment. Remember, the Safety Data Sheet is your most valuable resource in this process.
References
- 1. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 2. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 3. Regulated Waste | Free Bloodborne for the Workplace Online Training Video | Online Bloodborne Pathogens Training in OSHA Bloodborne Pathogens [probloodborne.com]
- 4. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 5. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 6. carchemie.com [carchemie.com]
- 7. laboory.com [laboory.com]
- 8. generalrefinish.com [generalrefinish.com]
Essential Safety and Handling Guide for GB-110 (Guanabenz Acetate)
For Immediate Reference by Laboratory Professionals
This document provides crucial safety and logistical information for the handling, use, and disposal of GB-110, chemically identified as Guanabenz acetate salt. Researchers, scientists, and drug development professionals should review this guide thoroughly to ensure safe laboratory practices.
Guanabenz acetate (CAS No. 23256-50-0) is a centrally acting alpha-2 adrenergic receptor agonist.[1] It is classified as acutely toxic if swallowed (Oral, Category 3) and requires careful handling to minimize exposure risks.[2][3][4][5]
Personal Protective Equipment (PPE)
Adherence to the following personal protective equipment guidelines is mandatory to ensure personal safety when handling Guanabenz acetate.
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses | Use equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166(EU). |
| Hand Protection | Gloves | Chemical-resistant, disposable gloves. Inspect prior to use. |
| Respiratory Protection | Dust Mask | Use a NIOSH-approved N95 (US) type dust mask. |
| Body Protection | Lab Coat | Standard laboratory coat. |
Operational Plan: Safe Handling and Storage
Handling:
-
Avoid contact with skin and eyes.[6]
-
Avoid the formation of dust and aerosols.[2]
-
Use in a well-ventilated area or under a chemical fume hood.[2][6]
-
Do not eat, drink, or smoke in areas where the chemical is handled.[3][4]
Storage:
-
Store in a tightly closed container.[6]
-
Keep in a dry and well-ventilated place.
Disposal Plan
All waste materials containing Guanabenz acetate must be treated as hazardous waste.
-
Waste Disposal: Dispose of contents and container in accordance with local, state, and federal regulations.[2][5][6]
-
Professional Service: It is recommended to contact a licensed professional waste disposal service to dispose of this material.[2]
-
Contaminated Packaging: Dispose of as unused product.
Emergency Procedures
| Emergency | First Aid Measures |
| If Swallowed | Immediately call a poison center or doctor. Rinse mouth. Do NOT induce vomiting.[2][4][5] |
| If on Skin | Take off immediately all contaminated clothing. Rinse skin with water/shower. |
| If in Eyes | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| If Inhaled | Move person into fresh air. If not breathing, give artificial respiration. |
Experimental Workflow: General Laboratory Use
The following diagram outlines a general workflow for handling Guanabenz acetate in a laboratory setting. This is a representative workflow and may need to be adapted for specific experimental protocols.
Caption: General laboratory workflow for handling Guanabenz Acetate.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
